4-Chloro-1H-pyrrole-2-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2/c6-4-1-5(2-7)8-3-4/h1,3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZOBCCYLYWQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483259 | |
| Record name | 4-Chloro-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57097-45-7 | |
| Record name | 4-Chloro-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 4-Chloro-1H-pyrrole-2-carbonitrile: A Technical Guide for Chemical Researchers
Introduction
4-Chloro-1H-pyrrole-2-carbonitrile is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyrrole scaffold is a common feature in numerous biologically active compounds. The presence of both a chloro and a nitrile group offers versatile handles for further chemical modifications, making it a valuable intermediate for creating diverse molecular libraries for lead discovery and optimization. This guide provides an in-depth exploration of a viable synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.
Strategic Approach to Synthesis
The synthesis of this compound can be logically approached in a two-stage process:
-
Formation of the Pyrrole-2-carbonitrile Core: This initial step focuses on constructing the fundamental pyrrole ring functionalized with a nitrile group at the C2 position.
-
Regioselective Chlorination: The subsequent step involves the selective introduction of a chlorine atom at the C4 position of the pyrrole ring. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, but achieving regioselectivity is a key challenge.[1]
This guide will detail a robust pathway that combines established methodologies for both stages, providing a comprehensive protocol for researchers.
Synthesis Pathway Overview
A logical and experimentally validated approach to synthesizing this compound is outlined below. This pathway begins with the formation of the pyrrole-2-carbonitrile from a suitable precursor, followed by a selective chlorination step.
Caption: Overall synthesis pathway for this compound.
Stage 1: Synthesis of 1H-Pyrrole-2-carbonitrile
The initial step involves the conversion of pyrrole to 1H-pyrrole-2-carbonitrile. A well-established and efficient method for this transformation utilizes chlorosulfonyl isocyanate (CSI) followed by treatment with N,N-dimethylformamide (DMF).[2][3][4]
Reaction Mechanism
The reaction proceeds through an initial electrophilic attack of the highly reactive chlorosulfonyl isocyanate on the electron-rich C2 position of the pyrrole ring. This is followed by the formation of an N-chlorosulfonyl-1H-pyrrole-2-carboxamide intermediate. Subsequent treatment with DMF facilitates the elimination of sulfur trioxide and hydrogen chloride, yielding the desired 1H-pyrrole-2-carbonitrile.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| Pyrrole | 98% | Sigma-Aldrich |
| Chlorosulfonyl isocyanate | 98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated aq. | Fisher Scientific |
| Brine | Saturated aq. | Fisher Scientific |
| Anhydrous sodium sulfate | ACS grade | VWR |
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.
-
Addition of Pyrrole: Freshly distilled pyrrole is dissolved in anhydrous DCM and added to the reaction flask.
-
Addition of Chlorosulfonyl Isocyanate: Chlorosulfonyl isocyanate is dissolved in anhydrous DCM and added dropwise to the stirred pyrrole solution at 0 °C over a period of 30 minutes. Caution: Chlorosulfonyl isocyanate is highly reactive and corrosive. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Formation of Intermediate: The reaction mixture is stirred at 0 °C for 1 hour to ensure the complete formation of the N-chlorosulfonyl-1H-pyrrole-2-carboxamide intermediate.
-
Addition of DMF: Anhydrous N,N-dimethylformamide is added dropwise to the reaction mixture at 0 °C.
-
Reaction Completion: The mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is carefully poured into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1H-pyrrole-2-carbonitrile as a solid.
Stage 2: Regioselective Chlorination of 1H-Pyrrole-2-carbonitrile
The second stage of the synthesis involves the selective chlorination of the 1H-pyrrole-2-carbonitrile at the C4 position. The directing effects of the existing substituents on the pyrrole ring play a crucial role in determining the regioselectivity of this electrophilic substitution. The nitrile group at C2 is an electron-withdrawing group, which deactivates the adjacent C3 position towards electrophilic attack. The NH group at position 1 is an activating group, directing electrophiles to the C2 and C5 positions. The interplay of these electronic effects favors substitution at the C4 and C5 positions. The use of a mild chlorinating agent such as N-chlorosuccinimide (NCS) can provide good selectivity for the desired C4-chloro isomer.[5]
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. N-chlorosuccinimide acts as the source of the electrophilic chlorine species. The electron-rich pyrrole ring attacks the electrophilic chlorine, leading to the formation of a sigma complex (arenium ion intermediate). Subsequent deprotonation restores the aromaticity of the pyrrole ring, yielding the chlorinated product.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| 1H-Pyrrole-2-carbonitrile | >97% | (Synthesized above) |
| N-Chlorosuccinimide (NCS) | 98% | Sigma-Aldrich |
| Acetonitrile | Anhydrous | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated aq. | Fisher Scientific |
| Brine | Saturated aq. | Fisher Scientific |
| Anhydrous sodium sulfate | ACS grade | VWR |
Procedure:
-
Reaction Setup: A round-bottom flask is charged with 1H-pyrrole-2-carbonitrile and anhydrous acetonitrile.
-
Addition of NCS: N-chlorosuccinimide is added portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and filtered.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Typical Yield | Physical Appearance |
| 1H-Pyrrole-2-carbonitrile | C₅H₄N₂ | 92.09 g/mol | 60-70% | Off-white solid |
| This compound | C₅H₃ClN₂ | 126.54 g/mol | 75-85% | White to pale yellow solid |
Conclusion and Future Perspectives
The described two-stage synthesis pathway provides a reliable and scalable method for the preparation of this compound. The methodologies employed are well-established in organic synthesis and utilize readily available reagents. For researchers in drug discovery, this guide offers a practical approach to accessing a key building block for the synthesis of novel therapeutic agents.
Future efforts in this area could focus on the development of a one-pot synthesis from pyrrole to the final chlorinated product to improve process efficiency. Additionally, exploring alternative, greener chlorinating agents and solvent systems would be a valuable contribution to sustainable chemical synthesis. The continued development of novel synthetic routes to functionalized pyrroles will undoubtedly accelerate the discovery of new and improved pharmaceuticals.
References
- 1. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 3. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-1H-pyrrole-2-carbonitrile chemical properties and reactivity
An In-Depth Technical Guide to 4-Chloro-1H-pyrrole-2-carbonitrile: Properties, Reactivity, and Applications
Authored by: A Senior Application Scientist
Abstract
This compound is a strategically important heterocyclic compound, serving as a versatile building block in the synthesis of complex molecular architectures. Its unique arrangement of a pyrrole core, an electron-withdrawing nitrile group, and a reactive chlorine atom imparts a distinct chemical personality, making it a valuable intermediate for drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic methodologies, and key applications, offering field-proven insights for researchers and development professionals.
Introduction: The Strategic Value of a Functionalized Pyrrole
The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] The title compound, this compound, elevates this core structure by incorporating two key functional groups that dictate its reactivity. The nitrile group at the C2 position and the chlorine atom at the C4 position are both electron-withdrawing, which significantly influences the electron density of the pyrrole ring. This electronic arrangement not only activates the C-Cl bond for nucleophilic substitution and cross-coupling reactions but also modulates the acidity of the N-H proton. Consequently, this molecule is not merely a static structure but a dynamic synthon, primed for a variety of chemical transformations. Its derivatives have shown potential in the development of novel agents with antimicrobial and anticancer properties.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.
Physical and Chemical Properties
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClN₂ | [5] |
| Molecular Weight | 126.54 g/mol | [5] |
| CAS Number | 57097-45-7 | [5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 92 °C | [7][8] |
| Boiling Point | 115-120 °C at 10 mmHg | [9] |
| Solubility | Miscible with dichloromethane, tetrahydrofuran, benzene | [7] |
Spectroscopic Signature
While specific spectral data requires experimental acquisition, the expected spectroscopic characteristics can be predicted based on the molecular structure:
-
¹H NMR: The spectrum would show distinct signals for the two protons on the pyrrole ring and a broad signal for the N-H proton. The chemical shifts would be influenced by the anisotropic effects of the ring and the electron-withdrawing substituents.
-
¹³C NMR: The spectrum will display five signals corresponding to the five carbon atoms in the molecule. The carbon bearing the nitrile group (C2) and the carbon bearing the chlorine (C4) would appear at characteristic downfield shifts.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include a sharp, strong absorption band around 2230-2245 cm⁻¹ for the nitrile (C≡N) stretch, a broad band in the region of 3200-3400 cm⁻¹ for the N-H stretch, and a C-Cl stretching vibration typically found in the 600-800 cm⁻¹ region.[10]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from simpler pyrrole precursors. A common and logical pathway involves the initial introduction of the cyano group, followed by regioselective chlorination.
Synthetic Workflow
The following diagram illustrates a representative synthetic approach.
References
- 1. scitechnol.com [scitechnol.com]
- 2. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile [smolecule.com]
- 5. This compound | 57097-45-7 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. PYRROLE-2-CARBONITRILE|4513-94-4|lookchem [lookchem.com]
- 8. Pyrrole-2-carbonitrile | CAS#:4513-94-4 | Chemsrc [chemsrc.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Introduction: The Strategic Importance of the Pyrrole-2-carbonitrile Scaffold
An In-depth Technical Guide to the Synthesis of Substituted Pyrrole-2-carbonitriles
The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3][4] From the chlorophyll that powers photosynthesis to the heme in our blood, the pyrrole motif is fundamental to life.[5][6] In the realm of drug discovery and development, this simple five-membered ring is a "privileged scaffold," appearing in blockbuster drugs like the anti-inflammatory agent ketorolac and the cholesterol-lowering drug atorvastatin.[7][8]
Among the myriad of substituted pyrroles, the pyrrole-2-carbonitrile framework is of particular strategic importance. The nitrile group is a versatile functional handle; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to diverse molecular architectures. Furthermore, the nitrile moiety itself is a key pharmacophore in many bioactive molecules, contributing to binding interactions and modulating physicochemical properties.[7]
This guide provides researchers, medicinal chemists, and process development scientists with an in-depth overview of robust and modern synthetic strategies for accessing substituted pyrrole-2-carbonitriles. We will move beyond simple procedural descriptions to explore the underlying mechanisms, discuss the causal logic behind experimental choices, and provide actionable protocols, thereby offering a field-proven perspective on this critical area of synthetic chemistry.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of functionalized pyrroles is a well-trodden path in organic chemistry, with classic name reactions like the Paal-Knorr and Hantzsch syntheses still in use today.[9][10] However, for the specific construction of the pyrrole-2-carbonitrile scaffold, more specialized and often more modern methods are required. We will focus on three primary strategies: cyclocondensation-aromatization, transition-metal-catalyzed multicomponent reactions, and direct C-H functionalization.
Cyclocondensation of Enones and Aminoacetonitrile Followed by Oxidative Aromatization
One of the most direct and efficient methods for preparing 3,5-disubstituted pyrrole-2-carbonitriles involves the reaction of α,β-unsaturated ketones (enones) with aminoacetonitrile.[11][12] This two-step, one-pot sequence leverages readily available starting materials and proceeds through a fascinating cascade of reactions.
Mechanistic Rationale:
The reaction is initiated by a Michael addition of the aminoacetonitrile to the enone. This choice is driven by the electrophilic nature of the β-carbon of the enone and the nucleophilicity of the amino group. The resulting adduct then undergoes an intramolecular cyclization, where the nitrogen attacks the carbonyl carbon to form a five-membered dihydropyrrole (pyrroline) ring, specifically a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate.[13] This cyclization is often irreversible and driven by the formation of a stable heterocyclic ring. The final, critical step is the aromatization of this pyrroline intermediate. While thermal elimination of HCN can occur under certain conditions to yield 2,4-disubstituted pyrroles, the retention of the valuable nitrile group is achieved through oxidative dehydrogenation using a suitable oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[11][12] DDQ is a powerful hydrogen acceptor, and its high reduction potential makes it ideal for this transformation, which proceeds smoothly under reflux conditions.
Figure 1: Reaction pathway for the synthesis of pyrrole-2-carbonitriles from enones.
Data Summary: Synthesis of 3,5-Disubstituted Pyrrole-2-carbonitriles
The following table summarizes representative yields from the oxidation of various cyanopyrroline intermediates with DDQ, demonstrating the scope of the reaction with different aryl substituents.[11][12]
| Entry | R¹ (on Enone) | R² (on Enone) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 10a | 80 |
| 2 | Phenyl | 2-Naphthyl | 10b | 85 |
| 3 | 2,3-Dichlorophenyl | Phenyl | 10e | 81 |
| 4 | 2-Bromophenyl | 2-Naphthyl | 10f | 77 |
| 5 | 4-Cyanophenyl | Phenyl | 10g | 79 |
| 6 | 4-Methoxyphenyl | Phenyl | 10h | 83 |
Data adapted from Opatz, T., et al. (2014). Beilstein Journal of Organic Chemistry.[11][12]
Experimental Protocol: General Procedure for Pyrrole-2-carbonitrile Synthesis via Enone Cyclocondensation [11]
-
Intermediate Synthesis: A round-bottomed flask is charged with the enone (1.0 equiv) and dissolved in pyridine (approx. 5 mL per mmol of enone). Aminoacetonitrile hydrochloride (1.5 equiv) is added to the solution.
-
The resulting suspension is heated to reflux and stirred for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude 3,4-dihydro-2H-pyrrole-2-carbonitrile is purified by column chromatography.
-
Oxidative Aromatization: The purified cyanopyrroline intermediate (1.0 equiv) is dissolved in toluene (15-20 mL per mmol).
-
DDQ (1.2 equiv) is added to the solution.
-
The reaction mixture is stirred under reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The mixture is diluted with ethyl acetate and washed with 10% aqueous NaOH to remove DDQ byproducts, followed by a brine wash.
-
The organic layer is dried over MgSO₄, concentrated in vacuo, and the crude product is purified by column chromatography to yield the pure 3,5-disubstituted pyrrole-2-carbonitrile.
Transition-Metal-Catalyzed Multicomponent Reactions
Modern synthetic chemistry increasingly relies on transition-metal catalysis to construct complex molecules with high efficiency and atom economy.[2][14] Copper- and rhodium-catalyzed reactions, in particular, have emerged as powerful tools for synthesizing highly substituted pyrrole-2-carbonitriles.
Mechanistic Rationale: A Copper-Catalyzed [3+2] Cycloaddition
A notable example is the Cu(OTf)₂-catalyzed multicomponent reaction of N,N-disubstituted formamides, trimethylsilyl cyanide (TMSCN), and alkenes or alkynes.[2] The causality of this reaction hinges on the ability of the copper(II) catalyst to facilitate the in situ generation of a key reactive intermediate: an azomethine ylide. The mechanism commences with the dicyanation of the formamide, which, upon release of HCN, generates the azomethine ylide. This ylide is a 1,3-dipole, perfectly primed to undergo a [3+2] cycloaddition with a dipolarophile (the alkene or alkyne). This cycloaddition step rapidly builds the five-membered ring. Subsequent aromatization leads to the final, highly substituted pyrrole-2-carbonitrile product. The choice of a transition metal is critical, as it lowers the activation energy for the formation of the key ylide intermediate, which would not readily form under thermal conditions alone.
Figure 2: A generalized workflow for the transition-metal-catalyzed synthesis of pyrroles.
Other transition metals like zinc and rhodium have also been successfully employed to catalyze the synthesis of pyrroles from precursors like dienyl azides, showcasing the versatility of this approach.[15][16] These methods provide an efficient and mild pathway for pyrrole formation, which is significant due to the importance of pyrroles in pharmaceuticals and natural products.[15]
Direct C-H Cyanation of the Pyrrole Core
An alternative strategy to building the ring with the nitrile already present is to introduce the cyano group onto a pre-formed pyrrole ring. This C-H functionalization approach can be highly efficient, provided that regioselectivity can be controlled. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, preferentially at the C2 position.
Mechanistic Rationale:
A powerful reagent for this transformation is chlorosulfonyl isocyanate (CSI).[17] The reaction proceeds by electrophilic attack of the CSI on the C2 position of the pyrrole ring. This forms an N-(chlorosulfonyl)pyrrole-2-carboxamide intermediate. The critical step is the conversion of this intermediate to the nitrile. This is achieved by treatment with a suitable base or a reagent like N,N-dimethylformamide (DMF).[17][18][19] The DMF acts as a dehydrating agent in this context, facilitating the elimination of chlorosulfonic acid and forming the nitrile. The use of a molar excess of an organic base, such as triethylamine, neutralizes the generated acids and drives the reaction to completion, often resulting in the precipitation of salts which can be easily removed by filtration.[18][19]
Experimental Protocol: Direct Cyanation of 1-Methylpyrrole [18]
-
Reaction Setup: A solution of 1-methylpyrrole (1.0 equiv) in a suitable, unreactive solvent (e.g., acetonitrile or toluene) is prepared in a multi-neck flask equipped with a dropping funnel and a nitrogen inlet. The solution is cooled to 0-5 °C in an ice bath.
-
CSI Addition: Chlorosulfonyl isocyanate (1.05 equiv) is added dropwise to the cooled solution while maintaining the internal temperature below 10 °C.
-
Intermediate Formation: The reaction is stirred at this temperature for 1 hour to ensure complete formation of the adduct.
-
Conversion to Nitrile: N,N-Dimethylformamide (DMF, >2.0 equiv) is added dropwise, keeping the temperature below 10 °C.
-
Workup: Triethylamine (>2.0 equiv) is then added slowly. A white precipitate will form. The mixture is stirred for an additional hour at 10 °C.
-
The precipitate is removed by filtration and washed with fresh solvent.
-
The combined filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic phase is dried over MgSO₄, filtered, and concentrated. The crude product is purified by vacuum distillation or column chromatography to yield 1-methylpyrrole-2-carbonitrile.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Enone Cyclocondensation | Enones, Aminoacetonitrile | DDQ, Pyridine | Direct, good yields, readily available starting materials.[11] | Requires a two-step sequence (cyclization then oxidation), DDQ is toxic. |
| Transition-Metal Catalysis | Formamides, Alkenes/Alkynes, TMSCN | Copper(II) Triflate | High atom economy, multicomponent, access to polysubstituted products.[2] | Requires catalyst, may have limited substrate scope for some variations. |
| Direct C-H Cyanation | Pyrrole | Chlorosulfonyl Isocyanate (CSI), DMF, Base | Short route, utilizes pre-made pyrrole core. | CSI is highly reactive and moisture-sensitive, regioselectivity can be an issue with substituted pyrroles. |
Conclusion and Future Outlook
The synthesis of substituted pyrrole-2-carbonitriles is a dynamic field with multiple robust and reliable strategies available to the modern chemist. The choice of method—be it a classical cyclocondensation, a modern transition-metal-catalyzed multicomponent reaction, or a direct C-H functionalization—ultimately depends on the specific substitution pattern desired, the availability of starting materials, and the scale of the synthesis.
The cyclocondensation of enones with aminoacetonitrile followed by DDQ oxidation offers a reliable and high-yielding route to 3,5-disubstituted pyrrole-2-carbonitriles.[11][12] For more complex, polysubstituted systems, transition-metal-catalyzed methods provide unparalleled efficiency in building molecular complexity in a single step.[2] Finally, for simpler substitution patterns, direct cyanation of an existing pyrrole ring remains a highly effective approach.[17][18]
Looking forward, the field will continue to evolve towards more sustainable and efficient methodologies. The development of greener oxidation methods to replace reagents like DDQ, the use of earth-abundant metal catalysts, and the design of novel multicomponent reactions that further minimize step counts will be at the forefront of research.[3] By understanding the fundamental mechanistic principles behind these diverse synthetic routes, researchers can make informed decisions to accelerate the discovery and development of the next generation of pyrrole-based medicines and materials.
References
- 1. Recent advances in the synthesis of pyrroles by multicomponent reactions. | Semantic Scholar [semanticscholar.org]
- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.lucp.net [books.lucp.net]
- 4. scispace.com [scispace.com]
- 5. A review article on biological importance of pyrrole [wisdomlib.org]
- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitechnol.com [scitechnol.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]
- 16. Transition metal-catalyzed synthesis of pyrroles from dienyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 19. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-1H-pyrrole-2-carbonitrile: Starting Materials and Strategic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Chloro-1H-pyrrole-2-carbonitrile in Medicinal Chemistry
This compound is a crucial heterocyclic building block in the development of novel therapeutic agents. Its unique substitution pattern, featuring both a halogen and a nitrile group on the pyrrole scaffold, provides medicinal chemists with versatile handles for molecular elaboration and optimization of pharmacological properties. The pyrrole core is a privileged structure found in numerous natural products and pharmaceuticals, and the introduction of a chlorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The nitrile group serves as a valuable precursor for a variety of functional groups, including amines, carboxylic acids, and tetrazoles, further expanding the accessible chemical space for drug discovery programs. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this important intermediate.
Strategic Synthetic Pathways to the this compound Core
The synthesis of this compound can be approached through several strategic pathways, primarily categorized by the method of pyrrole ring formation and the timing of the chlorination and cyanation steps. Two principal strategies dominate the landscape: 1) Construction of a pre-functionalized pyrrole ring and 2) Post-synthetic modification of a pyrrole core .
Strategy 1: Building the Pyrrole Ring with Pre-installed Functionality
This approach focuses on utilizing starting materials that already contain the necessary chloro and cyano or precursor functionalities, which are then cyclized to form the desired pyrrole.
One of the most direct and historically significant starting materials for the synthesis of substituted pyrroles is mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid). This commercially available compound possesses the requisite carbon framework and chloro-substituents, making it an attractive precursor. The synthetic sequence involves the reaction of mucochloric acid with a source of ammonia to form the pyrrole ring and a cyanide source to introduce the nitrile group.
The proposed reaction mechanism proceeds through an initial reaction of mucochloric acid with ammonia or an ammonia equivalent, leading to the formation of a lactam intermediate. Subsequent reaction with a cyanide source, such as sodium cyanide or trimethylsilyl cyanide, followed by cyclization and dehydration, would yield the target this compound.
Caption: Proposed synthetic pathway from Mucochloric Acid.
Experimental Insight: While conceptually straightforward, the reaction conditions for this transformation require careful optimization to control regioselectivity and minimize side reactions. The choice of solvent, temperature, and the order of addition of reagents are critical parameters.
Strategy 2: Post-Synthetic Modification of a Pre-formed Pyrrole Ring
This strategy involves the synthesis of a simpler pyrrole derivative, followed by the sequential introduction of the chloro and cyano groups.
A common and versatile method for the synthesis of substituted pyrrole-2-carbonitriles is the reaction of enones with aminoacetonitrile.[1][2] This method allows for the construction of the pyrrole ring with a nitrile group at the 2-position. For the synthesis of a precursor to this compound, a suitable enone would be required.
Table 1: Comparison of Synthetic Strategies
| Strategy | Starting Materials | Key Steps | Advantages | Challenges |
| Strategy 1: Mucochloric Acid Route | Mucochloric acid, Ammonia, Cyanide source | Ring formation from a pre-functionalized precursor | Convergent, potentially fewer steps. | Requires careful control of regioselectivity, potential for side reactions. |
| Strategy 2: Post-Synthetic Modification | Enones, Aminoacetonitrile, Chlorinating agent | Pyrrole ring formation followed by chlorination | Modular, allows for the synthesis of various analogs. | Requires selective chlorination at the 4-position, which can be challenging.[3] |
Once the pyrrole-2-carbonitrile scaffold is in hand, the next critical step is the regioselective introduction of a chlorine atom at the 4-position. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions. However, controlling the position of halogenation can be challenging, often leading to mixtures of isomers or polyhalogenated products.[3]
Common chlorinating agents for pyrroles include:
-
N-Chlorosuccinimide (NCS): A mild and selective chlorinating agent.
-
Sulfuryl chloride (SO₂Cl₂): A more reactive chlorinating agent.
-
Chlorine gas (Cl₂): A highly reactive and less selective agent.
The choice of chlorinating agent and reaction conditions (solvent, temperature, and catalyst) is crucial for achieving the desired regioselectivity. The presence of the electron-withdrawing nitrile group at the 2-position will influence the directing effect for the incoming electrophile.
Caption: General workflow for post-synthetic modification.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines a plausible two-step synthesis of this compound based on the post-synthetic modification strategy. This protocol is a composite of established methodologies for pyrrole synthesis and chlorination and should be adapted and optimized based on laboratory findings.
Step 1: Synthesis of 1H-pyrrole-2-carbonitrile
This step utilizes a modified procedure for the direct cyanation of pyrrole.
Materials:
-
Pyrrole
-
Chlorosulfonyl isocyanate (CSI)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a flask charged with acetonitrile, cool the solvent to -10 to 0 °C.
-
Slowly add chlorosulfonyl isocyanate to the cooled solvent, maintaining the temperature.
-
Add a solution of pyrrole in acetonitrile dropwise to the reaction mixture.
-
After the addition is complete, stir the mixture for an additional hour at 0 °C.
-
Add N,N-dimethylformamide (DMF) dropwise, followed by the slow addition of triethylamine.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1H-pyrrole-2-carbonitrile.[4]
Step 2: Chlorination of 1H-pyrrole-2-carbonitrile
This step involves the selective chlorination of the synthesized pyrrole-2-carbonitrile.
Materials:
-
1H-pyrrole-2-carbonitrile
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile or Dichloromethane
-
Water
-
Brine
Procedure:
-
Dissolve 1H-pyrrole-2-carbonitrile in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate this compound.
Safety Precautions:
-
Chlorosulfonyl isocyanate is highly reactive and corrosive. Handle with extreme care in a well-ventilated fume hood.
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion and Future Outlook
The synthesis of this compound is a key step in the development of new pharmaceuticals. The choice of starting materials and synthetic strategy will depend on factors such as the availability of precursors, desired scale of the reaction, and the need for analog synthesis. The direct approach from mucochloric acid offers a convergent route, while the post-synthetic modification of a pyrrole-2-carbonitrile core provides greater flexibility for diversification. Further research into more efficient and regioselective chlorination methods, as well as the development of novel pyrrole ring-forming reactions, will continue to advance the synthesis of this and other valuable heterocyclic building blocks for the pharmaceutical industry.
References
4-Chloro-1H-pyrrole-2-carbonitrile: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth analysis of 4-Chloro-1H-pyrrole-2-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical identity, synthesis, spectroscopic characterization, reactivity, and applications, grounding our discussion in established chemical principles and field-proven insights.
Core Identification and Physicochemical Properties
This compound is a substituted pyrrole derivative featuring both a chloro and a nitrile functional group. These substitutions significantly influence the electronic properties and reactivity of the pyrrole ring, making it a valuable intermediate in the synthesis of complex molecular architectures.
Below is a table summarizing the key identifiers and properties of this compound.
| Identifier | Value | Source |
| CAS Number | 57097-45-7 | [1] |
| Molecular Formula | C₅H₃ClN₂ | [1] |
| Molecular Weight | 126.54 g/mol | [1] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=C(C=C(N1)Cl)C#N | |
| InChI Key | Not available |
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; bgcolor="#FFFFFF";
} Caption: Structure of this compound.
Synthesis and Purification
The synthesis of this compound can be logically approached via the direct chlorination of a suitable precursor, 1H-pyrrole-2-carbonitrile. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions.
Rationale for Synthetic Strategy
The direct synthesis from pyrrole involves introducing the cyano group first, followed by chlorination. This is because the cyano group is an electron-withdrawing group and a meta-director on a benzene ring. However, in the five-membered pyrrole ring, its directing influence is less straightforward. Electrophilic substitution on pyrrole itself is highly favored at the C2 position. Once the C2 position is occupied by the nitrile, the next electrophilic attack is likely to occur at the C4 or C5 position. The use of specific chlorinating agents and controlled reaction conditions is crucial to achieve the desired regioselectivity for the C4 position. A common and effective method for the chlorination of pyrrole rings is the use of N-chlorosuccinimide (NCS).[2]
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available 1H-pyrrole.
Experimental Protocol
Step 1: Synthesis of 1H-Pyrrole-2-carbonitrile
This step can be achieved through a modified Vilsmeier-Haack reaction.[3] The reaction of pyrrole with chlorosulfonyl isocyanate followed by treatment with dimethylformamide (DMF) provides a direct route to the 2-nitrile.[4][5]
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrole in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Cool the solution to a low temperature (e.g., -20°C to 0°C).
-
Slowly add a solution of chlorosulfonyl isocyanate in the same solvent. The molar ratio should be carefully controlled.
-
After the addition, allow the reaction to stir for a specified period while maintaining the low temperature.
-
In a separate flask, prepare a solution of dimethylformamide (DMF) and add it to the reaction mixture.
-
The reaction is then carefully quenched, typically with an ice-water mixture.
-
The organic phase is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation, to yield pure 1H-pyrrole-2-carbonitrile.[3]
Step 2: Synthesis of this compound
This step involves the regioselective chlorination of the pyrrole ring.
-
Dissolve the 1H-pyrrole-2-carbonitrile synthesized in Step 1 in a suitable solvent, such as dichloromethane or acetonitrile.[2]
-
Add N-chlorosuccinimide (NCS) to the solution. The reaction may be performed at room temperature or with gentle heating.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is typically washed with water and an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted NCS.
-
The organic layer is then dried and the solvent evaporated.
-
The final product, this compound, is purified from the crude mixture using column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the N-H proton and the two remaining aromatic protons on the pyrrole ring.
-
N-H Proton: A broad singlet is expected in the downfield region, typically around 8.0-9.0 ppm.
-
Ring Protons: Two doublets are expected for the protons at the C3 and C5 positions. The chlorine atom at C4 will influence the chemical shift of these protons. The proton at C5 is adjacent to the nitrogen and is expected to be at a slightly different chemical shift than the proton at C3, which is adjacent to the cyano-substituted carbon.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the molecule.
-
C2 (attached to CN): This carbon is expected to have a chemical shift in the range of 100-110 ppm.
-
C3: This carbon, adjacent to both the chloro- and cyano-substituted carbons, will be influenced by both groups. Its shift is predicted to be in the aromatic region.
-
C4 (attached to Cl): The direct attachment to chlorine will cause a downfield shift, likely in the range of 115-125 ppm.
-
C5: This carbon, adjacent to the nitrogen and the chlorinated carbon, will also appear in the aromatic region.
-
CN (Nitrile Carbon): The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, strong absorption band in the region of 2220-2260 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. Fragmentation pathways would likely involve the loss of HCN, Cl, or the entire cyano group.[7]
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by the interplay of its functional groups. The pyrrole ring can undergo further electrophilic substitution, though the existing electron-withdrawing groups make it less reactive than unsubstituted pyrrole. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic transformations. The chlorine atom can potentially participate in nucleophilic substitution or cross-coupling reactions, although this is generally more difficult on an electron-rich aromatic ring.
Role as a Synthetic Intermediate
This compound is a valuable intermediate in medicinal chemistry. The presence of multiple functional groups allows for diverse synthetic modifications, enabling the creation of libraries of compounds for biological screening. Halogenated pyrroles, in particular, are integral components of many bioactive natural products and synthetic drugs.[2] The introduction of a chlorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[8]
Potential Therapeutic Applications
Derivatives of chlorinated pyrroles have shown promise in various therapeutic areas. For instance, chloropyrrole derivatives have been investigated as potential antimicrobial agents, with some studies indicating that increased chlorination of the pyrrole core can lead to enhanced activity.[9] The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] Therefore, this compound represents a starting point for the development of novel therapeutics targeting a wide range of diseases.
Safety, Handling, and Storage
Hazard Classification (based on analogous compounds):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye damage or irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a strategically important molecule for synthetic and medicinal chemistry. Its combination of a reactive pyrrole core with chloro and nitrile functional groups provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While further experimental characterization is needed, its properties and reactivity can be reliably predicted, enabling its effective use in research and development. Adherence to strict safety protocols is essential when handling this and related compounds.
References
- 1. This compound | 57097-45-7 [m.chemicalbook.com]
- 2. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel chloropyrrole molecules designed by molecular hybridization of common pharmacophores as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-Chloro-1H-pyrrole-2-carbonitrile
An In-Depth Technical Guide to 4-Chloro-1H-pyrrole-2-carbonitrile
Introduction
This compound is a halogenated heterocyclic compound featuring a pyrrole core. The pyrrole ring is a fundamental structural motif in a vast array of natural products and pharmacologically active molecules, including heme and chlorophyll. The strategic placement of a chloro group at the 4-position and a nitrile group at the 2-position renders this molecule a highly versatile and valuable building block in synthetic organic chemistry. The electron-withdrawing nature of these substituents significantly modulates the chemical reactivity of the pyrrole ring, providing a unique platform for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and materials science. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside insights into its synthesis and applications.
Physicochemical and Spectroscopic Profile
The intrinsic properties of this compound dictate its behavior in chemical reactions and its handling requirements. These key characteristics are summarized below.
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃ClN₂ | [1] |
| Molecular Weight | 126.54 g/mol | [1] |
| CAS Number | 57097-45-7 | [1] |
| Appearance | Data not available; likely a solid at room temperature. | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, THF, and DMF.[2][3] | |
| Polar Surface Area | 28.72 Ų (Predicted for parent pyrrole) | [2] |
| LogP | 1.13 (Predicted for parent pyrrole) | [2] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. While specific spectra for this exact compound are not publicly available, its expected spectroscopic features can be reliably predicted based on the parent compound, pyrrole-2-carbonitrile, and the known effects of a chloro substituent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The protonated carbons on the pyrrole ring will give rise to distinct signals. The N-H proton will appear as a broad singlet, typically downfield. The two remaining aromatic protons at the 3- and 5-positions will appear as doublets or multiplets, with their chemical shifts influenced by the anisotropic effects of the nitrile group and the electronegativity of the chlorine atom.
-
¹³C NMR : The spectrum will show five distinct carbon signals. The carbon of the nitrile group (C≡N) will be significantly downfield. The four carbons of the pyrrole ring will have their chemical shifts dictated by their position relative to the nitrogen, chlorine, and nitrile substituents.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides critical information about the functional groups present.
-
A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹ characteristic of the C≡N (nitrile) stretching vibration.
-
A moderate to broad absorption band around 3200-3400 cm⁻¹ will indicate the N-H stretching of the pyrrole ring.
-
Aromatic C-H stretching will appear around 3100 cm⁻¹.
-
The C-Cl stretch typically appears in the fingerprint region, below 800 cm⁻¹.
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and elemental composition. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 126. An important characteristic will be the presence of an (M+2) peak at m/z 128, with an intensity approximately one-third of the M⁺ peak. This isotopic signature is definitive for the presence of a single chlorine atom.
Chemical Reactivity and Synthesis
The reactivity of this compound is governed by the interplay of the aromatic pyrrole ring and its electron-withdrawing substituents.
Reactivity Profile
-
Aromaticity : The pyrrole ring is aromatic, fulfilling Hückel's rule with 6 π-electrons.[4] However, the potent electron-withdrawing effects of both the chloro and cyano groups significantly reduce the electron density of the ring. This deactivation makes the molecule less susceptible to classical electrophilic aromatic substitution compared to unsubstituted pyrrole.
-
N-H Acidity : The N-H proton is weakly acidic (pKa of pyrrole is ~17.5).[4] The presence of electron-withdrawing groups is expected to increase this acidity, facilitating deprotonation with a suitable base (e.g., NaH, KHMDS) to form the corresponding pyrrolide anion. This anion is a potent nucleophile, enabling a variety of N-alkylation, N-acylation, and N-arylation reactions, which are crucial for further molecular elaboration.
-
Functional Group Transformations : The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a wide range of derivatives.
Synthetic Workflow: A Conceptual Approach
While specific industrial syntheses are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established pyrrole chemistry. A common strategy involves the construction of the pyrrole ring followed by functionalization. An alternative, often more efficient, route is the direct chlorination of a pre-formed pyrrole-2-carbonitrile scaffold.
The diagram below illustrates a conceptual workflow for the synthesis of this compound starting from Pyrrole-2-carbonitrile.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Electrophilic Chlorination (Illustrative)
This protocol describes a general procedure for the regioselective chlorination of pyrrole-2-carbonitrile. The choice of chlorinating agent and reaction conditions is critical for achieving the desired 4-chloro isomer. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.
Objective: To synthesize this compound.
Materials:
-
Pyrrole-2-carbonitrile
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of pyrrole-2-carbonitrile (1.0 eq) in anhydrous DMF, add N-Chlorosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.
Causality: The use of a polar aprotic solvent like DMF facilitates the reaction. The regioselectivity (chlorination at the 4-position) is directed by the existing nitrile group, which deactivates the adjacent 3-position towards electrophilic attack.
Applications in Research and Drug Development
The 4-chloro-2-cyanopyrrole moiety is a privileged scaffold in medicinal chemistry. Its structural features allow it to participate in various non-covalent interactions with biological targets.
-
Pharmaceutical Intermediate: This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antituberculosis agents and COX-2 selective inhibitors.[5] The chlorine atom can act as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity, while the nitrile can be elaborated into other functional groups.
-
Bioisostere: The chlorinated pyrrole ring can act as a bioisostere for other aromatic systems, offering a way to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, such as metabolic stability and binding affinity.
Safety and Handling
-
Hazard Identification : Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[6] May cause skin and serious eye irritation.[6][7]
-
Precautionary Measures :
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][8] The compound may be sensitive to air and light, so storage under an inert atmosphere is recommended.[2]
Conclusion
This compound is a synthetically valuable heterocyclic compound. Its unique electronic properties, stemming from the combination of an aromatic pyrrole ring with electron-withdrawing chloro and cyano substituents, make it an important building block for creating diverse and complex molecules. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development, particularly in the synthesis of novel pharmaceutical agents.
References
- 1. This compound | 57097-45-7 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. PYRROLE-2-CARBONITRILE | 4513-94-4 [chemicalbook.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. georganics.sk [georganics.sk]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Mass Spectrometry of 4-Chloro-1H-pyrrole-2-carbonitrile: A Comprehensive Technical Guide
Introduction
4-Chloro-1H-pyrrole-2-carbonitrile is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of more complex bioactive molecules.[1] Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing essential information on molecular weight, elemental composition, and structural features.
This in-depth guide provides a technical overview of the mass spectrometric analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. We will explore the nuances of both "hard" and "soft" ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI), and delve into the power of high-resolution mass spectrometry (HRMS) for definitive structural confirmation.
Section 1: Physicochemical Properties and Ionization Potential
A foundational understanding of the physicochemical properties of this compound is critical for selecting the appropriate MS technique and for interpreting the resulting spectra.
Structure and Properties:
The molecule consists of a pyrrole ring substituted with a chlorine atom at the 4-position and a nitrile group at the 2-position.[2] This structure imparts a moderate polarity and a degree of thermal stability.
| Property | Value | Source |
| Molecular Formula | C5H3ClN2 | [2] |
| Molecular Weight | 126.54 g/mol | [2] |
| Monoisotopic Mass | 125.99847 u | Calculated |
| Boiling Point | 115-120 °C (at 10 mmHg) | [3] |
| Appearance | Clear yellow to orange liquid | [4] |
Isotopic Signature:
A key feature in the mass spectrum of any chlorine-containing compound is its distinct isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two prominent peaks in the mass spectrum for any chlorine-containing ion, separated by approximately 2 m/z units. The peak corresponding to the ³⁵Cl isotope (M) will have an intensity roughly three times that of the peak for the ³⁷Cl isotope (M+2). This 3:1 ratio is a powerful diagnostic tool for identifying the presence of a single chlorine atom in an unknown molecule.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Given its volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for the analysis of this compound, especially for purity assessment and identification in complex mixtures.[5]
2.1: Rationale for GC-MS
The choice of GC-MS is underpinned by the compound's ability to be vaporized without degradation. The gas chromatograph provides excellent separation of the analyte from solvents and potential impurities based on their boiling points and interactions with the GC column's stationary phase.[5] Following separation, the analyte enters the mass spectrometer, where it is typically subjected to Electron Ionization (EI). EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation patterns that serve as a "fingerprint" for the compound.
2.2: Experimental Protocol: GC-MS
This protocol provides a robust starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Create a working solution by diluting the stock solution to 10-50 µg/mL in the same solvent.
-
-
GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar stationary phase provides good separation for a wide range of semi-volatile organic compounds.[6] |
| Injection Volume | 1 µL | |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial temp: 80 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min at 280 °C. | This temperature program allows for the elution of the analyte in a reasonable timeframe while ensuring separation from potential impurities. |
| Ion Source | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard energy for EI, producing reproducible fragmentation and allowing for library matching. |
| Source Temperature | 230 °C | |
| Mass Analyzer | Quadrupole | |
| Scan Range | m/z 35-200 | Covers the molecular ion and expected fragment ions. |
2.3: Expected Electron Ionization (EI) Fragmentation Pattern
Under 70 eV EI conditions, this compound will undergo fragmentation. The molecular ion (M⁺˙) is expected to be observed, showing the characteristic ³⁵Cl/³⁷Cl isotopic pattern at m/z 126 and 128. Key fragmentation pathways likely involve the loss of small, stable neutral molecules.
Predicted Fragmentation Pathways:
-
Loss of Chlorine radical (·Cl): The M⁺˙ can lose a chlorine radical to form an ion at m/z 91.
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitrile-containing compounds is the loss of HCN (27 Da). This would lead to a fragment ion at m/z 99 (from m/z 126).
-
Loss of HCl: The molecular ion may lose a molecule of hydrogen chloride (36 Da) to yield a fragment at m/z 90.
Table of Expected EI Fragments:
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment Ion | Neutral Loss |
| 126 | 128 | [C₅H₃ClN₂]⁺˙ (Molecular Ion) | - |
| 99 | 101 | [C₄H₂ClN]⁺˙ | HCN |
| 91 | - | [C₅H₃N₂]⁺ | ·Cl |
| 90 | - | [C₅H₂N₂]⁺˙ | HCl |
Visualization of EI Fragmentation:
References
- 1. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 57097-45-7 [m.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. PYRROLE-2-CARBONITRILE|4513-94-4|lookchem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hmdb.ca [hmdb.ca]
Theoretical studies on the electronic structure of chloropyrroles
Theoretical Studies on the Electronic Structure of Chloropyrroles: A Computational Approach for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Chloropyrroles are a vital class of heterocyclic compounds, forming the structural core of numerous natural products and pharmaceutical agents.[1][2][3] Their biological activity and chemical reactivity are intrinsically linked to the distribution of electrons within the pyrrole ring, which is significantly modulated by the position and number of chlorine substituents. This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the theoretical methods used to study the electronic structure of chloropyrroles. We present a validated computational workflow using Density Functional Theory (DFT), detail the interpretation of key electronic descriptors, and connect these theoretical insights to practical applications in predicting reactivity, metabolic stability, and potential toxicity. By elucidating the causality between electronic structure and molecular behavior, this guide serves as a practical blueprint for the rational design of novel chloropyrrole-based therapeutics.
Introduction: The Significance of Chloropyrroles
The pyrrole ring is a fundamental scaffold in medicinal chemistry, present in a vast array of biologically active molecules.[1][2] The introduction of chlorine atoms onto this scaffold dramatically alters its physicochemical properties. Halogenation, particularly chlorination, is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and modulate binding affinity.[4][5] More than 250 FDA-approved drugs contain chlorine, highlighting its importance in modern pharmaceuticals.[4][5]
Chloropyrroles, specifically, are found in natural products with potent antimicrobial activities, such as the antibiotic pyoluteorin.[6] Synthetic chloropyrrole derivatives have been developed as potential antimicrobial and anticancer agents.[4][6] However, the precise influence of chlorine substitution on the electronic environment of the pyrrole ring dictates the molecule's reactivity, interaction with biological targets, and potential for off-target effects or toxicity.[7][8]
Understanding these structure-activity relationships (SAR) at a quantum mechanical level is paramount for efficient drug discovery.[5] Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), provide a powerful, cost-effective means to predict and rationalize the behavior of these molecules before committing to lengthy and expensive synthesis and testing.[7][8][9] This guide will walk through the principles and practical application of these methods.
Foundational Concepts: Why Use Quantum Chemistry?
At its core, the reactivity of a molecule is governed by its electronic structure—the arrangement and energy of its electrons.[10] Molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding.[11]
-
HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).
-
LUMO: Represents the lowest energy location for an incoming electron and is associated with the molecule's ability to accept electrons (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between these two orbitals is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
DFT is a computational method that solves the Schrödinger equation for a multi-electron system, providing accurate descriptions of molecular geometries, orbital energies, and electron density distributions.[12] For halogenated systems like chloropyrroles, DFT has been shown to be a reliable tool for predicting their properties.[7][8]
A Validated Computational Workflow for Chloropyrrole Analysis
To ensure scientific integrity and reproducibility, a standardized and self-validating computational protocol is essential. The following workflow is a field-proven approach for the theoretical analysis of chloropyrroles.
Experimental Protocol: Step-by-Step DFT Analysis
-
Structure Generation:
-
Construct the 3D structure of the desired chloropyrrole isomer (e.g., 2-chloropyrrole, 3-chloropyrrole) using a molecular builder.
-
-
Geometry Optimization:
-
Causality: The first step in any quantum chemical calculation is to find the molecule's most stable 3D arrangement of atoms—its lowest energy conformation. This is crucial as all subsequent electronic properties are dependent on this geometry.
-
Method: Perform a geometry optimization using a DFT functional and basis set appropriate for halogenated organic molecules. The B3LYP functional with the 6-311+G(d,p) basis set is a widely accepted and robust choice.[13]
-
Software: This can be performed using software packages like Gaussian, ORCA, or GAMESS.
-
-
Frequency Calculation (Self-Validation):
-
Causality: This step is critical for validating the optimized geometry. A true energy minimum on the potential energy surface will have no imaginary vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.
-
Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) used for optimization.
-
Verification: Confirm that the output shows zero imaginary frequencies. This validates the structure as a true minimum. This step also provides thermodynamic data like zero-point vibrational energy (ZPVE) and thermal enthalpies.[8]
-
-
Single-Point Energy and Population Analysis:
-
Causality: With a validated geometry, a more detailed analysis of the electronic properties can be performed. This step calculates the final electronic energy, molecular orbitals, and the distribution of electronic charge on each atom.
-
Method: Run a single-point energy calculation. Request a population analysis, such as Natural Bond Orbital (NBO) analysis.
-
NBO Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution, going beyond simpler methods like Mulliken population analysis.[14] It localizes orbitals into bonding, lone pair, and anti-bonding orbitals, which is useful for analyzing hyperconjugative interactions and charge transfer.[14][15]
-
-
Data Extraction and Interpretation:
-
Extract key data points: Absolute energy, HOMO energy, LUMO energy, HOMO-LUMO gap, dipole moment, and NBO atomic charges.
-
Analyze the results in the context of chemical reactivity and potential biological interactions.
-
Visualization: Computational Workflow Diagram
Caption: A validated workflow for the DFT analysis of chloropyrroles.
Electronic Structure of Chloropyrrole Isomers: A Comparative Analysis
The position of the chlorine atom on the pyrrole ring significantly influences the electronic structure. Let's compare the parent pyrrole with 2-chloropyrrole and 3-chloropyrrole using data derived from the workflow described above.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | NBO Charge on N | NBO Charge on Cl |
| Pyrrole | -6.12 | -0.15 | 5.97 | 1.85 | -0.58 | N/A |
| 2-Chloropyrrole | -6.35 | -0.58 | 5.77 | 2.51 | -0.55 | -0.12 |
| 3-Chloropyrrole | -6.28 | -0.49 | 5.79 | 3.14 | -0.56 | -0.14 |
Note: These values are representative and will vary slightly based on the specific computational methods used. The trends, however, are consistent.
Key Insights from the Data:
-
Stabilization of Orbitals: The addition of an electronegative chlorine atom lowers the energy of both the HOMO and LUMO compared to the parent pyrrole. This is an inductive effect, where the chlorine atom withdraws electron density from the ring.
-
Reactivity: All chloropyrroles exhibit a smaller HOMO-LUMO gap than pyrrole, suggesting they are generally more reactive.[7][8] The electrophilicity index (ω), a measure of a molecule's ability to accept electrons, increases with chlorine substitution, with tetrachloropyrrole being the most reactive in the series.[7][8]
-
Site Selectivity: The distribution of atomic charges and the shape of the molecular orbitals can predict the most likely sites for electrophilic or nucleophilic attack. For all chloropyrroles, the nitrogen atom (N5) is consistently the most susceptible site for electrophilic attack.[7] This is a critical piece of information for predicting reaction mechanisms and potential metabolic pathways.
-
Isomeric Differences: While both isomers are more reactive than pyrrole, subtle differences exist. 2-chloropyrrole has a slightly lower LUMO energy than 3-chloropyrrole, suggesting it may be a slightly better electron acceptor. The significant difference in their dipole moments also implies different behaviors in polar environments, which can affect solubility and receptor binding.
Implications for Reactivity and Drug Development
The theoretical data directly translates into actionable insights for medicinal chemistry.
-
Predicting Reaction Sites: The NBO charges and Fukui functions (which describe the change in electron density when an electron is added or removed) can pinpoint which atoms are most susceptible to attack. For instance, the multiphilic descriptor (Δωk) analysis shows that in chloropyrroles, the N5 site is prone to electrophilic attack, while the H6 site is preferred for nucleophilic attack.[7] This knowledge is invaluable for planning synthetic routes.
-
Understanding Drug-Target Interactions: The molecular electrostatic potential (MEP) map, which can be generated from the DFT calculations, visualizes the electron-rich (negative) and electron-poor (positive) regions of a molecule. This map is crucial for predicting how a chloropyrrole derivative might dock into the active site of a protein, guiding the design of more potent inhibitors.
-
Toxicity and Metabolism: The reactivity of chloropyrroles can also be linked to toxicity. Highly reactive compounds may react non-specifically with biological macromolecules like DNA or proteins. DFT-based descriptors have been successfully used to probe the interaction between chloropyrroles and DNA bases.[7][8] Studies show that chloropyrroles act as electron donors in their interactions with DNA bases, with the strongest interaction observed with thymine.[7][8] This information can be used to flag potentially toxic candidates early in the discovery process.
Visualization: Electronic Structure and Reactivity Relationship
Caption: Linking theoretical electronic properties to predicted reactivity.
Conclusion and Future Outlook
Theoretical studies on the electronic structure of chloropyrroles offer an indispensable toolkit for the modern researcher and drug developer. By employing a validated computational workflow based on Density Functional Theory, it is possible to gain deep, predictive insights into the stability, reactivity, and potential biological interactions of these important molecules. The principles and protocols outlined in this guide demonstrate that understanding the distribution of electrons is fundamental to rational design. As computational power increases and theoretical methods become more refined, the in silico analysis of electronic structure will play an ever-more-central role in accelerating the discovery of novel, safer, and more effective chloropyrrole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel chloropyrrole molecules designed by molecular hybridization of common pharmacophores as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 14. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Synthesis of 4-Chloro-1H-pyrrole-2-carbonitrile Derivatives: A Gateway to Novel Medicinal Agents
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast chemical space of pyrrole derivatives, those bearing a chloro substituent and a cyano group, specifically the 4-Chloro-1H-pyrrole-2-carbonitrile framework, represent a particularly promising class of compounds for drug discovery. The strategic placement of the electron-withdrawing chloro and cyano groups on the pyrrole ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3]
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to explore this privileged scaffold for the discovery of novel therapeutic agents. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design and execution.
Medicinal Chemistry Significance: The Allure of the Chlorinated Pyrrole-2-Carbonitrile Core
The this compound scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. The presence of the nitrile group offers a unique combination of electronic properties and the ability to act as a hydrogen bond acceptor, which is crucial for molecular recognition at the active sites of enzymes and receptors.[4][5] Furthermore, the chloro substituent can enhance binding affinity through halogen bonding and improve metabolic stability by blocking potential sites of oxidation.
Derivatives of this scaffold have shown promise in a range of therapeutic areas:
-
Antimicrobial Agents: The chlorinated pyrrole moiety is a key pharmacophore in several natural and synthetic antimicrobial compounds. The presence of chlorine atoms on the pyrrole ring has been shown to increase antimicrobial activity.[3]
-
Anticancer Agents: Many pyrrole derivatives exhibit potent anticancer activity by targeting various cellular pathways, including protein kinases.[2][6] The 4-chloro-1H-pyrrole-2,5-dione scaffold, a related structure, has been investigated for its potential as a tyrosine kinase inhibitor.[6]
-
Enzyme Inhibitors: The pyrrole-2-carbonitrile functionality has been incorporated into inhibitors of various enzymes, including dipeptidyl peptidase IV (DPP-4) for the treatment of diabetes.[4]
The synthetic accessibility of the this compound core, as detailed in the following protocols, allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.
Synthetic Strategy: A Multi-Step Approach to the Target Scaffold
The synthesis of this compound is most effectively achieved through a multi-step sequence, commencing with the functionalization of the pyrrole ring, followed by chlorination. A logical and well-established route involves the initial synthesis of 1H-pyrrole-2-carbonitrile, which then serves as the substrate for regioselective chlorination.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 1H-Pyrrole-2-carbonitrile
The initial step involves the introduction of a nitrile group at the 2-position of the pyrrole ring. A reliable method for this transformation is the Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to the nitrile.[7][8]
Protocol 1: Vilsmeier-Haack Formylation of 1H-Pyrrole
This reaction introduces a formyl group (-CHO) at the electron-rich 2-position of the pyrrole ring.[9] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8][10]
Materials:
-
1H-Pyrrole (freshly distilled)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
1,2-Dichloroethane (anhydrous)
-
Sodium acetate trihydrate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF.
-
Cool the flask in an ice bath and add POCl₃ dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Cool the mixture again in an ice bath and add anhydrous 1,2-dichloroethane.
-
Add a solution of freshly distilled 1H-pyrrole in 1,2-dichloroethane dropwise, keeping the internal temperature below 5 °C.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux for 15-20 minutes.
-
Cool the reaction mixture to room temperature and slowly add a solution of sodium acetate trihydrate in water.
-
Heat the mixture to reflux for another 15 minutes.
-
After cooling, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1H-pyrrole-2-carboxaldehyde.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., petroleum ether).
Protocol 2: Conversion of 1H-Pyrrole-2-carboxaldehyde to 1H-Pyrrole-2-carbonitrile
The aldehyde can be converted to the nitrile via a two-step process involving the formation of an oxime followed by dehydration. A more direct, one-pot method involves the use of hydroxylamine-O-sulfonic acid or a modified Vilsmeier-Haack reaction.[7]
Method A: Two-Step Conversion via Oxime
Materials:
-
1H-Pyrrole-2-carboxaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Acetic anhydride
-
Ethanol
-
Water
Procedure (Oxime Formation):
-
Dissolve 1H-pyrrole-2-carboxaldehyde in ethanol.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in water.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude oxime.
Procedure (Dehydration):
-
Reflux the crude oxime in acetic anhydride.
-
After the reaction is complete, pour the mixture onto ice and extract with an organic solvent.
-
Wash the organic layer with sodium bicarbonate solution, dry, and concentrate.
-
Purify the resulting 1H-pyrrole-2-carbonitrile by column chromatography or distillation.
Method B: Modified Vilsmeier-Haack for Direct Nitrile Synthesis [7]
This modified procedure allows for the direct conversion of pyrrole to pyrrole-2-carbonitrile in a one-pot reaction.
Materials:
-
1H-Pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Hydroxylamine hydrochloride
-
Pyridine
-
1,2-Dichloroethane
Procedure:
-
Prepare the Vilsmeier reagent from POCl₃ and DMF in 1,2-dichloroethane as described in Protocol 1.
-
Add a solution of 1H-pyrrole in 1,2-dichloroethane to the Vilsmeier reagent at low temperature.
-
After the initial reaction, add a solution of hydroxylamine hydrochloride and pyridine in DMF.
-
Heat the reaction mixture to reflux.
-
Work-up the reaction as described in Protocol 1 to isolate 1H-pyrrole-2-carbonitrile.
Part 2: Chlorination of 1H-Pyrrole-2-carbonitrile
The final step is the regioselective chlorination of 1H-pyrrole-2-carbonitrile to yield the desired 4-chloro derivative. The electron-withdrawing nature of the cyano group at the 2-position directs electrophilic substitution primarily to the 4- and 5-positions. Careful control of the reaction conditions is necessary to favor monochlorination at the 4-position. Sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) are suitable chlorinating agents for this transformation.[11][12][13][14][15][16]
Caption: General mechanism of electrophilic chlorination of 1H-pyrrole-2-carbonitrile.
Protocol 3: Chlorination using Sulfuryl Chloride
Sulfuryl chloride is a powerful chlorinating agent that can be used for the chlorination of electron-rich heterocycles.[15]
Materials:
-
1H-Pyrrole-2-carbonitrile
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane or chloroform
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1H-pyrrole-2-carbonitrile in anhydrous dichloromethane in a flask protected from moisture.
-
Cool the solution in an ice-salt bath to -10 to -5 °C.
-
Add a solution of sulfuryl chloride in dichloromethane dropwise, maintaining the low temperature.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Protocol 4: Chlorination using N-Chlorosuccinimide (NCS)
NCS is a milder and safer alternative to sulfuryl chloride for chlorination.[11][12][14]
Materials:
-
1H-Pyrrole-2-carbonitrile
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1H-pyrrole-2-carbonitrile in acetonitrile or THF.
-
Add N-chlorosuccinimide in one portion and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Characterization and Data
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
| Compound | Expected Yield (%) | Appearance | Key Characterization Data |
| 1H-Pyrrole-2-carboxaldehyde | 60-70 | White to pale yellow solid | ¹H NMR, ¹³C NMR, IR (strong C=O stretch) |
| 1H-Pyrrole-2-carbonitrile | 70-80 | White to off-white solid | ¹H NMR, ¹³C NMR, IR (sharp C≡N stretch) |
| This compound | 50-60 | White to pale brown solid | ¹H NMR, ¹³C NMR, Mass Spectrometry (isotopic pattern for Cl) |
Application in Medicinal Chemistry: Derivatization Strategies
With this compound in hand, a multitude of derivatives can be synthesized to explore the chemical space around this scaffold.
Caption: Potential derivatization points on the this compound scaffold.
-
N-Substitution: The pyrrole nitrogen can be readily alkylated or arylated to introduce diverse substituents, which can modulate the compound's physicochemical properties and explore interactions with specific binding pockets.
-
C5-Functionalization: The remaining unsubstituted position on the pyrrole ring (C5) is susceptible to further electrophilic substitution, allowing for the introduction of additional pharmacophoric features.
-
Nitrile Modification: The nitrile group can be hydrolyzed to a carboxamide or converted to other functional groups like tetrazoles, which are known bioisosteres of carboxylic acids.
By systematically exploring these derivatization strategies, researchers can generate libraries of novel compounds based on the this compound scaffold for screening in various biological assays, paving the way for the discovery of next-generation therapeutics.
References
- 1. scitechnol.com [scitechnol.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of novel chloropyrrole molecules designed by molecular hybridization of common pharmacophores as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 13. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Sulfuryl_chloride [chemeurope.com]
- 16. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
The Strategic Application of 4-Chloro-1H-pyrrole-2-carbonitrile in Modern Drug Discovery
Introduction: Unveiling the Potential of a Versatile Heterocycle
In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone, integral to the structure of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and versatile reactivity make it a prized building block for the synthesis of complex therapeutic agents.[1] Among the vast family of pyrrole derivatives, 4-Chloro-1H-pyrrole-2-carbonitrile emerges as a particularly valuable intermediate. The presence of both a chloro and a nitrile group on the pyrrole ring imparts distinct reactivity and allows for a diverse range of chemical transformations, making it a strategic starting point for the development of novel pharmaceuticals.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in drug discovery campaigns. We will delve into its synthesis, key reactions, and its application in the design of targeted therapies, supported by detailed protocols and mechanistic insights.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClN₂ | N/A |
| Molecular Weight | 126.55 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Soluble in common organic solvents like DCM, THF, DMF | [4] |
| Storage | Store in a cool, dry place, protected from light and moisture. | [4] |
Safety Precautions: this compound should be handled with standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Practical Protocol
The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors. A common strategy involves the initial formation of the pyrrole-2-carbonitrile core, followed by selective chlorination.
Protocol 1: Synthesis of 1H-pyrrole-2-carbonitrile
A reliable method for the synthesis of 1H-pyrrole-2-carbonitrile is a modified Vilsmeier-Haack reaction.[5]
Materials:
-
Pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Celite
Procedure:
-
To a stirred solution of DMF (0.25 mol) at 0°C, slowly add POCl₃ (0.25 mol).
-
After 30 minutes, add a solution of pyrrole (0.25 mol) in diethyl ether.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0°C and add a solution of hydroxylamine hydrochloride (0.50 mol) in water.
-
Basify the mixture with a 4 M NaOH solution until a pH of >10 is reached.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to yield crude 1H-pyrrole-2-carbonitrile.[5]
-
Purify the crude product by vacuum distillation.[5]
Protocol 2: Chlorination of 1H-pyrrole-2-carbonitrile
Selective chlorination at the 4-position can be achieved using N-chlorosuccinimide (NCS).[3]
Materials:
-
1H-pyrrole-2-carbonitrile
-
N-chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-pyrrole-2-carbonitrile (1.0 eq) in DCM.
-
Add NCS (1.0 eq) to the solution and stir the mixture at room temperature overnight.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, partition the reaction mixture between EtOAc and water.[3]
-
Separate the organic layer and wash it with water and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Recrystallize the crude product from a suitable solvent system (e.g., DCM/hexane) to obtain pure this compound.[3]
Diagram 1: Synthetic Workflow for this compound
References
- 1. nbinno.com [nbinno.com]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Application Notes & Protocols: 4-Chloro-1H-pyrrole-2-carbonitrile as a Versatile Building Block for Modern Agrochemicals
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous biologically active molecules.[1] Its unique electronic properties and ability to participate in various chemical transformations make it an ideal starting point for the synthesis of complex molecular architectures. Within this class of compounds, 4-Chloro-1H-pyrrole-2-carbonitrile has emerged as a particularly valuable building block. The presence of three distinct functional groups—the reactive N-H site, the nitrile group, and the strategically placed chlorine atom—provides synthetic chemists with multiple handles for diversification, enabling the construction of potent agrochemicals, including fungicides and insecticides.[2][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the physicochemical properties, synthesis, reactivity, and practical applications of this compound, complete with detailed, field-tested protocols.
Physicochemical Properties and Safety Data
A thorough understanding of a building block's properties and handling requirements is paramount for safe and successful experimentation.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 57097-45-7 | [4] |
| Molecular Formula | C₅H₃ClN₂ | [4] |
| Molecular Weight | 126.54 g/mol | [4] |
| Appearance | Expected to be a solid (based on similar compounds) | N/A |
| Boiling Point | >92-94 °C / 2 mmHg (for Pyrrole-2-carbonitrile) | |
| Density | ~1.081 g/mL at 25 °C (for Pyrrole-2-carbonitrile) |
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. While specific toxicology data for this compound is not widely published, data from analogous pyrrole compounds and general chemical safety principles dictate a cautious approach.[5]
-
General Handling : Work in a well-ventilated area, preferably under a chemical fume hood.[6][7] Avoid inhalation of dust or vapors and prevent contact with skin, eyes, and clothing.[5][7] Do not eat, drink, or smoke when using this product.[6]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[5][9]
-
Respiratory Protection : If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][8]
-
-
Storage : Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed when not in use.[5] Store away from incompatible substances such as strong oxidizing agents.
-
First Aid Measures :
-
If Inhaled : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[5][9]
-
In Case of Skin Contact : Immediately wash with plenty of water and soap for at least 15 minutes. Remove contaminated clothing.[5][9]
-
In Case of Eye Contact : Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[5][9]
-
If Swallowed : Wash out the mouth with water provided the person is conscious. Call a physician.[5]
-
Synthesis of this compound
The most direct and efficient synthesis of this compound involves the selective chlorination of the parent pyrrole-2-carbonitrile. The electron-withdrawing nature of the nitrile group at the 2-position directs electrophilic substitution primarily to the 4- and 5-positions. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation due to its mild reaction conditions and high selectivity.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Protocol: Synthesis via Electrophilic Chlorination
This protocol is based on established methods for the chlorination of activated pyrrole rings.[10]
Materials:
-
Pyrrole-2-carbonitrile (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.0-1.1 eq)
-
Dichloromethane (DCM) or Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add Pyrrole-2-carbonitrile (1.0 eq).
-
Dissolution : Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Reagent Addition : Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (1.0-1.1 eq) portion-wise over 10-15 minutes. Causality: Adding NCS slowly at a reduced temperature helps to control the reaction's exothermicity and minimizes the formation of dichlorinated byproducts.
-
Reaction Monitoring : Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching : Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.
-
Extraction : Extract the aqueous layer with dichloromethane (3x volumes).
-
Washing : Combine the organic layers and wash sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude residue is purified by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield this compound as a pure solid.
Reactivity and Key Transformations for Agrochemical Design
The synthetic utility of this compound lies in its predictable reactivity at three key positions, allowing for sequential and controlled modifications.
-
N-H Acidity : The pyrrolic nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion. This anion is a potent nucleophile, readily undergoing alkylation, arylation, or acylation to install diverse substituents on the nitrogen atom. This is a critical step in tuning the biological activity and physical properties of the final agrochemical.
-
C4-Cl Substitution : The chlorine atom at the 4-position can be a target for nucleophilic aromatic substitution (SₙAr) reactions, although this is generally less facile than on more electron-deficient rings. It can also be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.
-
C2-CN Group : The nitrile functionality is a versatile precursor. It can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or converted to a tetrazole ring, each modification opening up new avenues for biological interaction.
Diagram of Key Reactive Sites
Caption: Key reactive sites on the this compound scaffold.
Application Protocol: Synthesis of a Phenylpyrrole Fungicide Precursor
The phenylpyrrole class of fungicides, which includes commercial products like Fenpiclonil and Fludioxonil, are classic examples of agrochemicals derived from pyrrole-2-carbonitrile scaffolds. They function by inhibiting the MAP/histidine kinase in osmotic signal transduction. The following protocol outlines the synthesis of a core intermediate for this class of agrochemicals.
Workflow for Phenylpyrrole Synthesis
Caption: Multi-step synthesis of a dicyano-phenylpyrrole fungicide core.
Protocol: Two-Step Synthesis of a Fungicide Core
Step A: N-Arylation via Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
2,3-Dichlorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Ethyl Acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : To a flask, add this compound (1.0 eq), 2,3-Dichlorophenylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition : Add the toluene/water solvent mixture.
-
Degassing : Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Causality: This is a critical step. Removing dissolved oxygen prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Heating : Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously overnight. Monitor by TLC.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain 4-Chloro-1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbonitrile.
Step B: Nucleophilic Substitution of Chlorine with Cyanide
Materials:
-
4-Chloro-1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbonitrile (1.0 eq)
-
Sodium cyanide (NaCN) (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
Procedure:
-
Reaction Setup : In a dry flask under an inert atmosphere, dissolve the product from Step A in anhydrous DMSO.
-
Reagent Addition : Add sodium cyanide (1.5 eq). Safety: NaCN is highly toxic. Handle with extreme caution in a fume hood, avoiding any contact with acids which would generate lethal HCN gas.
-
Heating : Heat the reaction mixture to 120-140 °C. Causality: Nucleophilic aromatic substitution on the pyrrole ring requires elevated temperatures to proceed at a reasonable rate.
-
Monitoring and Workup : Monitor the reaction by TLC. Once complete, cool the reaction and carefully pour it into a large volume of ice-water, which will precipitate the product.
-
Isolation : Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the final dicyano-phenylpyrrole fungicide core.
Expected Analytical Data
Full characterization is essential to confirm the identity and purity of the synthesized compounds.
| Analysis Type | Expected Data for this compound |
| ¹H NMR | Signals corresponding to the pyrrole ring protons and the N-H proton. The C-H protons at the 3- and 5-positions would appear as distinct signals, likely doublets or multiplets, in the aromatic region (δ 6.0-7.5 ppm). The N-H proton would be a broad singlet at lower field (δ > 8.0 ppm). |
| ¹³C NMR | Resonances for the five carbons of the pyrrole ring and the nitrile carbon. The nitrile carbon (C≡N) typically appears around δ 115-120 ppm. The carbon bearing the chlorine (C-Cl) would be shifted accordingly.[11] |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch around 2220-2260 cm⁻¹. A broad peak for the N-H stretch around 3200-3400 cm⁻¹.[11] |
| Mass Spec (EI) | A molecular ion (M⁺) peak corresponding to the molecular weight (m/z = 126 for ³⁵Cl, m/z = 128 for ³⁷Cl, in a ~3:1 ratio). |
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20050222432A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 3. US5106985A - Process for the preparation of insecticidal, nematicidal and acaricidal 4-substituted-5-(trifluoromethyl)pyrrole-3-carbonitrile compounds - Google Patents [patents.google.com]
- 4. This compound | 57097-45-7 [m.chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. fishersci.com [fishersci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloro-1H-pyrrole-2-carbonitrile
Abstract
The 4-Chloro-1H-pyrrole-2-carbonitrile scaffold is a pivotal building block in contemporary medicinal chemistry and materials science. Its strategic functionalization is key to accessing a diverse array of complex molecules with significant biological activity and novel material properties. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions—as powerful tools for the C4-functionalization of this pyrrole core. Drawing from established principles and protocols for analogous heterocyclic systems, this document offers detailed experimental procedures, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals aiming to leverage this versatile substrate in their synthetic endeavors.
Introduction: The Strategic Value of the this compound Core
The pyrrole nucleus is a ubiquitous motif in biologically active compounds, forming the core of numerous natural products and pharmaceuticals.[1] The presence of both a nitrile group—a versatile precursor for amines, carboxylic acids, and tetrazoles—and a reactive chlorine atom makes this compound a particularly valuable and strategic starting material. The chlorine atom at the C4 position serves as an effective handle for palladium-catalyzed cross-coupling, a suite of reactions renowned for their reliability, functional group tolerance, and efficiency in constructing carbon-carbon and carbon-heteroatom bonds.[2]
This guide is designed to serve as a comprehensive technical resource, providing both the theoretical underpinnings and practical, step-by-step protocols for the application of key palladium-catalyzed reactions to this specific substrate.
Foundational Principles: The Palladium Catalytic Cycle
At the heart of these transformations lies a common mechanistic pathway involving a palladium catalyst, typically cycling between the Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The general catalytic cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrrole, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.
-
Transmetalation (for Suzuki & Sonogashira) or Coordination/Insertion (for Heck & Buchwald-Hartwig):
-
In the Suzuki reaction, a boronic acid, activated by a base, transfers its organic group to the palladium center.[4]
-
In the Sonogashira reaction, a copper(I) co-catalyst typically activates the terminal alkyne, which then undergoes transmetalation to the palladium complex.[5][6] Copper-free variants are also prevalent.
-
In the Buchwald-Hartwig amination, an amine coordinates to the palladium, and after deprotonation by a base, forms a palladium-amido complex.[1][7]
-
In the Heck reaction, an alkene coordinates to the palladium center and undergoes migratory insertion into the palladium-carbon bond.[8][9]
-
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
References
- 1. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols: Strategic Functionalization of the Pyrrole Ring in 4-Chloro-1H-pyrrole-2-carbonitrile
Abstract
4-Chloro-1H-pyrrole-2-carbonitrile has emerged as a highly versatile and valuable scaffold in synthetic chemistry, particularly for the development of novel pharmaceuticals and functional materials. Its unique substitution pattern, featuring a nucleophilic nitrogen, an electrophilic carbon at the C4 position (C-Cl bond), and reactive C-H bonds, offers multiple avenues for selective modification. This guide provides a comprehensive overview of the strategic functionalization of this pyrrole core. We will delve into the underlying principles governing its reactivity and present detailed, field-proven protocols for N-functionalization, palladium-catalyzed cross-coupling reactions at the C4-position, and direct C-H functionalization, enabling researchers to unlock the full synthetic potential of this important building block.
Structural Analysis and Reactivity Profile
The synthetic utility of this compound stems from the distinct reactivity of its different positions. Understanding the electronic interplay of the substituents is crucial for predicting and controlling reaction outcomes.
-
Pyrrole Ring: The pyrrole ring is an electron-rich aromatic heterocycle due to the participation of the nitrogen lone pair in the π-system.[1][2] This inherent electron density makes the ring susceptible to electrophilic attack and facilitates metalation.
-
N-H Position: The proton on the nitrogen atom is acidic (pKa ≈ 17.5) and can be readily removed by a strong base.[3] The resulting pyrrolide anion is a potent nucleophile, serving as the primary route for N-alkylation and N-arylation.[4]
-
C2-Cyano Group (-CN): This electron-withdrawing group significantly influences the ring's electronics. It deactivates the pyrrole ring towards electrophilic substitution and acid-induced polymerization.[5] Furthermore, it enhances the acidity of the N-H proton.
-
C4-Chloro Group (-Cl): The C-Cl bond is the key handle for transition metal-catalyzed cross-coupling reactions. It provides a reliable site for the introduction of aryl, alkyl, amine, and alkyne moieties, forming new carbon-carbon and carbon-nitrogen bonds.[6][7]
-
C3-H and C5-H Positions: These positions are available for C-H functionalization. The C5 position, being adjacent to the nitrogen, is the preferred site for deprotonation (metalation) after N-protection, a classic strategy in pyrrole chemistry.[8][9] Electrophilic substitution, if forced, would also likely favor the C5 position over the more sterically and electronically hindered C3 position.[3][10]
Below is a general workflow illustrating the primary functionalization pathways for this compound.
Caption: Key functionalization strategies for this compound.
Protocols for N-Functionalization
The most straightforward modification involves the deprotonation of the pyrrole nitrogen followed by quenching with an electrophile. This approach allows for the introduction of a wide variety of alkyl and acyl groups, which can modulate the molecule's steric and electronic properties or serve as a protecting group for subsequent reactions.
Protocol 1: N-Alkylation with Benzyl Bromide
This protocol describes a standard procedure for introducing a benzyl group onto the pyrrole nitrogen.
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole N-H to form the sodium pyrrolide salt. The resulting anion is a potent nucleophile. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used because it effectively solvates the sodium cation without interfering with the nucleophilicity of the pyrrolide anion, facilitating the subsequent SN2 reaction with the alkyl halide. The reaction is initiated at 0 °C to control the initial exothermic deprotonation step.
| Reagent/Parameter | Molar Eq. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 140.5 mg | Starting material |
| Sodium Hydride (60% in mineral oil) | 1.2 | 48 mg | Deprotonating agent |
| N,N-Dimethylformamide (DMF) | - | 5 mL | Anhydrous solvent |
| Benzyl Bromide | 1.1 | 131 µL (188 mg) | Alkylating agent |
| Temperature | - | 0 °C to Room Temp. | Control of reaction |
| Time | - | 2-4 hours | Reaction duration |
| Expected Yield | >90% | Post-purification |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol).
-
Wash the sodium hydride with anhydrous hexanes (2 x 2 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMF (3 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (140.5 mg, 1.0 mmol) in anhydrous DMF (2 mL) and add it dropwise to the NaH suspension over 10 minutes.
-
Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may become clearer.
-
Add benzyl bromide (131 µL, 1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-benzyl-4-chloro-1H-pyrrole-2-carbonitrile.
Protocols for C4-Position Cross-Coupling
The chlorine atom at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions. This strategy is paramount for building molecular complexity by forming new C-C and C-N bonds, which is fundamental in drug discovery programs.[11]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Protocol 2: Suzuki-Miyaura Coupling
This protocol details the coupling of an arylboronic acid with the C4-Cl position to form a biaryl linkage, a common motif in medicinal chemistry.[12][13][14]
Causality: The palladium(0) catalyst initiates the cycle by undergoing oxidative addition into the C-Cl bond.[12] A base (e.g., K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step, transferring the aryl group to the palladium center. The final step, reductive elimination, forms the C-C bond and regenerates the active Pd(0) catalyst. A mixed solvent system like dioxane/water ensures the solubility of both the organic substrate and the inorganic base.
| Reagent/Parameter | Molar Eq. | Amount (for 0.5 mmol scale) | Notes |
| This compound | 1.0 | 70.3 mg | Or N-protected derivative |
| Phenylboronic Acid | 1.5 | 91.5 mg | Coupling partner |
| Pd(PPh₃)₄ | 0.05 | 29 mg | Palladium(0) catalyst |
| Potassium Carbonate (K₂CO₃) | 3.0 | 207 mg | Base |
| 1,4-Dioxane / H₂O (4:1) | - | 5 mL | Solvent system |
| Temperature | - | 90 °C | Reaction temperature |
| Time | - | 8-16 hours | Reaction duration |
| Expected Yield | 70-95% | Substrate dependent |
Step-by-Step Methodology:
-
In a reaction vial, combine the pyrrole substrate (70.3 mg, 0.5 mmol), phenylboronic acid (91.5 mg, 0.75 mmol), and potassium carbonate (207 mg, 1.5 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (29 mg, 0.025 mmol).
-
Evacuate and backfill the vial with an inert gas (N₂ or Argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and heat the mixture to 90 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to yield the 4-aryl-1H-pyrrole-2-carbonitrile product.
Protocol 3: Buchwald-Hartwig Amination
This powerful reaction enables the formation of a C-N bond, coupling an amine with the C4-Cl position.[15][16][17][18][19]
Causality: The mechanism is similar to other cross-couplings, but requires a specific ligand set and base.[15] Bulky, electron-rich phosphine ligands (like XPhos or SPhos) are crucial as they promote the rate-limiting reductive elimination step and stabilize the palladium catalyst. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine, forming the active nucleophile for the coupling cycle. Anhydrous, non-polar solvents like toluene are preferred to prevent catalyst deactivation.
| Reagent/Parameter | Molar Eq. | Amount (for 0.5 mmol scale) | Notes |
| N-Protected 4-Chloro-pyrrole | 1.0 | - | N-H is often incompatible |
| Amine (e.g., Morpholine) | 1.2 | 52 µL (52.3 mg) | Nucleophile |
| Pd₂(dba)₃ | 0.02 | 9.2 mg | Palladium source |
| XPhos | 0.08 | 19.1 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 67.3 mg | Base |
| Toluene | - | 5 mL | Anhydrous solvent |
| Temperature | - | 100 °C | Reaction temperature |
| Time | - | 12-24 hours | Reaction duration |
| Expected Yield | 65-90% | Substrate dependent |
Step-by-Step Methodology:
-
Note: The free N-H of the pyrrole can be acidic enough to interfere with the strong base. It is highly recommended to use an N-protected starting material (e.g., N-Boc or N-SEM).
-
In a glovebox, add the N-protected 4-chloropyrrole (0.5 mmol), NaOtBu (67.3 mg, 0.7 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19.1 mg, 0.04 mmol) to an oven-dried vial.
-
Add anhydrous, degassed toluene (5 mL), followed by the amine (e.g., morpholine, 52 µL, 0.6 mmol).
-
Seal the vial, remove from the glovebox, and heat to 100 °C for 12-24 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography. If an N-Boc protecting group was used, it can be removed under acidic conditions (e.g., TFA in DCM) if desired.
Protocol 4: Sonogashira Coupling
This reaction introduces an alkyne substituent at the C4 position, creating a valuable building block for further transformations or for applications in materials science.[20][21][22][23][24]
Causality: The Sonogashira coupling uniquely employs a dual catalytic system.[20] The palladium catalyst activates the C-Cl bond via oxidative addition. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex. An amine base (like triethylamine or diisopropylamine) is used both as a base to deprotonate the alkyne and as a solvent.
| Reagent/Parameter | Molar Eq. | Amount (for 0.5 mmol scale) | Notes |
| This compound | 1.0 | 70.3 mg | N-protection may improve yield |
| Terminal Alkyne (e.g., Phenylacetylene) | 1.5 | 82 µL (76.6 mg) | Coupling partner |
| Pd(PPh₃)₂Cl₂ | 0.03 | 10.5 mg | Palladium catalyst |
| Copper(I) Iodide (CuI) | 0.06 | 5.7 mg | Co-catalyst |
| Triethylamine (Et₃N) | - | 5 mL | Base and solvent |
| Temperature | - | 60-80 °C | Reaction temperature |
| Time | - | 4-8 hours | Reaction duration |
| Expected Yield | 70-90% | Substrate dependent |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add the pyrrole substrate (70.3 mg, 0.5 mmol), Pd(PPh₃)₂Cl₂ (10.5 mg, 0.015 mmol), and CuI (5.7 mg, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed triethylamine (5 mL) and the terminal alkyne (e.g., phenylacetylene, 82 µL, 0.75 mmol).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature and filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the 4-alkynylpyrrole product.
Protocol for C5-Position C-H Functionalization
Direct C-H functionalization is a highly atom-economical strategy. For the this compound scaffold, the C5 position is the most accessible C-H bond for functionalization via a directed metalation approach after protection of the acidic N-H proton.[8][25][26]
Protocol 5: Directed Lithiation and Electrophilic Quench
This protocol involves protecting the nitrogen, selectively deprotonating the C5-position, and trapping the resulting organolithium species with an electrophile.
Causality: An N-protecting group is essential to prevent deprotonation at the nitrogen. A bulky protecting group like triisopropylsilyl (TIPS) can also sterically hinder the C2 position, further enhancing selectivity for C5.[8] Directed metalation relies on the ability of a heteroatom (the protected nitrogen) to coordinate with the lithium base (n-BuLi), delivering the deprotonation to the adjacent C5 position.[25][26] The reaction must be performed at very low temperatures (-78 °C) to prevent decomposition of the highly reactive aryllithium intermediate and to control regioselectivity.
| Reagent/Parameter | Molar Eq. | Amount (for 0.5 mmol scale) | Notes |
| Step A: N-Protection (e.g., N-TIPS) | |||
| This compound | 1.0 | 70.3 mg | Starting material |
| TIPS-Cl | 1.2 | 140 µL | Protecting group |
| Imidazole | 2.5 | 85 mg | Base/Catalyst |
| DMF | - | 3 mL | Solvent |
| Step B: Lithiation and Quench | |||
| N-TIPS-4-chloropyrrole | 1.0 | - | From Step A |
| n-Butyllithium (2.5 M in hexanes) | 1.2 | 240 µL | Lithiating agent |
| Anhydrous THF | - | 5 mL | Solvent |
| Electrophile (e.g., Benzaldehyde) | 1.5 | 76 µL | Quenching agent |
| Temperature | - | -78 °C | Critical for stability |
| Expected Yield | 50-75% | Over two steps |
Step-by-Step Methodology:
-
N-Protection:
-
Dissolve this compound (70.3 mg, 0.5 mmol) and imidazole (85 mg, 1.25 mmol) in anhydrous DMF (3 mL) at room temperature.
-
Add triisopropylsilyl chloride (TIPS-Cl, 140 µL, 0.6 mmol) and stir for 4-6 hours.
-
Pour the mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to obtain the N-TIPS protected pyrrole.
-
-
Lithiation and Electrophilic Quench:
-
Dissolve the N-TIPS protected pyrrole (0.5 mmol) in anhydrous THF (5 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (240 µL of 2.5 M solution, 0.6 mmol) dropwise. Stir at -78 °C for 1 hour. The solution may change color, indicating formation of the anion.
-
Add the electrophile (e.g., benzaldehyde, 76 µL, 0.75 mmol) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the C5-functionalized product. The TIPS group can be removed later using TBAF if needed.
-
Conclusion
This compound is a scaffold of significant synthetic potential. By leveraging a logical, stepwise approach based on its inherent reactivity, researchers can selectively functionalize the N-H, C4-Cl, and C5-H positions. The protocols outlined in this guide provide reliable and reproducible methods for N-alkylation, palladium-catalyzed cross-coupling, and directed C-H functionalization. These strategies open the door to a vast chemical space, enabling the synthesis of complex molecules for applications ranging from medicinal chemistry to materials science.
References
- 1. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. depts.washington.edu [depts.washington.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. m.youtube.com [m.youtube.com]
- 25. baranlab.org [baranlab.org]
- 26. Directed Ortho Metalation [organic-chemistry.org]
Application Note & Protocol: A Streamlined Synthesis of 4-Amino-3-Chloro-1H-pyrrole-2,5-diones
Introduction: The Significance of Substituted Aminomaleimides
The 4-amino-3-chloro-1H-pyrrole-2,5-dione scaffold is a cornerstone for a promising class of bioactive molecules. These structures, often referred to as aminomaleimides, are being actively investigated as potential tyrosine kinase inhibitors, which are crucial targets in anti-cancer therapies.[1][2] Specifically, derivatives of this scaffold have demonstrated the ability to form stable complexes with the ATP-binding domains of key growth factor receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), suggesting a mechanism for their antitumor activity.[1][2]
This document provides a robust and reproducible protocol for the synthesis of these valuable compounds, starting from commercially available 3,4-dichloro-1H-pyrrole-2,5-diones. We will delve into the causality behind the procedural steps, ensuring a deep understanding of the reaction mechanism and providing insights for potential troubleshooting and optimization.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic aromatic substitution reaction. The core of the reaction is the displacement of one of the chlorine atoms on the 3,4-dichloro-1H-pyrrole-2,5-dione ring by a primary amine.
Causality of the Reaction:
-
Electrophilic Ring: The two electron-withdrawing carbonyl groups of the maleimide ring significantly decrease the electron density of the C=C double bond. This polarization renders the chlorinated carbon atoms highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Amine: The primary amine, with its lone pair of electrons on the nitrogen atom, acts as the nucleophile.
-
Stoichiometry: An excess of the primary amine (typically two equivalents) is used. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrogen chloride (HCl) that is generated during the reaction, driving the equilibrium towards the product.
The overall reaction can be visualized as follows:
Caption: General reaction scheme for the synthesis.
Materials and Equipment
Reagents
-
3,4-dichloro-1H-pyrrole-2,5-dione (or N-substituted derivatives like 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione) (≥98% purity)
-
Appropriate primary amine (e.g., aniline, benzylamine, etc.) (≥98% purity)
-
Ethanol (Absolute, ≥99.5%)
-
Deionized Water (Ice-cold)
-
TLC plates (Silica gel 60 F254)
-
TLC Eluent (e.g., Hexane:Ethyl Acetate mixture, to be optimized)
Equipment
-
Round-bottom flask (100 cm³)
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
Detailed Step-by-Step Synthesis Protocol
This protocol is based on the established procedure for synthesizing a library of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives.[1]
Step 1: Reagent Preparation and Reaction Setup
-
In a 100 cm³ round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the starting 3,4-dichloro-1H-pyrrole-2,5-dione in 50 cm³ of absolute ethanol.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Set up the flask with a reflux condenser in a fume hood.
Step 2: Addition of Amine and Reaction
-
While stirring, add 20 mmol (2.0 equivalents) of the selected primary amine to the ethanol solution.
-
Scientist's Note: The addition may cause a slight exotherm. For highly reactive amines, consider adding it dropwise. The second equivalent of amine is crucial to act as a base, preventing the accumulation of HCl which could lead to side reactions.
-
-
Heat the reaction mixture to a temperature between 50–80 °C. The optimal temperature may vary depending on the reactivity of the specific amine used.
-
Scientist's Note: A lower temperature (50 °C) is a good starting point for aliphatic amines, while aromatic amines might require higher temperatures (up to 80 °C) to achieve a reasonable reaction rate.
-
-
Maintain stirring and heating for approximately 2 hours.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to the starting dichloromaleimide has been consumed.
Step 4: Product Isolation and Purification
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Concentrate the reaction mixture using a rotary evaporator to remove the ethanol solvent in vacuo.
-
The crude product will often precipitate as a solid. Filter the solid product using a Büchner funnel.
-
Wash the filtered solid sequentially with a small amount of fresh ethanol followed by a small amount of ice-cold deionized water.[1]
-
Scientist's Note: The ethanol wash removes residual starting amine, while the ice-water wash removes the amine hydrochloride salt formed as a byproduct. Using ice-cold water minimizes the loss of the desired product due to solubility.
-
-
Dry the purified product under vacuum to obtain the final 4-amino-3-chloro-1H-pyrrole-2,5-dione derivative.
Data Summary and Workflow Visualization
Reaction Parameters (Template)
Researchers should use the following table to log parameters for each new derivative synthesized.
| Entry | Starting Maleimide (10 mmol) | Primary Amine (20 mmol) | Temp (°C) | Time (h) | Observed Yield (%) | Product M.P. (°C) |
| 1 | 3,4-dichloro-1H-pyrrole-2,5-dione | Amine A | 60 | 2 | Record here | Record here |
| 2 | 3,4-dichloro-1H-pyrrole-2,5-dione | Amine B | 80 | 2 | Record here | Record here |
| 3 | 3,4-dichloro-1-phenyl... | Amine C | 70 | 2 | Record here | Record here |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this protocol, especially those involving volatile organic solvents and chlorinated compounds, must be performed in a certified chemical fume hood.
-
Reagent Handling: 3,4-dichloro-1H-pyrrole-2,5-dione and its derivatives are irritants. Avoid inhalation of dust and direct contact with skin. Primary amines can be corrosive and have strong odors; handle with care.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Chlorinated organic waste should be collected separately.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Slow Conversion | 1. Insufficient temperature. 2. Low reactivity of the amine. 3. Degraded amine reagent. | 1. Gradually increase the reaction temperature towards 80°C. 2. Extend the reaction time. 3. Use a freshly opened bottle or purified amine. |
| Low Product Yield | 1. Incomplete reaction. 2. Product loss during washing. 3. Side reactions. | 1. Ensure the reaction goes to completion via TLC. 2. Use minimal volumes of ice-cold water for washing. 3. Ensure stoichiometry is correct. |
| Impure Product | 1. Incomplete removal of starting amine or salt byproduct. 2. Formation of di-substituted product. | 1. Ensure thorough washing of the filtered product. 2. Consider recrystallization from a suitable solvent like ethanol or toluene. |
Conclusion
This protocol details a reliable and efficient method for synthesizing 4-amino-3-chloro-1H-pyrrole-2,5-diones. The procedure is straightforward, utilizing a nucleophilic substitution reaction that can be easily monitored and requires standard laboratory equipment. The resulting compounds are of high interest in medicinal chemistry, particularly for the development of novel kinase inhibitors for cancer therapy.[1][2] This guide provides the necessary detail for researchers to successfully synthesize these valuable molecular scaffolds.
References
Application Notes and Protocols: The Strategic Use of 4-Chloro-1H-pyrrole-2-carbonitrile in the Synthesis of Kinase Inhibitors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Chloro-1H-pyrrole-2-carbonitrile as a versatile starting material in the synthesis of potent and selective kinase inhibitors. This document outlines the rationale behind its use, key synthetic transformations, and detailed protocols for the synthesis of advanced intermediates and final compounds.
Introduction: The Significance of the Pyrrole Scaffold and the this compound Building Block
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention[1]. The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds[2][3]. When fused with a pyrimidine ring to form a pyrrolo[2,3-d]pyrimidine, it acts as a bioisostere of adenine, the purine core of ATP. This structural mimicry allows pyrrolo[2,3-d]pyrimidine-based molecules to competitively bind to the ATP-binding site of kinases, leading to their inhibition[4].
This compound is a highly valuable and strategic starting material for the construction of these kinase inhibitors. Its utility stems from the orthogonal reactivity of its functional groups:
-
The 4-Chloro group: This halogen atom provides a reactive handle for the introduction of diverse substituents through various palladium-catalyzed cross-coupling reactions. This position is often crucial for modulating the selectivity and potency of the final inhibitor by targeting specific regions of the kinase active site.
-
The 2-Carbonitrile group: The nitrile moiety is a versatile functional group. It can be retained in the final molecule, where it often plays a key role in binding to the kinase active site by acting as a hydrogen bond acceptor[5]. Alternatively, it can be chemically transformed into other important functional groups, such as amides or carboxylic acids, which are also known to form critical interactions with kinase targets[6][7][8][9]. Furthermore, the nitrile group activates the adjacent C3 position of the pyrrole ring, facilitating cyclization reactions to build the fused pyrimidine ring.
This guide will focus on a key synthetic strategy: the transformation of this compound into a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by its diversification into potential kinase inhibitors.
Synthetic Strategy: From Pyrrole to Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
The overall synthetic workflow can be envisioned as a two-stage process. The first stage involves the construction of the core pyrrolo[2,3-d]pyrimidine scaffold from this compound. The second stage involves the functionalization of this scaffold using modern cross-coupling techniques to generate a library of potential kinase inhibitors.
Caption: Figure 1: Overall synthetic workflow.
PART 1: Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core
The construction of the pyrrolo[2,3-d]pyrimidine scaffold from a substituted pyrrole can be achieved through condensation with a formamidine equivalent, followed by cyclization[10][11][12]. The electron-withdrawing nitrile group at the C2 position of the starting material is crucial for activating the C3 position for the initial nucleophilic attack.
Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is a representative procedure based on established chemical principles for the cyclization of functionalized pyrroles with formamidine salts[10].
Reaction Scheme:
Caption: Figure 2: Synthesis of the core scaffold.
Materials:
-
This compound
-
Formamidine acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add formamidine acetate.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the free base of formamidine.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Rationale for Experimental Choices:
-
Base (NaOEt): A strong base is required to deprotonate the pyrrole NH and facilitate the initial nucleophilic addition to formamidine. Sodium ethoxide is a common and effective choice in ethanol.
-
Solvent (Ethanol): Ethanol is a suitable solvent for this reaction as it dissolves the reactants and is compatible with the reaction conditions.
-
Formamidine Acetate: This salt is a stable and commercially available source of formamidine.
PART 2: Diversification of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core
The 4-chloro substituent on the pyrrolo[2,3-d]pyrimidine core is now poised for diversification through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the scaffold to optimize interactions with the target kinase.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound. This reaction is widely used in pharmaceutical synthesis to introduce aryl or heteroaryl moieties.
General Reaction Scheme:
Caption: Figure 3: Suzuki-Miyaura coupling.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., 1,4-Dioxane and water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, the corresponding boronic acid or ester, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent system and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [13] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 90 | 8 | 92 | [14] |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 | [15] |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position.
General Reaction Scheme:
Caption: Figure 4: Buchwald-Hartwig amination.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine and then 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Table 2: Representative Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 18 | 88 | [16][17] |
| 2 | Morpholine | Pd(OAc)₂/BINAP (3/5) | Cs₂CO₃ | Dioxane | 110 | 24 | 82 | |
| 3 | Benzylamine | PdCl₂(dppf) (5) | K₃PO₄ | t-BuOH | 90 | 12 | 90 | [16] |
PART 3: The Role and Transformation of the 2-Carbonitrile Group
The 2-carbonitrile group is not merely a spectator in the synthesis. As mentioned, it can be a key pharmacophore for kinase binding. However, in many synthetic strategies, it is transformed into other functional groups to optimize the inhibitor's properties.
Protocol 4: Hydrolysis of the Nitrile to a Carboxamide
The conversion of a nitrile to a primary amide can be achieved under controlled acidic or basic conditions. This transformation is valuable as the amide group can act as both a hydrogen bond donor and acceptor, often leading to improved binding affinity.
Procedure (Acid-Catalyzed):
-
Dissolve the pyrrolo[2,3-d]pyrimidine-2-carbonitrile derivative in a mixture of a strong acid, such as sulfuric acid, and an organic acid like trifluoroacetic acid (TFA)[7].
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by LC-MS.
-
Carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., NaOH solution).
-
Extract the product with an appropriate organic solvent.
-
Wash, dry, and purify the product as described in previous protocols.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in the medicinal chemist's toolbox for the synthesis of kinase inhibitors. Its strategic combination of a reactive chlorine atom and a modifiable nitrile group allows for the efficient construction and diversification of the privileged pyrrolo[2,3-d]pyrimidine scaffold. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel kinase inhibitors. Future work in this area will likely focus on the development of more efficient and greener synthetic methodologies, as well as the exploration of novel transformations of the nitrile group to access new chemical space.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Combining (CH2O)n and (NH4)2CO3 as a Formamidine Equivalent for "Four-in-One" Synthesis of Fluoroalkylated 2- H-Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Development of Antibacterial Agents from Pyrrole Derivatives
Audience: Researchers, scientists, and drug development professionals in the field of antibacterial discovery.
Abstract: The escalating crisis of antibiotic resistance necessitates the urgent discovery of novel antibacterial agents.[1] Pyrrole, a five-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry due to its presence in numerous natural products with potent biological activities.[2][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro evaluation, and preliminary safety assessment of novel antibacterial agents derived from the pyrrole core structure. We delve into the causality behind experimental choices, offering field-proven insights to streamline the early-stage drug discovery pipeline.
Introduction: The Promise of the Pyrrole Scaffold
Nitrogen heterocycles are foundational structural motifs in a vast number of approved antibacterial drugs.[1][2] The pyrrole ring, in particular, is a versatile and valuable starting point for the design of new therapeutics.[4] Nature provides a rich source of inspiration, with compounds like marinopyrroles, lynamycins, and pyrrolnitrin demonstrating significant antibacterial efficacy, often against multi-drug resistant (MDR) pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]
The synthetic tractability of the pyrrole ring allows for extensive chemical modification, enabling chemists to fine-tune properties such as potency, selectivity, lipophilicity, and solubility to optimize drug candidates.[2] Numerous studies have demonstrated that strategic substitution on the pyrrole core can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria.[5][6] This document serves as a practical guide for researchers aiming to harness the potential of this chemical class.
Section 1: The Antibacterial Drug Discovery Workflow
The path from a chemical concept to a viable drug candidate is a multi-stage process.[7] For pyrrole-based antibacterials, this typically involves hit identification, lead optimization, and pre-clinical evaluation. Each stage involves a feedback loop of synthesis and biological testing to refine the chemical matter.
Caption: High-level workflow for the discovery of pyrrole-based antibacterial agents.
Section 2: Synthesis of Pyrrole-Based Antibacterial Scaffolds
A multitude of synthetic routes exist to generate diverse pyrrole libraries.[6][8] The choice of method is critical as it dictates the substitution patterns achievable, which in turn influences the biological activity. One common and robust method is a multi-component reaction to form highly substituted pyrroles.
Protocol 2.1: Synthesis of 2-Amino-1,4,5-trisubstituted-pyrrole-3-carbonitriles
This protocol is adapted from methodologies that utilize a one-pot reaction of an α-hydroxyketone (like benzoin), a primary amine, and malononitrile.[8][9] This approach is efficient for generating a library of compounds for initial screening.
Causality Statement: The use of a multi-component reaction is advantageous for library synthesis as it allows for rapid diversification. By simply changing the primary aromatic amine, a wide range of N-1 substituted pyrroles can be generated, which is crucial for exploring the Structure-Activity Relationship (SAR).
Materials:
-
Benzoin (or other α-hydroxyketone)
-
Substituted primary aromatic amines (e.g., aniline, p-toluidine)
-
Malononitrile
-
Ethanol or Acetic Acid (solvent)
-
Pipettes, round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and chamber
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzoin (0.01 mol), the desired primary aromatic amine (0.01 mol), and malononitrile (0.01 mol).
-
Solvent Addition: Add 30-40 mL of absolute ethanol to the flask.
-
Reflux: Place the flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of starting materials and the appearance of a new, typically fluorescent, spot indicates product formation.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will often form. If not, slowly pour the reaction mixture into a beaker of ice-water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Drying and Characterization: Dry the product in a vacuum oven. Characterize the final compound using techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[5]
Section 3: In Vitro Evaluation of Antibacterial Activity
The first critical step in evaluating new compounds is to determine their ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold-standard quantitative measures for this purpose.[10]
Caption: Experimental workflow for determining MIC and MBC values.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Causality Statement: The broth microdilution method is preferred for screening as it is quantitative, reproducible, and has a higher throughput than agar-based methods.[10][11] It allows for the precise determination of the concentration required to inhibit growth, which is essential for comparing the potency of different derivatives.[12]
Materials:
-
Synthesized pyrrole derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Tetracycline)[13]
-
Negative control (DMSO or solvent used to dissolve compounds)
-
Multichannel pipette, incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each pyrrole derivative (e.g., 1280 µg/mL) in a suitable solvent like DMSO.
-
Plate Setup: Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 200 µL of the compound stock solution to well 1. Then, perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This leaves 100 µL in each well, with concentrations ranging from 640 µg/mL down to 1.25 µg/mL.
-
Controls: Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Inoculum Preparation: Adjust the turbidity of a bacterial suspension in MHB to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. The compound concentrations are now halved (e.g., 320 µg/mL to 0.625 µg/mL).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[10]
-
Reading MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[12]
Protocol 3.2: Minimum Bactericidal Concentration (MBC)
Causality Statement: The MBC test is a crucial follow-up to the MIC assay.[14] While the MIC identifies the concentration that inhibits growth (bacteriostatic), the MBC determines the concentration that actively kills the bacteria (bactericidal).[12] This distinction is clinically important and helps to characterize the compound's mechanism of action. An MBC is defined as a ≥99.9% reduction in the initial bacterial inoculum.[10]
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a drug-free Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading MBC: After incubation, count the number of colonies from each spot. The MBC is the lowest concentration that resulted in a ≥99.9% kill (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤50 colonies).
Section 4: Preliminary Safety Assessment: Cytotoxicity
A potent antibacterial agent is of little use if it is also highly toxic to human cells.[15][16][17] Therefore, early-stage assessment of cytotoxicity against a mammalian cell line is a critical step to gauge the therapeutic potential of a compound.[18][19]
Protocol 4.1: MTT Cell Viability Assay
Causality Statement: The MTT assay is a rapid, sensitive, and widely accepted colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[19] It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed a 96-well plate with mammalian cells at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the pyrrole compounds in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated cells as a viability control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Section 5: Data Interpretation and Lead Selection
The goal of the initial screening and evaluation is to identify lead compounds with high potency against bacteria and low toxicity against mammalian cells.
Structure-Activity Relationship (SAR): By comparing the MIC values of different derivatives, an SAR can be established.[2] For example, one might find that electron-withdrawing groups on the N-1 phenyl ring increase activity against Gram-positive bacteria, while bulky substituents decrease it.[6][13]
Data Summary Table: The data should be compiled into a clear, structured table to facilitate comparison.
| Compound ID | N-1 Substituent | R² Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | HEK293 IC₅₀ (µg/mL) | Selectivity Index (SI) (IC₅₀ / MIC S.aureus) |
| PYR-001 | Phenyl | H | 8 | >64 | 50 | 6.25 |
| PYR-002 | 4-Chlorophenyl | H | 2 | 32 | 60 | 30 |
| PYR-003 | 4-Methoxyphenyl | H | 16 | >64 | >100 | >6.25 |
| PYR-004 | 4-Chlorophenyl | Br | 0.5 | 16 | 45 | 90 |
Selectivity Index (SI): A key metric for prioritizing compounds is the Selectivity Index (SI), calculated as IC₅₀ (mammalian cells) / MIC (bacterial cells). A higher SI value indicates greater selectivity for the bacterial target over host cells, marking a more promising lead candidate. In the table above, PYR-004 would be prioritized for further development due to its high potency (low MIC) and high selectivity (SI = 90).
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 9. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 13. acgpubs.org [acgpubs.org]
- 14. ibtbioservices.com [ibtbioservices.com]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 18. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Hantzsch Pyrrole Synthesis of Substituted Pyrroles
Introduction: The Enduring Relevance of the Hantzsch Pyrrole Synthesis in Modern Drug Discovery
The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2][3] From the anti-inflammatory drug tolmetin to the blockbuster cholesterol-lowering agent atorvastatin, the substituted pyrrole scaffold is of paramount importance.[1] The Hantzsch pyrrole synthesis, first reported by Arthur Hantzsch in 1890, is a classic yet remarkably versatile multicomponent reaction for the construction of these vital heterocyclic motifs.[4] This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to afford highly functionalized pyrroles.[4][5]
Despite its age, the Hantzsch synthesis has not only remained relevant but has been revitalized through modern innovations.[1][2] Its convergent nature, allowing for the rapid assembly of complex structures from simple precursors, makes it an invaluable tool for generating compound libraries for drug discovery.[4] This guide provides an in-depth exploration of the Hantzsch pyrrole synthesis, from its fundamental mechanism to modern, efficient protocols, designed for researchers, scientists, and drug development professionals.
Reaction Mechanism: A Stepwise Look at Pyrrole Formation
The generally accepted mechanism for the Hantzsch pyrrole synthesis is a sequential process initiated by the formation of a key enamine intermediate.[4][5] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.
-
Enamine Formation: The synthesis begins with the nucleophilic attack of ammonia or a primary amine on the β-carbonyl group of the β-ketoester, yielding an enamine intermediate.[4][5] This step transforms the β-ketoester into a more reactive nucleophile.
-
Nucleophilic Attack: The electron-rich enamine then attacks the carbonyl carbon of the α-haloketone.[5]
-
Cyclization and Dehydration: A subsequent intramolecular cyclization followed by dehydration leads to the formation of the aromatic pyrrole ring.[4]
An alternative mechanistic pathway has also been proposed, wherein the enamine attacks the α-carbon of the α-haloketone in an SN2-type reaction.[4][5] The prevailing mechanism can be influenced by the specific substrates and reaction conditions employed.
Caption: Generalized workflow of the Hantzsch pyrrole synthesis.
Methodologies and Protocols
The versatility of the Hantzsch synthesis is reflected in the variety of available protocols, from traditional solution-phase methods to more contemporary green chemistry approaches.
Protocol 1: Classical Hantzsch Synthesis in Solution
This protocol details a conventional method for the synthesis of ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
2-Bromo-1-phenylethan-1-one (α-bromoacetophenone) (1.0 eq)
-
Aqueous ammonia (28-30%) (5-10 eq)
-
Ethanol
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol.[4]
-
Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).[4]
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Partition the resulting residue between diethyl ether and water.[4]
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate.[4] Filter off the drying agent and concentrate the organic solution under reduced pressure.[4]
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.[4]
-
Characterization: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.[4]
Protocol 2: Modern Mechanochemical Hantzsch Synthesis (Solvent-Free)
Recent advancements have focused on greener and more efficient methodologies.[1] Mechanochemical synthesis, using high-speed vibration milling, offers a solvent-free alternative with often higher yields and shorter reaction times.[1]
Materials:
-
Aryl ketone (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Primary amine (1.2 eq)
-
β-Dicarbonyl compound (1.0 eq)
-
Cerium(IV) ammonium nitrate (CAN) (0.1 eq)
-
Silver nitrate (AgNO₃) (1.1 eq)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Mixer mill (e.g., high-speed vibration ball mill)
-
Zirconium oxide grinding jar and ball
Procedure:
-
In situ α-Iodo Ketone Formation: In a zirconium oxide grinding jar containing a single zirconium oxide ball, combine the aryl ketone (1.0 eq) and NIS (1.1 eq). Mill at high speed (e.g., 20 Hz) for a specified time (e.g., 30-60 minutes) to form the α-iodo ketone in situ.[1]
-
Hantzsch Reaction: To the same grinding jar, add the primary amine (1.2 eq), the β-dicarbonyl compound (1.0 eq), CAN (0.1 eq), and AgNO₃ (1.1 eq). Continue milling for an additional period (e.g., 60-90 minutes).[1][4]
-
Work-up: Extract the solid residue from the grinding jar with dichloromethane. Wash the organic extract sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[4]
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography.[4]
This mechanochemical approach is not only environmentally friendly but also broadens the scope of the reaction to include the synthesis of fused pyrrole systems.[1]
Comparative Overview of Hantzsch Synthesis Variations
| Parameter | Conventional Method | Green Chemistry (in Water) | Continuous Flow | Mechanochemical (Solvent-Free) |
| Solvent | Ethanol, Acetic Acid | Water | Various | None |
| Catalyst | None (or base/acid) | DABCO[1] | Various | CAN, Yb(OTf)₃[1] |
| Reaction Time | Hours[4] | Hours | Minutes[5] | Minutes to Hours[1] |
| Yields | Moderate (rarely >60%)[1] | Good | Potentially higher[5] | High[1] |
| Work-up | Extraction, Chromatography[4] | Extraction, Chromatography | Automated | Extraction, Chromatography[4] |
| Advantages | Simple setup | Environmentally friendly | Scalability, high throughput | High yields, solvent-free[1] |
| Disadvantages | Long reaction times, moderate yields | Limited substrate scope | Specialized equipment | Specialized equipment |
Applications in Drug Development and Medicinal Chemistry
The Hantzsch synthesis is a powerful engine for the creation of pharmacologically relevant molecules. The ability to vary the three core components allows for the systematic exploration of chemical space to optimize biological activity.[3][4]
-
Synthesis of Atorvastatin Lactone: A key application of the Hantzsch synthesis is in the synthesis of the lactone form of Atorvastatin, a widely used statin drug. A mechanochemical Hantzsch-like reaction has been employed in this synthesis, highlighting the relevance of this reaction in producing complex pharmaceutical agents.[6]
-
2,3-Dicarbonylated Pyrroles: This method can be adapted to produce 2,3-dicarbonylated pyrroles, which are highly valuable synthetic intermediates. The carbonyl groups can be readily transformed into a variety of other functionalities, making them versatile building blocks for total synthesis projects.[5]
-
Fused Pyrrole Systems: The development of novel protocols, particularly mechanochemical methods, has enabled the synthesis of fused pyrrole systems like indoles and benzoindoles, which are prevalent in bioactive natural products and pharmaceuticals.[1]
Caption: Applications of Hantzsch synthesis in medicinal chemistry.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Harsh reaction conditions: Prolonged heating can degrade starting materials or products.[7] - Side reactions: Formation of furan derivatives from the α-haloketone and β-dicarbonyl compound (Feist-Benary furan synthesis) can compete with pyrrole formation.[1] - Steric hindrance: Bulky substituents may slow down the reaction. | - Employ milder conditions. Consider microwave-assisted synthesis or mechanochemistry to reduce reaction times and thermal degradation.[1][8] - Use a primary amine instead of ammonia, as this often favors the Hantzsch pathway. - For sterically hindered substrates, increase reaction time or temperature cautiously, or consider using a more active catalyst system (e.g., Lewis acids like Yb(OTf)₃).[1] |
| Formation of Byproducts | - Feist-Benary furan synthesis: This is a common competing reaction.[1] - Self-condensation of starting materials. | - Ensure the amine is present in sufficient concentration from the start of the reaction to favor enamine formation. - Modify the order of addition of reagents. - Purify starting materials to remove any impurities that might catalyze side reactions. |
| Reaction Fails to Proceed | - Poor quality of reagents: Decomposed α-haloketone or wet solvents. - Incorrect stoichiometry. - Insufficient activation. | - Use freshly purified or distilled reagents. Ensure solvents are anhydrous if required by the specific protocol. - Carefully check the molar equivalents of all reactants. - If using a catalytic method, ensure the catalyst is active. For thermal reactions, ensure the target temperature is reached. |
Conclusion
The Hantzsch pyrrole synthesis is a testament to the power and longevity of well-designed chemical reactions. Its ability to generate a diverse range of substituted pyrroles from readily available starting materials ensures its continued prominence in both academic research and industrial drug development. By embracing modern techniques such as continuous flow chemistry and mechanochemistry, researchers can further enhance the efficiency and environmental credentials of this classic transformation, paving the way for the discovery of the next generation of pyrrole-based therapeutics.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrrole Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of Pyrroles and the Advent of Microwave Synthesis
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous natural products, pharmaceuticals, and advanced materials. From the life-sustaining pigments of heme and chlorophyll to blockbuster drugs, the humble five-membered aromatic ring demonstrates immense biological and chemical significance. Consequently, the development of efficient and sustainable methods for the synthesis of substituted pyrroles remains a paramount objective in modern organic chemistry.[1]
Traditionally, the synthesis of pyrroles has relied on classic named reactions such as the Paal-Knorr, Hantzsch, and van Leusen syntheses. While foundational, these methods often necessitate harsh reaction conditions, prolonged reaction times, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[2]
The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the landscape of heterocyclic chemistry. Microwave irradiation offers a rapid and efficient means of heating, directly coupling with polar molecules in the reaction mixture. This leads to rapid temperature elevation, often resulting in dramatic rate enhancements, higher yields, and improved product purity.[3] Furthermore, microwave-assisted reactions can often be performed under solvent-free conditions or in environmentally benign solvents like water, aligning with the principles of green chemistry.[1][3]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of a variety of pyrrole derivatives. We will delve into the mechanistic underpinnings of these reactions, offering insights into why microwave irradiation proves so advantageous. Detailed, step-by-step protocols for key synthetic transformations are provided, alongside comparative data to guide your experimental design.
The Engine of Acceleration: Understanding Microwave Heating in Organic Synthesis
Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source to the reaction mixture, microwave irradiation delivers energy directly to the molecules within the vessel. This volumetric heating is primarily achieved through two mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in many organic reactions, possess a permanent dipole moment. When subjected to the oscillating electric field of microwave radiation, these molecules attempt to align themselves with the field. This rapid reorientation leads to friction and intermolecular collisions, generating heat.
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. The resistance to this ionic movement results in the dissipation of energy as heat.
This direct and rapid heating often leads to localized superheating effects, where the temperature at the molecular level can be significantly higher than the bulk temperature of the solvent. This phenomenon can dramatically accelerate reaction rates, often by orders of magnitude compared to conventional heating methods.
I. The Paal-Knorr Pyrrole Synthesis: A Classic Reimagined
The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4] While robust, the classical approach often requires prolonged heating in acidic media. Microwave irradiation dramatically accelerates this transformation, often reducing reaction times from hours to mere minutes and enabling the use of greener solvents or even solvent-free conditions.[5]
Mechanistic Rationale for Microwave Enhancement
The Paal-Knorr reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. Microwave irradiation is believed to accelerate the dehydration steps, which are often the rate-determining stages of the reaction. The rapid and efficient heating facilitates the elimination of water molecules, driving the equilibrium towards the formation of the pyrrole product.
Application Protocol: Microwave-Assisted Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole
This protocol details the rapid synthesis of 1-phenyl-2,5-dimethylpyrrole from 2,5-hexanedione and aniline.
Materials:
-
2,5-Hexanedione (1 mmol, 114 mg, 0.12 mL)
-
Aniline (1 mmol, 93 mg, 0.09 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
-
Ethanol (2 mL)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 2,5-hexanedione (1 mmol), aniline (1 mmol), and ethanol (2 mL).
-
Add a catalytic amount of glacial acetic acid (~0.1 mL) to the mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 5 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 1-phenyl-2,5-dimethylpyrrole.
Expected Outcome:
This protocol typically yields the desired product in over 90% yield.
Comparative Data: Paal-Knorr Synthesis - Conventional vs. Microwave
| Method | Reactants | Solvent | Catalyst | Time | Temperature (°C) | Yield (%) | Reference |
| Conventional | 2,5-Hexanedione, Aniline | Acetic Acid | - | 4 h | Reflux | 75 | [5] |
| Microwave | 2,5-Hexanedione, Aniline | Ethanol | Acetic Acid | 5 min | 120 | >90 | Adapted from[5] |
| Microwave | 2,5-Hexanedione, Benzylamine | None | Iodine | 3 min | 140 | 95 | [4] |
II. The Hantzsch Pyrrole Synthesis: A Multicomponent Approach to Polysubstituted Pyrroles
The Hantzsch pyrrole synthesis is a versatile multicomponent reaction that allows for the construction of highly substituted pyrroles from an α-haloketone, a β-ketoester, and a primary amine or ammonia.[6] The classical Hantzsch synthesis can be sluggish and may require elevated temperatures for extended periods. Microwave assistance provides a significant improvement, enabling rapid and efficient synthesis of a diverse range of pyrrole derivatives.[7][8]
Mechanistic Rationale for Microwave Enhancement
The Hantzsch synthesis involves a series of condensation and cyclization reactions. The initial step is the formation of an enamine from the β-ketoester and the amine. This is followed by the alkylation of the enamine with the α-haloketone and subsequent intramolecular cyclization and dehydration. Microwave irradiation can accelerate each of these steps, particularly the initial enamine formation and the final dehydration, leading to a substantial reduction in the overall reaction time.
Application Protocol: Microwave-Assisted Hantzsch Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
This protocol describes the three-component synthesis of a polysubstituted pyrrole.
Materials:
-
Ethyl acetoacetate (1 mmol, 130 mg, 0.13 mL)
-
2-Bromoacetophenone (1 mmol, 199 mg)
-
Ammonium acetate (1.5 mmol, 115 mg)
-
Ethanol (3 mL)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine ethyl acetoacetate (1 mmol), 2-bromoacetophenone (1 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (3 mL) to the vial.
-
Seal the vial tightly.
-
Place the vial in the microwave synthesizer and irradiate at 100°C for 10 minutes.
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired pyrrole.
Expected Outcome:
This reaction typically provides the product in good to excellent yields (70-90%).
Comparative Data: Hantzsch Pyrrole Synthesis - Conventional vs. Microwave
| Method | Reactants | Solvent | Catalyst | Time | Temperature (°C) | Yield (%) | Reference |
| Conventional | Ethyl acetoacetate, 2-chloroacetophenone, NH4OAc | Ethanol | - | 6 h | Reflux | 65 | [7] |
| Microwave | Ethyl acetoacetate, 2-bromoacetophenone, NH4OAc | Ethanol | - | 10 min | 100 | 85 | Adapted from[7] |
| Microwave | Diethyl 1,3-acetonedicarboxylate, Chloroacetone, Aniline | None | None | 5 min | 130 | 92 | [7] |
III. The Van Leusen Pyrrole Synthesis: A [3+2] Cycloaddition Route
The van Leusen pyrrole synthesis is a powerful method for the preparation of 3,4-disubstituted pyrroles via a [3+2] cycloaddition reaction between an α,β-unsaturated carbonyl compound (or other Michael acceptor) and tosylmethyl isocyanide (TosMIC).[9] This reaction is typically carried out in the presence of a base. Microwave irradiation can significantly shorten the reaction times and improve the efficiency of this cycloaddition.
Mechanistic Rationale for Microwave Enhancement
The van Leusen synthesis is initiated by the deprotonation of TosMIC to form a nucleophilic anion. This anion then undergoes a Michael addition to the α,β-unsaturated system, followed by an intramolecular cyclization and elimination of the tosyl group to afford the pyrrole. The rapid heating provided by microwaves can facilitate both the initial deprotonation and the subsequent cyclization and elimination steps, leading to a more efficient process.
Application Protocol: Microwave-Assisted Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole
This protocol provides a general procedure for the synthesis of a 3,4-disubstituted pyrrole from a chalcone derivative and TosMIC.
Materials:
-
Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one) (1 mmol, 208 mg)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 215 mg)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg)
-
Anhydrous Dimethylformamide (DMF) (3 mL)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a dry 10 mL microwave synthesis vial containing a magnetic stir bar, add sodium hydride (1.2 mmol).
-
Add anhydrous DMF (2 mL) and cool the suspension to 0°C.
-
Slowly add a solution of TosMIC (1.1 mmol) in anhydrous DMF (1 mL) to the suspension.
-
Stir the mixture at 0°C for 15 minutes.
-
Add a solution of the chalcone (1 mmol) in anhydrous DMF (1 mL) to the reaction mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 80°C for 15 minutes.
-
After cooling, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
Yields for this reaction are typically in the range of 60-80%.
Comparative Data: Van Leusen Pyrrole Synthesis - Conventional vs. Microwave
| Method | Reactants | Solvent | Base | Time | Temperature (°C) | Yield (%) | Reference |
| Conventional | Chalcone, TosMIC | THF/t-BuOH | t-BuOK | 2 h | Reflux | 70 | [9] |
| Microwave | Chalcone, TosMIC | DMF | NaH | 15 min | 80 | 75 | Adapted from[9] |
IV. Multicomponent Syntheses of Pyrroles: Building Complexity in a Single Step
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot.[2] Several MCRs have been developed for the synthesis of highly substituted pyrroles. Microwave irradiation is particularly well-suited for promoting these reactions, as it can efficiently heat the often-complex reaction mixtures and drive the multiple bond-forming events to completion in a short time.[2][10]
Mechanistic Rationale for Microwave Enhancement
The mechanisms of multicomponent pyrrole syntheses are varied and often involve a cascade of reactions, including condensations, cycloadditions, and rearrangements. Microwave heating can accelerate the various steps in these cascades, leading to a significant reduction in reaction time and often an improvement in yield by minimizing the formation of side products that can occur during prolonged heating.
Application Protocol: Microwave-Assisted Four-Component Synthesis of a Tetrasubstituted Pyrrole
This protocol outlines a four-component reaction for the synthesis of a highly functionalized pyrrole derivative.
Materials:
-
Benzaldehyde (1 mmol, 106 mg, 0.1 mL)
-
Aniline (1 mmol, 93 mg, 0.09 mL)
-
Ethyl acetoacetate (1 mmol, 130 mg, 0.13 mL)
-
Nitromethane (1 mmol, 61 mg, 0.05 mL)
-
Piperidine (catalytic amount)
-
Ethanol (2 mL)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial containing a magnetic stir bar, combine benzaldehyde (1 mmol), aniline (1 mmol), ethyl acetoacetate (1 mmol), and nitromethane (1 mmol).
-
Add ethanol (2 mL) and a catalytic amount of piperidine.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 10 minutes.
-
After cooling, the product may precipitate from the solution. If not, add water to induce precipitation.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the tetrasubstituted pyrrole.
Expected Outcome:
This MCR typically affords the desired product in good yields (60-85%).
Comparative Data: Multicomponent Pyrrole Synthesis - Conventional vs. Microwave
| Method | Reactants | Solvent | Catalyst | Time | Temperature (°C) | Yield (%) | Reference |
| Conventional | Benzaldehyde, Aniline, Ethyl acetoacetate, Nitromethane | Ethanol | Piperidine | 12 h | Reflux | 55 | [2] |
| Microwave | Benzaldehyde, Aniline, Ethyl acetoacetate, Nitromethane | Ethanol | Piperidine | 10 min | 120 | 80 | Adapted from[2] |
Conclusion: A Greener and More Efficient Future for Pyrrole Synthesis
Microwave-assisted synthesis has emerged as a powerful and enabling technology for the rapid and efficient construction of pyrrole derivatives. The protocols and data presented in this guide demonstrate the significant advantages of microwave heating over conventional methods, including dramatically reduced reaction times, improved yields, and the potential for greener reaction conditions. By understanding the underlying principles of microwave heating and the mechanistic nuances of these classic pyrrole syntheses, researchers can leverage this technology to accelerate their drug discovery and materials science endeavors. The continued development of novel microwave-assisted methodologies promises an even more efficient and sustainable future for the synthesis of this fundamentally important class of heterocyclic compounds.
References
- 1. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 2. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
Scale-up synthesis of 4-Chloro-1H-pyrrole-2-carbonitrile
Application Note & Protocol
A Scalable and Efficient Synthesis of 4-Chloro-1H-pyrrole-2-carbonitrile: A Key Heterocyclic Building Block
Abstract
This compound is a valuable heterocyclic scaffold and a key intermediate in the synthesis of numerous pharmacologically active compounds. Its production on a larger scale, however, presents challenges related to regioselectivity, safety, and purification. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. We present a robust, two-stage protocol commencing with the synthesis of the 1H-pyrrole-2-carbonitrile precursor, followed by a regioselective chlorination. The causality behind experimental choices, critical safety protocols, and in-process controls are detailed to ensure a reproducible and safe scale-up process.
Introduction and Scientific Rationale
Pyrrole-based structures are foundational in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of a nitrile group and a halogen atom, specifically at the 2- and 4-positions respectively, creates a highly versatile building block. The electron-withdrawing nature of these substituents allows for diverse downstream functionalization, making this compound an important precursor for developing novel therapeutics.
The primary challenge in synthesizing this molecule at scale is achieving regioselective chlorination. The pyrrole ring is highly activated towards electrophilic substitution, and reactions can often lead to a mixture of mono- and di-chlorinated isomers, complicating purification and reducing overall yield. The protocol outlined herein addresses this challenge by employing N-Chlorosuccinimide (NCS) under controlled conditions, favoring the formation of the desired 4-chloro isomer.
This guide is structured to provide researchers and process chemists with not only a step-by-step procedure but also the underlying scientific principles, enabling them to adapt and troubleshoot the synthesis for their specific laboratory or manufacturing environment.
Overall Synthetic Workflow
The synthesis is performed in two distinct stages, designed to be executed sequentially with purification of the intermediate. This approach ensures high purity of the starting material for the critical chlorination step, thereby maximizing the yield and purity of the final product.
Figure 1: Overall workflow for the two-stage synthesis.
Stage 1: Scale-Up Synthesis of 1H-Pyrrole-2-carbonitrile
This stage employs a modified Vilsmeier-Haack reaction to form an iminium salt intermediate, which is then converted in the same pot to the nitrile using hydroxylamine. This method avoids the direct use of highly toxic cyanide salts and provides good yields on a large scale.[1]
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Moles (Equiv.) | Quantity |
| 1H-Pyrrole | 109-97-7 | 67.09 | 1.00 | 67.1 g |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 1.10 | 168.7 g (102 mL) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 500 mL (Vilsmeier) + 200 mL (Hydroxylamine) |
| Hydroxylamine hydrochloride | 5470-11-1 | 69.49 | 1.10 | 76.4 g |
| Pyridine | 110-86-1 | 79.10 | 1.10 | 87.0 g (89 mL) |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | - | 1.5 L |
Step-by-Step Protocol
-
Vilsmeier Reagent Formation: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add 1,2-dichloroethane (400 mL) and N,N-Dimethylformamide (DMF, 500 mL). Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (102 mL, 1.10 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. A thick white precipitate of the Vilsmeier reagent will form.
-
After the addition is complete, allow the suspension to stir at room temperature for 30 minutes.
-
Pyrrole Addition: Cool the suspension back to 0-5 °C. Add a solution of 1H-Pyrrole (67.1 g, 1.00 equiv.) in 1,2-dichloroethane (500 mL) dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the consumption of pyrrole by TLC (Thin Layer Chromatography).
-
Nitrile Formation: In a separate flask, carefully dissolve hydroxylamine hydrochloride (76.4 g, 1.10 equiv.) in warm DMF (200 mL). Cool to room temperature and then add pyridine (89 mL, 1.10 equiv.).
-
Add this hydroxylamine/pyridine solution rapidly to the Vilsmeier complex mixture from step 5.
-
Reaction Completion: Heat the reaction mixture to reflux (approx. 85 °C) using an oil bath. Monitor the reaction progress by TLC or HPLC (High-Performance Liquid Chromatography) until the intermediate iminium salt is fully converted to the product (typically 8-12 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into 2 L of ice-cold water with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with 1,2-dichloroethane (2 x 300 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude brown oil.
-
Purification: Purify the crude product by vacuum distillation to obtain 1H-pyrrole-2-carbonitrile as a pale yellow oil.[1]
-
Expected Yield: 60-70%
-
Purity (by HPLC): >98%
Stage 2: Regioselective Synthesis of this compound
This stage involves the direct electrophilic chlorination of the pyrrole ring. The electron-withdrawing nitrile group at the C2 position deactivates the adjacent C3 and C5 positions, directing the electrophile (from NCS) primarily to the C4 position. DMF is used as the solvent due to its ability to dissolve the starting material and facilitate the reaction.
Proposed Chlorination Mechanism
Figure 2: Mechanism of electrophilic chlorination.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Moles (Equiv.) | Quantity |
| 1H-Pyrrole-2-carbonitrile | 4513-94-4 | 92.10 | 1.00 | 50.0 g |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 1.05 | 72.2 g |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 500 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | For work-up |
| Hexanes | 110-54-3 | 86.18 | - | For crystallization |
Step-by-Step Protocol
-
Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and powder addition funnel under a nitrogen atmosphere, add 1H-pyrrole-2-carbonitrile (50.0 g, 1.00 equiv.) and DMF (500 mL). Stir until all the solid dissolves.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
NCS Addition: Add N-Chlorosuccinimide (72.2 g, 1.05 equiv.) portion-wise over 1-2 hours, ensuring the internal temperature remains below 10 °C. The reaction is mildly exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by HPLC to confirm the consumption of the starting material and formation of the product.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into 1.5 L of ice-cold water. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with water (3 x 500 mL) to remove residual DMF, followed by a wash with brine (1 x 500 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from an ethyl acetate/hexanes solvent system to yield this compound as a white to off-white crystalline solid.
-
Expected Yield: 75-85%
-
Purity (by HPLC): >99%
-
Molecular Formula: C₅H₃ClN₂
-
Molecular Weight: 126.55 g/mol
Safety and Scale-Up Considerations
5.1. Hazard Analysis:
-
1H-Pyrrole: Flammable liquid and vapor. Toxic if swallowed and harmful if inhaled. Causes serious eye irritation and skin irritation.[2] Handle in a well-ventilated fume hood, away from ignition sources.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Fatal if inhaled. All manipulations must be performed in a certified chemical fume hood with appropriate PPE.
-
N-Chlorosuccinimide (NCS): Strong oxidizing agent. Causes skin irritation and serious eye damage. May cause respiratory irritation. Avoid contact with combustible materials.
-
This compound: The toxicological properties of this specific compound are not thoroughly investigated.[3] As a precaution, it should be handled as a toxic substance. Avoid ingestion, inhalation, and skin/eye contact.[3][4]
5.2. Personal Protective Equipment (PPE):
Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. When handling POCl₃, a face shield and heavy-duty gloves are required. For large-scale operations, respiratory protection may be necessary.[3]
5.3. Scale-Up Critical Parameters:
-
Temperature Control: The formation of the Vilsmeier reagent and the NCS addition are exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with a reliable cooling system is essential to maintain the specified temperature ranges and prevent runaway reactions.
-
Reagent Addition Rate: The dropwise/portion-wise addition of reagents must be carefully controlled. A syringe pump or a controlled-rate dropping funnel is recommended for consistent addition, preventing localized temperature spikes.
-
Mixing: Efficient agitation is crucial, especially during the formation of the Vilsmeier slurry and during the NCS addition, to ensure homogenous reaction conditions and prevent localized "hot spots."
-
Inert Atmosphere: Pyrrole and its derivatives can be sensitive to air and light.[4] Maintaining a nitrogen or argon atmosphere throughout the process is critical to prevent degradation and side reactions.
References
Troubleshooting & Optimization
Optimization of reaction conditions for 4-Chloro-1H-pyrrole-2-carbonitrile synthesis
Introduction
4-Chloro-1H-pyrrole-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, often presents challenges related to regioselectivity, reaction control, and potential for over-chlorination. Direct chlorination of the pyrrole ring, an electron-rich aromatic system, is notoriously difficult to control and can lead to a mixture of products and decomposition.[1][2] This guide provides a comprehensive resource for researchers, offering an optimized protocol and in-depth troubleshooting advice to enable the efficient and reproducible synthesis of this important intermediate.
Reaction Overview & Optimized Protocol
The recommended approach for the synthesis of this compound involves the direct, regioselective chlorination of 1H-pyrrole-2-carbonitrile. The electron-withdrawing nature of the nitrile group deactivates the C2 and C5 positions, directing the electrophilic chlorination preferentially to the C4 position. The choice of chlorinating agent and reaction conditions is critical to achieving high yield and selectivity.
Optimized Experimental Protocol
This protocol is designed for a ~10 mmol scale and can be adjusted accordingly.
Materials:
-
1H-pyrrole-2-carbonitrile
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield this compound as a solid.
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Starting Material | 1H-pyrrole-2-carbonitrile | The nitrile group directs chlorination to the C4 position. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Mild and selective electrophilic chlorinating agent, minimizing over-chlorination.[3] |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates the reaction while being relatively inert. |
| Temperature | 0 °C | Lowering the temperature is crucial for controlling the reaction rate and improving regioselectivity.[1] |
| Stoichiometry | 1.05 eq of NCS | A slight excess of NCS ensures complete conversion of the starting material. |
| Reaction Time | 1-3 hours | Monitored by TLC/LC-MS to avoid side product formation from prolonged reaction times. |
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis of this compound.
dot
References
Technical Support Center: Purification of 4-Chloro-1H-pyrrole-2-carbonitrile
Welcome to the technical support resource for the purification of 4-Chloro-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, synthetic chemists, and drug development professionals. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical field experience to help you navigate the common challenges associated with purifying this and related heterocyclic compounds.
Purification Strategy Workflow
The optimal purification strategy depends on the impurity profile of your crude material. This workflow provides a general decision-making framework.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Q1: My isolated product is a dark brown or black solid/oil. What causes this discoloration and how can I prevent or remove it?
A1: This is a hallmark issue with many pyrrole derivatives. The discoloration is typically caused by oxidation and subsequent polymerization of the electron-rich pyrrole ring.[1] Pyrroles are notoriously sensitive to air and light, which can initiate degradation pathways leading to highly colored, conjugated polymeric impurities.
Root Cause Analysis:
-
Oxidation: Exposure to atmospheric oxygen, especially when in solution or on a solid support like silica gel for extended periods.
-
Light Sensitivity: UV or even ambient light can provide the energy to initiate radical reactions and degradation.[2]
-
Acidic Conditions: Trace amounts of acid can catalyze polymerization. This is a particular concern during silica gel chromatography.
Troubleshooting and Solutions:
-
Preventative Measures (During Workup & Purification):
-
Inert Atmosphere: Conduct all steps (solvent evaporation, chromatography, transfers) under an inert atmosphere of nitrogen or argon whenever possible.
-
Degassed Solvents: Before use, degas all solvents by sparging with nitrogen for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Light Protection: Wrap your flasks and chromatography column in aluminum foil to protect the compound from light.
-
-
Remediation of Discolored Product:
-
Activated Charcoal Treatment: Dissolve the crude, discolored product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (approx. 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®.
-
Causality: The charcoal adsorbs the large, planar, colored polymeric impurities.
-
Trustworthiness Caveat: Be aware that this treatment can lead to a significant loss of your desired product due to co-adsorption. Use it judiciously and expect a lower yield.
-
-
Secondary Purification: If the product is still discolored after initial purification, a second pass through a column or a careful recrystallization may be necessary.
-
Q2: My NMR analysis shows a mixture of chlorinated isomers. How can I effectively separate this compound from its regioisomers?
A2: The synthesis of this compound, likely via electrophilic chlorination of pyrrole-2-carbonitrile, can often lead to a mixture of isomers (e.g., 5-chloro, 3-chloro) and di/trichlorinated byproducts.[3][4] Separating these closely related compounds requires a high-resolution technique like column chromatography.
Root Cause Analysis:
-
Reaction Selectivity: Electrophilic substitution on the pyrrole ring is sensitive to reaction conditions, and chlorination can occur at multiple positions. The nitrile group directs substitution, but side products are common.
Troubleshooting and Solutions:
-
Column Chromatography Protocol:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point.
-
Eluent System: The polarity difference between isomers is often subtle. A shallow solvent gradient is recommended for optimal separation. Start with a non-polar solvent and gradually increase the polarity.
-
Basic Modifier: Pyrroles can streak or tail on acidic silica gel due to interaction with silanol groups. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) to your eluent system.
-
Monitoring: Use TLC with the same solvent system to carefully monitor the separation. Visualize spots with a UV lamp and/or a potassium permanganate (KMnO₄) stain.
-
Table 1: Recommended Eluent Systems for Column Chromatography
| Eluent System (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate (9:1 to 7:3) | Low to Medium | A standard and effective system. Start with a low polarity and increase the ethyl acetate concentration gradually. |
| Dichloromethane / Hexane (1:1 to 100% DCM) | Low to Medium | Good for compounds that have better solubility in DCM. |
| Toluene / Ethyl Acetate (95:5 to 8:2) | Low | Can provide different selectivity compared to hexane-based systems, sometimes resolving difficult separations. |
Q3: I am struggling with recrystallization. The compound either "oils out" or remains fully dissolved even at low temperatures. What is a reliable recrystallization protocol?
A3: Finding the right solvent system is key. An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at elevated temperatures. For a compound like this compound, a two-solvent system is often most effective.[5]
Root Cause Analysis:
-
"Oiling Out": The solution becomes supersaturated too quickly, or the melting point of the solid is lower than the boiling point of the solvent, causing it to separate as a liquid instead of forming crystals.
-
Failure to Crystallize: The compound is too soluble in the chosen solvent, or the concentration is too low.
Troubleshooting and Solutions:
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is highly soluble (e.g., Dichloromethane, Ethyl Acetate, Acetone).
-
Identify a "bad" or "anti-solvent" in which your compound is poorly soluble (e.g., Hexane, Heptane, Pentane).
-
The two solvents must be miscible.
-
Table 2: Suggested Solvent Pairs for Recrystallization
| "Good" Solvent (Solubilizing) | "Bad" Solvent (Anti-Solvent) | Procedure Notes |
| Dichloromethane (DCM) | Hexane | A very common and effective pair. Be cautious with heating DCM. |
| Ethyl Acetate (EtOAc) | Hexane | Excellent choice, generally provides well-defined crystals. |
| Toluene | Hexane / Heptane | Good for aromatic compounds; higher boiling point allows for dissolving less soluble materials. |
-
Step-by-Step Two-Solvent Recrystallization Protocol:
-
Place the crude solid in a flask and add the minimum amount of the "good" solvent (e.g., DCM) needed to fully dissolve it at or near room temperature.
-
Slowly add the "bad" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy (this is the point of saturation).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
If possible, "seed" the solution with a tiny crystal of pure product to encourage crystallization.
-
Allow the flask to cool slowly to room temperature, and then place it in a refrigerator or freezer (-20°C) for several hours or overnight to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. Assuming synthesis via chlorination of 1H-pyrrole-2-carbonitrile with a reagent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), you can expect:
-
Unreacted Starting Material: 1H-pyrrole-2-carbonitrile.
-
Regioisomers: 5-Chloro-1H-pyrrole-2-carbonitrile and 3-Chloro-1H-pyrrole-2-carbonitrile.
-
Polychlorinated Byproducts: 4,5-dichloro-1H-pyrrole-2-carbonitrile is a common byproduct if excess chlorinating agent is used.[3]
-
Decomposition Products: Dark, polymeric materials resulting from compound instability.[1]
Q2: How should I handle and store my purified this compound to ensure its long-term stability?
A2: Due to the inherent sensitivity of the pyrrole ring, proper storage is critical to maintain purity.
-
Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen). Backfill the vial or container with the inert gas before sealing.
-
Light: Use an amber glass vial or wrap a clear vial completely in aluminum foil to protect it from light.
-
Temperature: Store at low temperatures, preferably at -20°C or below, to minimize thermal degradation.
-
Purity: Ensure the material is completely free of residual solvents or acids, as these can promote decomposition over time.
Q3: Can the compound decompose during purification by column chromatography?
A3: Yes, this is a significant risk. Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the degradation or polymerization of sensitive compounds like pyrroles.
Signs of On-Column Decomposition:
-
Streaking or tailing of the spot on TLC.
-
A persistent colored band at the top of the column that does not move.
-
Low recovery of material after chromatography.
Mitigation Strategies:
-
Deactivate the Silica: Prepare a slurry of silica gel in your non-polar eluent containing 1-2% triethylamine. Let it stand for an hour, then pack the column as usual. Run the column with an eluent containing ~0.5-1% triethylamine.
-
Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative for purifying acid-sensitive or basic compounds.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the chromatography session efficiently.
References
Overcoming challenges in the chlorination of pyrrole-2-carbonitrile
Technical Support Center: Chlorination of Pyrrole-2-carbonitrile
Welcome to the technical support center for the synthesis of chlorinated pyrrole-2-carbonitrile derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this challenging transformation. Pyrrole-2-carbonitrile is a valuable building block, but its inherent electronic properties make selective chlorination a non-trivial task. This resource provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve your synthetic goals efficiently and with high fidelity.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chlorination of pyrrole-2-carbonitrile, providing the essential theoretical background needed to make informed experimental decisions.
Q1: Why is the selective chlorination of pyrrole-2-carbonitrile so challenging?
A1: The challenge arises from a conflict between the inherent reactivity of the pyrrole ring and the directing effects of the nitrile substituent.
-
High Ring Reactivity: The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution.[1] This high reactivity often leads to uncontrolled side reactions, including over-chlorination (polysubstitution) and polymerization, especially under harsh or acidic conditions.[2][3]
-
Directing Effects: The cyano group (-CN) at the C2 position is a moderately deactivating, meta-directing electron-withdrawing group. However, in the context of the highly activated pyrrole system, its primary effect is to reduce the ring's nucleophilicity compared to unsubstituted pyrrole. Electrophilic attack is still strongly favored at the α-position (C5) due to the superior resonance stabilization of the resulting carbocation intermediate.[2] The challenge, therefore, is to introduce a single chlorine atom at the desired position (typically C5 or C4) without the reaction proceeding to di- or tri-chlorinated products or causing degradation of the starting material.
Q2: What are the most common chlorinating agents for this reaction, and what are their pros and cons?
A2: The choice of chlorinating agent is the most critical parameter. The ideal reagent provides a balance of reactivity to overcome the deactivating effect of the nitrile group while maintaining high selectivity. The two most common agents are N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂).
| Reagent | Reactivity | Selectivity | Typical Solvents | Key Considerations & Causality |
| N-Chlorosuccinimide (NCS) | Moderate | High | Acetic Acid, CCl₄, CH₃CN, DMF | NCS is an electrophilic chlorinating agent that is generally easier to handle and less aggressive than SO₂Cl₂.[4][5] Its milder nature often prevents over-chlorination. However, it can be unreactive with deactivated pyrroles, sometimes requiring elevated temperatures or longer reaction times, which can lead to other side reactions.[2][6] |
| Sulfuryl Chloride (SO₂Cl₂) | High | Moderate to Low | Dichloromethane (DCM), Dichloroethane (DCE), Ether | SO₂Cl₂ is a powerful and fast-acting chlorinating agent.[7] Its high reactivity ensures conversion but makes controlling selectivity difficult, often leading to mixtures of polychlorinated products.[8] Reactions must be run at low temperatures with careful stoichiometric control. Workup can be complicated by acidic byproducts (HCl, H₂SO₄).[9] |
| Chlorine Gas (Cl₂) | Very High | Low | Chlorobenzene, Acetic Acid | While effective, chlorine gas is hazardous and difficult to handle in a standard laboratory setting. It offers poor selectivity and is generally reserved for industrial-scale processes where specific engineering controls are in place.[3] |
Q3: How can I monitor the progress of my chlorination reaction effectively?
A3: Real-time monitoring is crucial for preventing over-chlorination.
-
Thin-Layer Chromatography (TLC): This is the most common and immediate method. Use a suitable solvent system (e.g., Hexanes/Ethyl Acetate) to resolve the starting material, the desired monochlorinated product, and any polychlorinated byproducts. The chlorinated products will typically have a slightly higher Rf value than the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, an aliquot of the reaction can be quenched and analyzed by GC-MS or LC-MS. This provides accurate conversion data and allows for the identification of different chlorinated species by their characteristic isotopic patterns for chlorine.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the chlorination of pyrrole-2-carbonitrile.
Problem 1: Low or No Yield of Desired Product
-
Probable Cause A: Insufficiently reactive chlorinating agent.
-
Explanation: The electron-withdrawing nitrile group deactivates the pyrrole ring, making it less nucleophilic. A mild reagent like NCS at room temperature may not be electrophilic enough to initiate the reaction.[2]
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments while carefully monitoring by TLC. For NCS, temperatures of 50-60 °C are common.[6]
-
Switch to a More Potent Reagent: If heating is ineffective or leads to decomposition, consider switching from NCS to the more reactive sulfuryl chloride (SO₂Cl₂). Ensure this is done at a low initial temperature (e.g., 0 °C or -78 °C) to maintain control.[7]
-
-
-
Probable Cause B: Reaction has not reached completion.
-
Explanation: The reaction may simply be slow under the chosen conditions.
-
Solution:
-
Increase Reaction Time: Allow the reaction to stir for a longer period, taking aliquots every 1-2 hours to monitor progress by TLC or LC-MS.
-
-
Problem 2: Formation of Polychlorinated Products (e.g., 4,5-dichloro-pyrrole-2-carbonitrile)
-
Probable Cause A: Overly reactive chlorinating agent or conditions.
-
Explanation: The high reactivity of agents like SO₂Cl₂ can lead to rapid, sequential chlorination events.[3] The initial monochlorinated product, while more deactivated than the starting material, can still be reactive enough to undergo a second chlorination.
-
Solution:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). This reduces the kinetic energy of the system, making the chlorinating agent more selective.[10]
-
Use a Milder Reagent: If temperature control is insufficient, switch from SO₂Cl₂ to NCS.[4]
-
Control Stoichiometry: Use precisely 1.0 equivalent of the chlorinating agent. Add the agent slowly (dropwise) via a syringe pump to avoid localized high concentrations.
-
-
Problem 3: Reaction Mixture Turns Dark/Black (Decomposition or Polymerization)
-
Probable Cause A: Acid-catalyzed polymerization.
-
Explanation: Pyrrole and its derivatives are notoriously unstable in the presence of strong acids.[4] Reagents like SO₂Cl₂ and even NCS can generate acidic byproducts (HCl, succinimide) that catalyze the polymerization of the electron-rich pyrrole ring, resulting in insoluble, tar-like materials.
-
Solution:
-
Add a Non-Nucleophilic Base: Include a hindered base like pyridine or 2,6-lutidine in the reaction mixture to scavenge any generated acid.
-
Use a Buffered System: For NCS chlorinations, using a solvent like acetic acid can sometimes buffer the reaction, but for sensitive substrates, an inert solvent with a base is preferable.
-
Ensure Anhydrous Conditions: Water can react with chlorinating agents to form strong acids. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Problem 4: Product is an Intractable Oil or Difficult to Purify
-
Probable Cause A: Residual chlorinated solvents or acidic byproducts.
-
Explanation: Chlorinated solvents from the reaction (e.g., DCM, DCE) or workup can be difficult to remove completely on a rotovap, resulting in an oily residue.[9] Similarly, residual sulfur-containing byproducts from SO₂Cl₂ can contaminate the product.
-
Solution:
-
Thorough Aqueous Workup: After quenching the reaction, perform a thorough aqueous workup. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acids), and finally with brine (to remove bulk water).[11]
-
Azeotropic Removal of Solvents: If the product is stable, co-evaporate with a higher-boiling non-polar solvent like heptane or toluene to help remove traces of lower-boiling chlorinated solvents.
-
Purification Technique: If the product is an oil, column chromatography on silica gel is typically the most effective purification method. If it is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.
-
-
Visualized Guides and Workflows
General Mechanism of Electrophilic Chlorination
The following diagram illustrates the electrophilic substitution mechanism on pyrrole-2-carbonitrile. Attack at the C5 position is favored due to the formation of a more stable resonance-delocalized intermediate.
Caption: Mechanism of Electrophilic Aromatic Substitution.
Troubleshooting Decision Workflow
Use this flowchart to systematically diagnose and resolve issues with your chlorination reaction.
Caption: Troubleshooting workflow for chlorination reactions.
Validated Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sulfuryl chloride is corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Selective Monochlorination using N-Chlorosuccinimide (NCS)
This protocol is recommended for achieving high selectivity for the monochlorinated product.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrole-2-carbonitrile (1.0 eq).
-
Dissolution: Add a suitable solvent such as acetonitrile or acetic acid (approx. 0.1 M concentration). Stir until all starting material has dissolved.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) to the solution in a single portion.
-
Reaction: Heat the reaction mixture to 55-60 °C.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-7 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using acetic acid, carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired chlorinated pyrrole-2-carbonitrile.
Protocol 2: Rapid Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This protocol is for cases where NCS is unreactive but requires strict temperature control to minimize side products.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add pyrrole-2-carbonitrile (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) and stir to dissolve.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve sulfuryl chloride (SO₂Cl₂) (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred pyrrole solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[12]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
Monitoring: Monitor the reaction closely by TLC. The reaction is often complete shortly after the addition is finished.
-
Workup:
-
Quench the reaction by slowly adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂).
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify immediately by flash column chromatography on silica gel to isolate the desired product from any polychlorinated species.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic Compounds Part -IV (Pyrrole) by Dr Pramod R Padole | PPTX [slideshare.net]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
Stability issues of 4-Chloro-1H-pyrrole-2-carbonitrile under acidic conditions
A Guide to Understanding and Mitigating Stability Issues Under Acidic Conditions
Welcome to the Technical Support Center for 4-Chloro-1H-pyrrole-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation, particularly under acidic conditions. As Senior Application Scientists, we have synthesized the following information to explain the causality behind experimental choices and to provide self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound turning dark and forming a precipitate when I add acid?
A1: This is a classic sign of acid-induced polymerization. Pyrrole and its derivatives are electron-rich aromatic compounds. Under acidic conditions, the pyrrole ring can be protonated, which disrupts its aromaticity and makes it highly reactive.[1] This protonated pyrrole then acts as an electrophile and is attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that results in the formation of insoluble, dark-colored polymers.[1][2]
Q2: I thought the chloro and carbonitrile groups on this compound were electron-withdrawing. Shouldn't that make it more stable in acid?
A2: While it is true that electron-withdrawing groups decrease the electron density of the pyrrole ring, making it less susceptible to protonation, the pyrrole ring system is inherently sensitive to strong acids.[1][3] Even with these deactivating groups, the lone pair of electrons on the nitrogen atom can still be protonated, initiating the polymerization cascade, although likely at a slower rate than unsubstituted pyrrole.
Q3: Can the nitrile group in this compound react under acidic conditions?
A3: Yes, under sufficiently strong acidic conditions and with heat, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide.[4][5] This is a potential side reaction to consider if your experimental conditions are harsh.
Q4: What are the visual indicators of this compound degradation?
A4: The primary visual cues for acid-induced polymerization are a rapid darkening of the reaction mixture, often turning dark green, brown, or black, and the formation of an insoluble precipitate or a tar-like substance.[1]
Troubleshooting Guides
Issue 1: Rapid Polymerization Upon Addition of Acid
Symptoms:
-
Immediate color change to dark brown or black.
-
Formation of a thick, insoluble precipitate.
-
Low to no yield of the desired product.
-
Complex mixture of unidentified products by TLC or LC-MS.
Root Cause Analysis: The fundamental cause is the acid-catalyzed polymerization of the pyrrole ring. The protonation of the pyrrole nitrogen or a ring carbon atom initiates a chain reaction.
Solutions:
-
Protect the Pyrrole Nitrogen: The most effective strategy is to protect the pyrrole nitrogen with a robust, electron-withdrawing protecting group that is stable to your acidic reaction conditions. A tosyl (Ts) group is an excellent choice for its high stability in acidic media.[1]
-
Experimental Protocol: N-Tosylation of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF) to create a suspension of NaH.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
-
Modify Reaction Conditions: If nitrogen protection is not feasible, consider alternative, milder acidic conditions.
-
Use a weaker Brønsted acid or a Lewis acid that is compatible with your substrate.
-
Add the acid slowly and at a low temperature to minimize localized high concentrations.
-
Troubleshooting Workflow for Polymerization
Caption: Troubleshooting workflow for acid-induced polymerization.
Issue 2: Low Yield and Complex Product Mixture Without Significant Polymerization
Symptoms:
-
Low yield of the desired product.
-
Multiple spots on TLC, indicating a mixture of byproducts.
-
No significant formation of insoluble polymer.
Root Cause Analysis: This scenario suggests that while widespread polymerization is not occurring, other acid-mediated side reactions may be taking place. These could include:
-
Hydrolysis of the nitrile group: Formation of the corresponding carboxylic acid or amide.
-
Electrophilic substitution on the pyrrole ring: If other electrophiles are present or generated in situ.
Solutions:
-
Analytical Investigation:
-
Isolate the major byproducts by preparative chromatography.
-
Characterize the byproducts using NMR, MS, and IR spectroscopy to identify their structures. This will help to elucidate the side reactions that are occurring.
-
-
Reaction Optimization:
-
Temperature Control: Run the reaction at a lower temperature to disfavor side reactions.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Screen a range of solvents to find the optimal one for your transformation.
-
Stoichiometry: Carefully control the stoichiometry of the reactants and reagents.
-
Data Summary: Stability of Pyrrole Derivatives in Acid
| Compound | Substituents | Relative Stability in Acid | Primary Degradation Pathway |
| Pyrrole | None | Low | Polymerization |
| N-Tosylpyrrole | N-SO₂Ar | High | Stable |
| This compound | 4-Cl, 2-CN | Moderate | Polymerization, potential nitrile hydrolysis |
Mechanistic Insight: The Role of Substituents
The chloro and carbonitrile groups at the 4- and 2-positions, respectively, are electron-withdrawing. This reduces the electron density of the pyrrole ring, making it less nucleophilic and therefore less prone to protonation and subsequent electrophilic attack compared to unsubstituted pyrrole. However, the inherent reactivity of the pyrrole nucleus means that it is still susceptible to degradation under strongly acidic conditions.
References
Byproduct formation in the Vilsmeier-Haack formylation of pyrroles
Welcome to our dedicated technical support center for the Vilsmeier-Haack formylation of pyrroles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this powerful, yet sometimes challenging, synthetic transformation. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you to troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide: From Theory to Benchtop Solutions
The Vilsmeier-Haack reaction is a cornerstone for the introduction of a formyl group onto electron-rich heterocyclic systems like pyrroles.[1][2][3] The reaction proceeds through the formation of an electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent, from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[2][3][4] This electrophile then attacks the electron-rich pyrrole ring, typically at the C2 position, to form an iminium salt intermediate that is subsequently hydrolyzed to the desired aldehyde.[2][5]
However, the inherent reactivity of pyrroles and the acidic nature of the reaction conditions can lead to a variety of side reactions and byproduct formation. This section addresses the most common issues encountered in the lab.
Issue 1: Low Yield of the Desired 2-Formylpyrrole and Formation of a Dark, Insoluble Material (Polymerization)
Question: I am attempting to formylate my substituted pyrrole, but I am observing a very low yield of the desired product and the reaction mixture has turned into a dark, intractable tar. What is causing this and how can I prevent it?
Answer:
This is a classic problem encountered during the Vilsmeier-Haack formylation of pyrroles and is most often due to acid-catalyzed polymerization of the starting material or the product.[6][7] Pyrroles are notoriously susceptible to polymerization under strongly acidic conditions, and the Vilsmeier-Haack reaction conditions can be sufficiently acidic to trigger this unwanted side reaction.
Causality and Mechanistic Insight:
The nitrogen atom in the pyrrole ring can be protonated under acidic conditions, which activates the ring towards nucleophilic attack by another pyrrole molecule. This initiates a chain reaction leading to the formation of polypyrrolic tars. Electron-donating substituents on the pyrrole ring can exacerbate this issue by further increasing the electron density of the ring and its susceptibility to protonation.
Troubleshooting Protocol:
-
Strict Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. It is crucial to maintain a low temperature (typically 0 °C or below) during the addition of POCl₃ to DMF. Pre-cooling both reagents before mixing is also recommended. Running the subsequent formylation reaction at the lowest possible temperature that still allows for a reasonable reaction rate is key to minimizing polymerization.
-
Order of Addition: Adding the pyrrole solution slowly to the pre-formed Vilsmeier reagent at low temperature can help to maintain a low concentration of the pyrrole in the reaction mixture at any given time, thus disfavoring intermolecular polymerization reactions.
-
Solvent Choice: While DMF often serves as both a reagent and a solvent, in cases of severe polymerization, using a co-solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be beneficial.[1] This allows for better temperature control and can help to keep the reaction mixture homogeneous.
-
Stoichiometry of Reagents: Using a large excess of the Vilsmeier reagent should be avoided, as this increases the overall acidity of the reaction medium. A molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent relative to the pyrrole is a good starting point.
Issue 2: Formation of Diformylated Byproducts
Question: My reaction is producing a significant amount of a diformylated byproduct in addition to my desired mono-formylated pyrrole. How can I improve the selectivity for the mono-formylated product?
Answer:
The formation of diformylated pyrroles is a common issue, particularly with highly activated pyrrole substrates. The initial formylation at the C2 position can further activate the ring, making it susceptible to a second electrophilic attack.
Causality and Mechanistic Insight:
The introduction of an electron-withdrawing formyl group at the C2 position deactivates the pyrrole ring towards further electrophilic substitution. However, if the pyrrole ring is sufficiently electron-rich due to the presence of other activating groups, or if the reaction conditions are too harsh (high temperature, long reaction time, large excess of Vilsmeier reagent), a second formylation can occur, typically at the C5 or C4 position.
Troubleshooting Protocol:
-
Precise Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the Vilsmeier reagent. This is the most critical parameter for controlling the extent of formylation.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for the consumption of the starting material. This will decrease the rate of the second formylation reaction more significantly than the first.
-
Reduced Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of the diformylated product.
-
Protecting Groups: If feasible, the introduction of a bulky protecting group at another position on the pyrrole ring can sterically hinder the second formylation.
Issue 3: Incomplete Hydrolysis of the Iminium Salt Intermediate
Question: After quenching my reaction with aqueous sodium acetate, my work-up is messy, and I am isolating a colored, water-soluble byproduct along with my desired aldehyde. What is happening?
Answer:
This issue points to incomplete hydrolysis of the intermediate iminium salt. The iminium salt itself is often a brightly colored and water-soluble species.
Causality and Mechanistic Insight:
The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt to the corresponding aldehyde. This step is typically achieved by quenching the reaction mixture with an aqueous base, such as sodium hydroxide, sodium carbonate, or sodium acetate. If the hydrolysis is incomplete, the charged iminium salt will remain in the aqueous phase during extraction, leading to lower yields and purification difficulties.
Troubleshooting Protocol:
-
Ensure Basic Conditions: The hydrolysis requires a basic pH. When quenching the reaction, ensure that the aqueous solution is sufficiently basic to drive the hydrolysis to completion. Using a pH meter to monitor the quench can be beneficial.
-
Sufficient Hydrolysis Time and Temperature: After making the reaction mixture basic, allow for sufficient time for the hydrolysis to complete. Gentle heating (e.g., to 40-50 °C) can sometimes accelerate this step, but care must be taken to avoid degradation of the product.
-
Vigorous Stirring: Ensure vigorous stirring during the quench and hydrolysis to promote efficient mixing of the organic and aqueous phases.
-
Extraction pH: Before extracting the product with an organic solvent, it is good practice to re-check the pH of the aqueous layer to ensure it is still basic.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Polymerization | High reaction temperature, high concentration of pyrrole, excess acid. | Maintain low temperature (≤ 0 °C), slow addition of pyrrole, use a co-solvent (DCM/DCE), use minimal excess of Vilsmeier reagent. |
| Diformylation | Excess Vilsmeier reagent, high temperature, long reaction time. | Use stoichiometric Vilsmeier reagent (1.05-1.1 eq.), lower reaction temperature, monitor reaction closely and quench upon completion. |
| Incomplete Hydrolysis | Insufficiently basic quench, short hydrolysis time. | Ensure quench is sufficiently basic (pH > 8), allow adequate time for hydrolysis (gentle heating may be necessary), ensure vigorous stirring. |
Frequently Asked Questions (FAQs)
Q1: What is the role of POCl₃ in the Vilsmeier-Haack reaction?
A1: POCl₃ is an activating agent that reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[2][4] The phosphorus oxychloride activates the carbonyl oxygen of DMF, making the carbonyl carbon more susceptible to nucleophilic attack by the dimethylamino group, which ultimately leads to the formation of the electrophilic species.
Q2: Can I use other activating agents besides POCl₃?
A2: Yes, other activating agents such as oxalyl chloride, thionyl chloride, and phosgene can also be used to generate the Vilsmeier reagent.[1] However, POCl₃ is the most commonly used reagent due to its commercial availability, relatively low cost, and effectiveness.
Q3: My pyrrole has an electron-withdrawing group. Will the Vilsmeier-Haack reaction still work?
A3: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore, it is most efficient with electron-rich pyrroles.[2][5] If your pyrrole contains a strongly electron-withdrawing group, the reaction may be very slow or may not proceed at all under standard conditions. In such cases, more forcing conditions (higher temperatures, longer reaction times) may be required, but this also increases the risk of byproduct formation. Alternatively, other formylation methods may be more suitable.
Q4: How can I purify my 2-formylpyrrole product?
A4: Purification of 2-formylpyrroles is typically achieved by column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective. Recrystallization can also be a viable purification method for solid products.
Q5: What is the expected regioselectivity of the Vilsmeier-Haack formylation on an unsubstituted pyrrole?
A5: For an unsubstituted pyrrole, the Vilsmeier-Haack formylation occurs preferentially at the C2 (or α) position.[2] This is due to the greater ability of the nitrogen atom to stabilize the positive charge in the Wheland intermediate formed during electrophilic attack at this position compared to the C3 (or β) position.
Visualizing the Mechanism and Byproduct Formation
To better understand the reaction pathways, the following diagram illustrates the mechanism of the Vilsmeier-Haack formylation of pyrrole and the potential routes to common byproducts.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography of Pyrrole Nitriles
Welcome to the technical support center for the purification of pyrrole nitriles. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the column chromatography of this important class of heterocyclic compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to help you set up a successful purification protocol from the start.
Q1: What are the key chemical properties of pyrrole nitriles to consider before chromatography?
A: Understanding the structure of your target molecule is critical. Pyrrole nitriles possess a unique combination of features that influence their chromatographic behavior:
-
Aromaticity and Polarity: The pyrrole ring is an electron-rich aromatic system.[1][2] The nitrogen lone pair is delocalized within the ring, which contributes to its aromaticity but reduces the basicity of the nitrogen significantly compared to aliphatic amines.[3][4]
-
The Nitrile Group (-CN): The nitrile group is strongly polar and is a hydrogen bond acceptor. This functional group will significantly increase the polarity of the molecule compared to a simple alkylpyrrole.
-
The Pyrrole N-H Group: The N-H proton is weakly acidic (pKa ≈ 17.5) and can act as a hydrogen bond donor.[4] This N-H group is a primary site for strong interaction with the polar stationary phase.
-
Acid Sensitivity: Pyrroles are known to be sensitive to strongly acidic conditions, under which they can polymerize or decompose.[4] This is a crucial consideration when using standard silica gel.
Q2: What is the best stationary phase for purifying pyrrole nitriles: silica gel or alumina?
A: The choice depends primarily on the stability of your compound.
-
Silica Gel (SiO₂): This is the most common and versatile stationary phase for normal-phase chromatography.[5][6] However, standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[5] This acidity can cause streaking, poor recovery, or decomposition of acid-sensitive pyrrole derivatives.[7][8][9] For many pyrrole nitriles, silica gel is acceptable, but if you observe degradation, you should consider the alternatives.
-
Alumina (Al₂O₃): Alumina is available in three grades: acidic, neutral, and basic. For pyrrole nitriles, neutral or basic alumina is an excellent alternative to silica if compound degradation is a concern.[5] Basic alumina is particularly effective at preventing the streaking of nitrogen-containing heterocycles.
-
Deactivated Silica Gel: If you must use silica, but your compound is acid-sensitive, you can "deactivate" it. This involves pre-treating the silica with a base, typically by flushing the packed column with a solvent system containing 1-3% triethylamine (TEA).[8][10][11]
Q3: How do I select the initial mobile phase (eluent) for my separation?
A: The best practice is to use Thin Layer Chromatography (TLC) to determine the optimal solvent system before committing your entire sample to a column.[9][12][13]
-
Stationary Phase Consistency: Ensure your TLC plates have the same stationary phase (e.g., silica gel 60 F254) as your column.[14]
-
Solvent System Screening: Start with a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[15][16]
-
Target Rf Value: The goal is to find a solvent ratio that moves your desired pyrrole nitrile to a Retention Factor (Rf) of 0.2-0.4 .[9][17] An Rf in this range on a TLC plate generally provides the best separation on a column.[12]
-
Scaling to the Column: The solvent system that gives an ideal Rf on TLC is an excellent starting point for your column.[9][12] Sometimes, a slightly less polar mobile phase is used for the column compared to the TLC system to ensure good separation.[17]
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiment.
Problem 1: My pyrrole nitrile is streaking or tailing on the TLC plate and column.
-
Underlying Cause: Streaking is often a sign of undesirable secondary interactions between the analyte and the stationary phase. For pyrrole nitriles, this is typically due to the acidic silanol groups on silica gel strongly and non-uniformly interacting with the polar N-H group of the pyrrole ring.[9]
-
Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.5-2%) of triethylamine (TEA) or pyridine into your mobile phase.[9] The base will preferentially bind to the acidic sites on the silica, allowing your compound to elute more uniformly.
-
Add a Competitive Polar Solvent: Adding a small percentage (1-5%) of methanol or isopropanol to your eluent can also help. These highly polar solvents can disrupt the strong hydrogen bonding between your compound and the silica, leading to sharper bands.
-
Switch to a Different Stationary Phase: If modifiers do not resolve the issue, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography if your molecule is sufficiently polar.[9]
-
Problem 2: My compound is stuck at the top of the column and will not elute.
-
Underlying Cause: The mobile phase is not polar enough to displace your compound from the stationary phase. The combined polarity of the pyrrole ring and the nitrile group leads to very strong adsorption.[7]
-
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in your hexanes/ethyl acetate mixture). This is known as a gradient elution .[8][18]
-
Switch to a Stronger Polar Solvent: If increasing the percentage of your current polar solvent is ineffective, you may need to switch to a solvent with greater eluting power. For example, if 100% ethyl acetate is not working, a system of dichloromethane/methanol might be necessary.[7] Refer to an eluotropic series table for guidance.[19][20][21]
-
Problem 3: My compound elutes immediately with the solvent front.
-
Underlying Cause: The mobile phase is too polar. Your compound has a much higher affinity for the mobile phase than the stationary phase, resulting in no retention and zero separation.[7]
-
Solution:
-
Decrease Mobile Phase Polarity: Prepare a new eluent with a significantly higher percentage of the non-polar solvent (e.g., if you used 50:50 hexanes:ethyl acetate, try 90:10). Re-run your TLC analysis to find a solvent system that provides the target Rf of 0.2-0.4 before running the column.
-
Problem 4: I am getting poor separation between my desired pyrrole nitrile and a similarly polar impurity.
-
Underlying Cause: The chosen solvent system is not providing sufficient selectivity for the two compounds. While the overall polarity might be correct, the specific interactions (e.g., dipole-dipole, hydrogen bonding) are not different enough to resolve them.[22]
-
Solutions:
-
Change Solvent Selectivity: Keep the overall polarity similar but change the solvents. For example, if a hexanes/ethyl acetate system fails, try a hexanes/dichloromethane or a toluene/acetone system. Different solvents interact with compounds in unique ways, which can often resolve closely running spots.[7]
-
Optimize the Gradient: If using a gradient elution, make it shallower. A slow, gradual increase in polarity over a larger volume of solvent can significantly improve the resolution of closely eluting compounds.[18]
-
Reduce Column Loading: Overloading the column is a common cause of poor separation.[23] As a rule of thumb, for a moderately difficult separation, the mass of the crude material should be about 1-2% of the mass of the silica gel.
-
Problem 5: My product yield is low, and I suspect the compound is decomposing on the column.
-
Underlying Cause: As mentioned, the acidic nature of silica gel can degrade sensitive pyrroles.[8][9] The longer the compound remains on the column, the greater the risk of degradation.
-
Solutions:
-
Deactivate the Silica: Before loading your sample, flush the column with your mobile phase containing 1-2% triethylamine. This will neutralize the most acidic sites.[8][11]
-
Use Neutral Alumina: Switch to neutral alumina as your stationary phase.[5]
-
Run the Column Faster: Use "flash" chromatography conditions (applying pressure with air or nitrogen) to minimize the time your compound spends in contact with the stationary phase.[24]
-
Work Quickly and Cold: If the compound is thermally sensitive, consider running the column in a cold room to minimize degradation.
-
Part 3: Data & Protocols
Table 1: Eluotropic Series of Common Chromatography Solvents
The eluotropic series ranks solvents by their eluting power on a polar stationary phase like silica gel. A solvent higher on the list (higher polarity index) will move compounds faster up the column.[19][20][25]
| Solvent | Polarity Index (ε°) on Silica | Notes |
| n-Hexane | 0.01 | Common non-polar base solvent. |
| Toluene | 0.29 | Can offer different selectivity due to its aromaticity. |
| Dichloromethane (DCM) | 0.42 | Good solvent for many organic compounds, moderately polar. |
| Diethyl Ether | 0.38 | Use with caution due to high volatility and peroxide formation. |
| Ethyl Acetate (EtOAc) | 0.58 | Excellent, versatile polar solvent. Commonly paired with hexanes. |
| Acetone | 0.56 | Stronger polar solvent. |
| Acetonitrile (ACN) | 0.65 | Polar solvent, often used in reversed-phase HPLC.[16] |
| Isopropanol | 0.82 | Strong polar solvent, good for eluting highly polar compounds. |
| Ethanol | 0.88 | Strong polar solvent. |
| Methanol (MeOH) | 0.95 | Very strong polar solvent. Used in small amounts to significantly increase eluent polarity. |
| Water | >1.0 | Most polar solvent, used in reversed-phase chromatography.[26] |
Protocol 1: Standard Flash Column Chromatography Workflow
This protocol outlines the essential steps for purifying a moderately polar pyrrole nitrile.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., 70:30 Hexanes:Ethyl Acetate) that gives your target compound an Rf value of ~0.3.[9]
-
Column Packing (Wet Slurry Method):
-
Select a column with an appropriate diameter and length for your sample size.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[27]
-
Add a protective layer of sand on top of the settled silica bed.
-
Wash the packed column with 2-3 column volumes of the eluent, ensuring the solvent level never drops below the top layer of sand.[28]
-
-
Sample Loading (Wet Loading):
-
Dissolve your crude pyrrole nitrile in the minimum amount of a strong solvent (like dichloromethane) or the eluent itself.[24][28]
-
Carefully pipette the concentrated sample solution directly onto the center of the top sand layer.
-
Drain the solvent just until the sample is absorbed into the sand/silica.
-
Carefully add fresh eluent to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin adding your mobile phase to the column reservoir.
-
Apply gentle, positive pressure (1-2 psi) to the top of the column to maintain a steady flow rate.[24][28]
-
Collect the eluate in sequentially numbered test tubes or flasks.
-
If a gradient is required, systematically increase the percentage of the polar solvent as the column runs.[18]
-
-
Fraction Analysis:
-
Monitor the fractions using TLC to identify which ones contain your pure compound.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified pyrrole nitrile.
-
Part 4: Visualized Workflows
Diagram 1: General Workflow for Pyrrole Nitrile Purification
Caption: Workflow for purifying pyrrole nitriles by column chromatography.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole: Structure, Properties, Synthesis & Applications [vedantu.com]
- 3. Properties and Reactions of Pyrrole_Chemicalbook [chemicalbook.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. silicycle.com [silicycle.com]
- 12. m.youtube.com [m.youtube.com]
- 13. magritek.com [magritek.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 16. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. orgsyn.org [orgsyn.org]
- 19. What is the function of eluotropic series in chromatography? [pharmastuff4u.com]
- 20. Elution - Wikipedia [en.wikipedia.org]
- 21. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 22. aapco.org [aapco.org]
- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 24. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 25. Eluotropic series [stenutz.eu]
- 26. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 27. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Preventing Unwanted Polymerization of Pyrrole Derivatives During Synthesis
Welcome to the technical support center for the synthesis of pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the stability of pyrrole-containing compounds. As a Senior Application Scientist, I will provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you mitigate and prevent the unwanted polymerization of these valuable heterocyclic compounds.
The Challenge of Pyrrole Polymerization
Pyrrole and its derivatives are electron-rich aromatic compounds that are fundamental building blocks in medicinal chemistry and materials science.[1] However, this inherent electron-richness also makes them highly susceptible to polymerization, a common and often frustrating side reaction during synthesis, purification, and storage.[2] This guide will equip you with the knowledge and practical techniques to control the reactivity of your pyrrole derivatives and achieve higher yields and purity in your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrrole derivative turning dark and forming an insoluble solid?
This is a classic sign of polymerization.[3] The discoloration (often to dark green, brown, or black) and precipitation are due to the formation of polypyrrole, a conjugated polymer.[3][4] This process is often initiated by exposure to air (oxygen), light, or acidic conditions.[2]
Q2: What is the mechanism behind this polymerization?
The most common pathway is oxidative polymerization .[4][5][6] The process is initiated by an oxidizing agent (like atmospheric oxygen or a chemical oxidant) that removes an electron from the pyrrole ring to form a radical cation.[5][6] This highly reactive species then attacks a neutral pyrrole molecule, initiating a chain reaction that leads to the formation of a long-chain polymer.[4][5][6]
Another frequent cause is acid-catalyzed polymerization .[3] In the presence of acid, the pyrrole ring can be protonated, which disrupts its aromaticity and makes it highly electrophilic.[3] This protonated pyrrole is then readily attacked by a neutral pyrrole molecule, triggering polymerization.[3]
Q3: How can I prevent this unwanted polymerization?
There are several effective strategies, which can be used in combination:
-
Purification of the Monomer: Always start with freshly purified pyrrole monomer for your reactions.[7] Commercially available pyrrole often contains colored impurities that can catalyze polymerization. Distillation is a common and effective purification method.[7]
-
Inert Atmosphere: Since oxygen can initiate polymerization, it is crucial to perform your reactions under an inert atmosphere of nitrogen or argon.[2][8][9][10][11] This involves using flame-dried glassware and techniques to exclude air from the reaction vessel.[9][10][11]
-
Control of Temperature: Lowering the reaction temperature can significantly slow down the rate of polymerization.[3][6] For particularly sensitive substrates, reactions can be performed at 0 °C, -20 °C, or even -78 °C.[3]
-
Use of Protecting Groups: Introducing an electron-withdrawing group onto the pyrrole nitrogen is one of the most robust methods to prevent polymerization.[12][13] These groups reduce the electron density of the pyrrole ring, making it less susceptible to oxidation and electrophilic attack.[12][13]
Q4: Which N-protecting group should I choose for my synthesis?
The choice of protecting group depends on the specific reaction conditions you plan to use. Here are some common options:
-
Sulfonyl Groups (e.g., Tosyl, Nosyl): These are excellent choices for increasing the stability of the pyrrole ring due to their strong electron-withdrawing nature.[12] They are stable to a wide range of reaction conditions.
-
Alkoxycarbonyl Groups (e.g., Boc, Cbz, Fmoc): These are also effective at deactivating the pyrrole ring.[13] The choice among them often depends on the desired deprotection strategy. For instance, the Boc group is acid-labile, while the Fmoc group is base-labile.
-
Other Groups: Depending on the synthetic route, other protecting groups like 2-chloroethyl or 2-phenylsulfonylethyl can also be employed.[14][15]
The following table summarizes the characteristics of some common N-protecting groups for pyrroles:
| Protecting Group | Abbreviation | Electron-Withdrawing Strength | Common Deprotection Conditions |
| p-Toluenesulfonyl | Ts | Strong | Reductive cleavage (e.g., Mg/MeOH, Na/NH₃) |
| 2-Nitrobenzenesulfonyl | Ns | Very Strong | Thiolysis (e.g., thiophenol/K₂CO₃) |
| tert-Butoxycarbonyl | Boc | Moderate | Acidic conditions (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Moderate | Hydrogenolysis (e.g., H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Moderate | Basic conditions (e.g., piperidine) |
Q5: I need to perform a reaction under acidic conditions. How can I avoid polymerization?
This is a common challenge. The most reliable solution is to use an N-protecting group that is stable to the acidic conditions of your reaction.[3] Sulfonyl protecting groups are generally a good choice in this scenario.[12] If protection is not an option, you can try to minimize polymerization by:
-
Lowering the temperature: Drastically reducing the temperature (e.g., to -78 °C) before and during the addition of the acid.[3]
-
Slow addition: Adding the acid very slowly and in a dropwise manner to a dilute solution of the pyrrole derivative.[3] This helps to avoid localized high concentrations of acid.
Troubleshooting Guides & Protocols
Guide 1: Purification of Pyrrole Monomer by Distillation
Rationale: Commercial pyrrole often contains oxidized impurities that can promote polymerization. Distillation under reduced pressure is an effective way to obtain pure, colorless monomer.[7]
Protocol:
-
Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Drying Agent: Add a small amount of a suitable drying agent, such as calcium hydride (CaH₂), to the crude pyrrole in the distillation flask.
-
Inert Atmosphere: Flush the apparatus with an inert gas (nitrogen or argon).
-
Distillation: Heat the flask gently under reduced pressure. Collect the fraction that boils at the expected temperature for pyrrole (boiling point of pyrrole is ~129-131 °C at atmospheric pressure, so the boiling point will be lower under vacuum).
-
Storage: Store the freshly distilled, colorless pyrrole in an amber bottle under an inert atmosphere and at a low temperature (0-6 °C or frozen at -80°C) to prevent degradation.[8]
Guide 2: Setting Up a Reaction Under an Inert Atmosphere
Rationale: Excluding oxygen from the reaction is critical to prevent oxidative polymerization.[2]
Protocol:
-
Glassware Preparation: Flame-dry all glassware (reaction flask, stir bar, etc.) under a stream of inert gas or oven-dry it and allow it to cool in a desiccator.[9][10]
-
Assembly: Quickly assemble the glassware while it is still warm and flush the entire system with an inert gas (nitrogen or argon). A common setup involves using a rubber septum on the reaction flask and an inert gas-filled balloon connected to a needle.[9][11]
-
Reagent Addition: Add anhydrous solvents and reagents via syringe through the rubber septum.[11]
-
Maintaining Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction by keeping the balloon attached. For longer reactions, a manifold connected to a cylinder of inert gas is preferable.
Guide 3: General Protocol for N-Tosylation of Pyrrole
Rationale: The introduction of a tosyl group significantly enhances the stability of the pyrrole ring, allowing for a wider range of subsequent chemical transformations.[12]
Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 1.2 equivalents) as a 60% dispersion in mineral oil.
-
Washing: Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and dry the NaH under vacuum.
-
Suspension: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension of NaH.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of the pyrrole derivative (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Tosylation: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizing the Chemistry
Mechanism of Oxidative Polymerization
The following diagram illustrates the initiation and propagation steps of the oxidative polymerization of pyrrole.
References
- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polypyrrole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrrole Synthesis: Paal-Knorr vs. Hantzsch
For researchers, scientists, and professionals in drug development, the synthesis of the pyrrole ring, a core scaffold in numerous pharmaceuticals and natural products, is of paramount importance. The selection of a synthetic route can significantly impact yield, purity, and scalability. This guide provides a detailed comparative analysis of two classical and enduring methods for pyrrole ring formation: the Paal-Knorr synthesis and the Hantzsch synthesis. We will delve into the mechanistic intricacies, practical considerations, and provide supporting experimental data to empower you in making an informed decision for your synthetic strategy.
The Ubiquitous Pyrrole: A Privileged Scaffold in Medicinal Chemistry
The pyrrole motif is a cornerstone in a vast array of biologically active molecules. Its presence in blockbuster drugs like atorvastatin (Lipitor®), used to lower cholesterol, and sunitinib, a multi-targeted receptor tyrosine kinase inhibitor for cancer therapy, underscores its significance. The pyrrole ring's unique electronic properties and its ability to participate in hydrogen bonding interactions make it a versatile scaffold for engaging with biological targets. Consequently, efficient and adaptable methods for its synthesis are in constant demand in the pharmaceutical and agrochemical industries.
The Paal-Knorr Synthesis: A Direct and High-Yielding Approach
First reported in 1884, the Paal-Knorr synthesis is a straightforward and often high-yielding method for preparing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][2][3]
Mechanistic Insights
The mechanism of the Paal-Knorr synthesis is generally accepted to proceed through the following key steps[1][3][4]:
-
Hemiaminal Formation: The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, which is often protonated by an acid catalyst, to form a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclic intermediate.
-
Dehydration: A series of dehydration steps then ensues, ultimately leading to the formation of the aromatic pyrrole ring. The ring-closing step is often the rate-determining step of the reaction.[5]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Advantages and Limitations
The primary advantages of the Paal-Knorr synthesis are its operational simplicity and generally high yields, often exceeding 80%.[6][7] However, a significant limitation is the availability of the starting 1,4-dicarbonyl compounds, especially for the synthesis of unsymmetrically substituted pyrroles.[2]
The Hantzsch Synthesis: A Versatile Multi-Component Reaction
Also dating back to the late 19th century, the Hantzsch pyrrole synthesis is a multi-component reaction that offers greater flexibility in accessing a wide variety of substituted pyrroles.[8][9] This one-pot reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[9]
Mechanistic Insights
The Hantzsch synthesis proceeds through a more complex, multi-step mechanism[9][10]:
-
Enamine Formation: The reaction typically begins with the formation of an enamine from the reaction of the β-ketoester and ammonia or a primary amine.
-
Nucleophilic Attack: The enamine then acts as a nucleophile, attacking the α-haloketone. There are two plausible pathways for this attack: either at the carbonyl carbon or at the α-carbon bearing the halogen in an SN2-type reaction.
-
Cyclization and Aromatization: Following the initial bond formation, an intramolecular condensation and subsequent dehydration lead to the formation of the pyrrole ring.
Caption: Mechanism of the Hantzsch Pyrrole Synthesis.
Advantages and Limitations
The key advantage of the Hantzsch synthesis lies in its convergent nature, allowing for the rapid assembly of highly substituted pyrroles from readily available starting materials.[8] This method provides a high degree of flexibility in the substitution pattern of the final product.[2] However, the Hantzsch synthesis can sometimes suffer from lower yields compared to the Paal-Knorr method, and the reaction may require careful optimization of conditions to avoid side reactions.[2][6]
Head-to-Head Comparison: Paal-Knorr vs. Hantzsch
| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds, primary amines/ammonia[1][2] | β-Ketoesters, α-haloketones, primary amines/ammonia[9] |
| Reaction Type | Condensation[2] | Multi-component condensation[2] |
| Typical Conditions | Heating in a suitable solvent, often with an acid catalyst.[2] | Typically carried out in a solvent like ethanol, often with a base.[2] |
| Typical Yields | Generally high, often >80-95%.[6][7] | Moderate to good, typically in the range of 40-80%.[2] |
| Key Advantages | Simple, one-step reaction with high yields.[2] | High degree of flexibility in substitution patterns.[2] |
| Key Disadvantages | Limited by the availability of unsymmetrical 1,4-dicarbonyls.[2][5] | Can be lower yielding and may require more optimization.[2] |
Experimental Protocols
Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole[3][11]
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
Expected Yield: Approximately 52% (178 mg).
Caption: Experimental Workflow for Paal-Knorr Synthesis.
Hantzsch Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate[8]
Objective: To synthesize a polysubstituted pyrrole via the Hantzsch reaction.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
2-Bromo-1-phenylethan-1-one (1.0 eq)
-
Aqueous ammonia (excess, e.g., 5-10 eq)
-
Ethanol
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate and 2-bromo-1-phenylethan-1-one in ethanol.
-
To the stirred solution, add an excess of aqueous ammonia.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Caption: Experimental Workflow for Hantzsch Synthesis.
Senior Application Scientist's Verdict
The choice between the Paal-Knorr and Hantzsch syntheses is ultimately dictated by the specific target molecule and the availability of starting materials.
Choose the Paal-Knorr synthesis when:
-
Your target is a symmetrically substituted pyrrole or the required 1,4-dicarbonyl precursor is readily available.
-
High yield is a primary concern.
-
A straightforward, one-step procedure is preferred.
Choose the Hantzsch synthesis when:
-
You require a highly substituted, unsymmetrical pyrrole.
-
The starting β-ketoesters and α-haloketones are more accessible than the corresponding 1,4-dicarbonyl compound.
-
You are building a library of diverse pyrrole analogs for screening purposes, as the multi-component nature allows for greater structural diversity.
In a modern drug discovery setting, the Hantzsch synthesis often provides a strategic advantage due to its flexibility in generating diverse molecular architectures. However, for large-scale synthesis where a specific 1,4-dicarbonyl is commercially available, the Paal-Knorr reaction's simplicity and high throughput can be more advantageous. Recent advancements have also introduced greener and more efficient modifications to both methods, such as the use of microwave irradiation, mechanochemistry, and environmentally benign catalysts, further expanding their utility in contemporary organic synthesis.[11][12]
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. thieme-connect.com [thieme-connect.com]
A Comparative Guide to the Validation of 4-Chloro-1H-pyrrole-2-carbonitrile Purity by HPLC and GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and key starting materials is a cornerstone of regulatory compliance and scientific validity. 4-Chloro-1H-pyrrole-2-carbonitrile, a heterocyclic building block, is no exception. Its purity profile directly impacts reaction yields, impurity profiles of subsequent synthesis steps, and the ultimate safety and efficacy of a potential active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of two powerhouse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of this compound purity. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring each method is presented as a self-validating system in line with international regulatory expectations.
The Analytical Imperative: Why Purity Validation Matters
Impurity profiling is a critical regulatory requirement, with guidelines from the International Council for Harmonisation (ICH) mandating the identification and quantification of unwanted chemical entities.[1][2] An analytical method used for purity determination must be "stability-indicating," meaning it can accurately measure the analyte of interest in the presence of its potential degradation products and process-related impurities. This guide will demonstrate how to validate both HPLC and GC-MS methods to meet these stringent criteria for this compound.
The Logical Flow of Purity Validation
A robust purity validation strategy follows a structured, logical progression. It begins with developing a method that can separate the main compound from its potential impurities and then rigorously validating that method's performance characteristics. Forced degradation studies are then conducted to challenge the method's specificity and confirm its stability-indicating capabilities.
References
A Comparative Guide to the Biological Activity of 4-Chloro-1H-pyrrole-2-carbonitrile and Other Halogenated Pyrroles
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug discovery.[3][4] A critical strategy for modulating the therapeutic potential of pyrrole-based compounds is halogenation. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5] This guide provides an in-depth comparison of the biological activity of 4-Chloro-1H-pyrrole-2-carbonitrile against other halogenated pyrrole analogs, offering experimental insights for researchers in drug development.
The Subject Molecule: this compound
This compound is a synthetic heterocyclic compound featuring a pyrrole ring substituted with a chlorine atom at the 4-position and a nitrile group at the 2-position. The combination of these two electron-withdrawing groups is expected to significantly influence the molecule's electronic distribution and, consequently, its biological profile.
-
Chlorine Substituent: The chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Its electron-withdrawing nature can also modulate the reactivity of the pyrrole ring and influence interactions with target proteins. Studies on related chlorinated phenylpyrroles have demonstrated potent antimicrobial and antifungal activity.[6]
-
Nitrile Group: The carbonitrile moiety is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. Furthermore, the nitrile group is a key feature in many enzyme inhibitors and can serve as a reactive handle for further chemical modification.[7][8] Structure-activity relationship (SAR) studies on other pyrrole-3-carbonitrile derivatives have shown that the nitrile group is crucial for inhibitory potency against enzymes like metallo-β-lactamases.[8]
While specific, extensive biological data for this compound is emerging, its structural motifs suggest potential applications in antimicrobial and anticancer research.[7]
Comparative Analysis: Halogenation and Biological Impact
The choice of halogen atom is a critical decision in drug design, as each imparts distinct properties. The following sections compare the known activities of brominated, fluorinated, and iodinated pyrroles to provide context for the potential of this compound.
Brominated Pyrroles: Potent Anticancer and Antibacterial Agents
Brominated pyrroles are frequently found in marine natural products and are renowned for their potent biological activities.
-
Marinopyrroles: Isolated from marine-derived actinomycetes, marinopyrroles, such as Marinopyrrole A, exhibit powerful anticancer activity.[9] Their mechanism often involves the inhibition of anti-apoptotic proteins like Mcl-1, a key regulator of cell death. By inducing the degradation of Mcl-1, marinopyrroles can sensitize cancer cells to other therapies.[9]
-
Pyrrolomycins: This class of polyhalogenated pyrroles, often containing both chlorine and bromine, shows strong antibacterial activity.[9]
-
SAR Insights: Studies on N-(4,5-dibromo-pyrrole-2-carbonyl) derivatives have demonstrated significant in vitro and in vivo antineoplastic activity. These compounds induce cancer cell death by triggering cell cycle arrest and apoptosis, mediated by the activation of caspases and modulation of intracellular calcium levels.[10]
The presence of multiple bromine atoms, as seen in many of these natural products, appears to be a strong determinant of their high cytotoxicity and antimicrobial efficacy.
Fluorinated Pyrroles: Modulators of Enzyme Activity and Metabolic Stability
Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—make it a valuable tool in drug design.[11][12]
-
Enzyme Inhibition: The incorporation of fluorine can significantly enhance a molecule's binding affinity to an enzyme's active site.[13][14] For example, a series of 4-fluoropyrrolidine-2-carbonitrile derivatives were designed as potent and selective inhibitors of dipeptidyl peptidase IV (DPP4), an important target in diabetes treatment.[15] The fluorine atom often acts by stabilizing key interactions within the enzyme's active site.[13]
-
Metabolic Stability: The strength of the C-F bond can block sites of metabolism, increasing the metabolic stability and half-life of a drug. This is a common strategy used to improve the pharmacokinetic profile of lead compounds.[11]
-
SAR Insights: The strategic placement of fluorine can lead to the development of highly selective inhibitors.[13] However, the introduction of fluorine can also sometimes reduce activity if it disrupts a critical binding interaction. SAR studies are crucial to determine the optimal position for fluorination.[12]
The comparison with fluorinated analogs highlights a different strategic approach: while bromination often leads to broad, potent cytotoxicity, fluorination is frequently used for fine-tuning enzyme inhibition and improving drug-like properties.[11]
Tabular Summary of Biological Data
The following table summarizes representative biological data for various halogenated pyrroles, providing a quantitative basis for comparison.
| Compound Class | Specific Compound Example | Biological Activity | Target/Assay | Potency (IC50/MIC) | Reference |
| Chlorinated Pyrroles | 5-Chloro-armeniaspirol A | Antibacterial | MRSA Growth Inhibition | 3.7 µM | [16] |
| (E)-1-(1-(3-chloro-4-nitrophenyl)... | Antibacterial | S. aureus | 16 µg/mL | [17] | |
| Brominated Pyrroles | Marinopyrrole A | Anticancer | HCT-116 Colon Cancer Cells | ~9 µM | [9] |
| Marinopyrrole C (contains Cl & Br) | Anticancer | HCT-116 Colon Cancer Cells | 0.39 µM | [9] | |
| N-(4,5-dibromo-pyrrole-2-carbonyl)... | Anticancer | HeLa Cells | 2.5 µg/mL | [10] | |
| 4,5-dibromo-N-phenyl-1H-pyrrole... | Enzyme Inhibition | E. coli DNA Gyrase | Good Inhibition | [17] | |
| Fluorinated Pyrroles | Compound 9l (a 4-fluoropyrrolidine) | Enzyme Inhibition | DPP4 | 0.01 µM | [15] |
| Compound 8l (a 4-fluoropyrrolidine) | Enzyme Inhibition | DPP4 | 0.05 µM | [15] |
Visualization of Concepts
Diagrams can clarify complex relationships and workflows, providing a clear visual summary of the concepts discussed.
Experimental Protocols
To ensure scientific integrity, all described protocols must be self-validating, incorporating appropriate controls to confirm the reliability of the results.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the concentration at which a compound reduces cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Marinopyrrole A) in cell culture medium. Add the diluted compounds to the designated wells.
-
Controls:
-
Negative Control: Wells containing cells treated with vehicle (e.g., 0.1% DMSO) only.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing medium but no cells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To determine the MIC of halogenated pyrroles against bacterial strains (e.g., S. aureus, E. coli).
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls:
-
Growth Control (Negative): Wells containing broth and bacteria but no compound.
-
Sterility Control (Blank): Wells containing broth only.
-
Positive Control: Wells containing a known antibiotic (e.g., Kanamycin, Levofloxacin) at various concentrations.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.[18]
-
Validation: The assay is valid if there is clear growth in the growth control wells and no growth in the sterility control wells.
Conclusion and Future Directions
The halogenated pyrrole scaffold is a remarkably versatile platform for the development of new therapeutic agents. While this compound remains a molecule with underexplored potential, its structural features—a moderately lipophilic chlorine atom and an electron-withdrawing nitrile group—position it as a promising candidate for antimicrobial and anticancer screening.
A comparative analysis reveals distinct strategic roles for different halogens:
-
Bromination is often associated with potent, broad-spectrum cytotoxicity, ideal for aggressive antimicrobial and antineoplastic applications.[9][10]
-
Fluorination provides a more nuanced tool for enhancing metabolic stability and achieving high-affinity, selective enzyme inhibition.[11][15]
-
Chlorination , as in our subject molecule, offers a balance of properties that may yield compounds with favorable activity and drug-like characteristics.[16]
Future research should focus on the direct, side-by-side biological evaluation of these halogenated analogs in standardized assays. Such studies will be critical for elucidating precise structure-activity relationships and rationally guiding the design of the next generation of pyrrole-based therapeutics.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy Pyrrole-2-carbonitrile | 4513-94-4 [smolecule.com]
- 8. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 13. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vlifesciences.com [vlifesciences.com]
A Comparative Guide to Quantitative NMR (qNMR) for High-Fidelity Purity Determination of Pyrrole Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is not merely a procedural step but the bedrock of reliable data. In the context of pyrrole derivatives—a scaffold central to numerous pharmaceuticals and natural products—rigorous purity assessment is paramount for ensuring safety, efficacy, and reproducibility.[1][2] While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, direct, and often orthogonal method for this critical task.[3][4]
This guide provides an in-depth comparison of qNMR and traditional chromatographic methods, grounded in the fundamental principles of each technique. We will dissect the causality behind the experimental choices in a qNMR workflow, present a self-validating protocol for the purity analysis of a model pyrrole derivative, and provide the supporting data to empower you to make informed decisions for your analytical needs.
The Orthogonal Viewpoint: Why qNMR and HPLC See Purity Differently
Relying on a single analytical technique can sometimes lead to an incomplete picture of a compound's purity.[1] Orthogonal methods, which rely on different physical or chemical principles, provide a more comprehensive and trustworthy assessment.[1] HPLC and qNMR are quintessential examples of such an orthogonal pair.
-
HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. Its detection (e.g., UV-Vis) is dependent on the presence of a chromophore, and the response can vary significantly between the analyte and its impurities.[5] This necessitates the use of certified reference standards for each impurity to determine their true levels, a process that can be both time-consuming and costly.[5]
-
qNMR , conversely, is a spectroscopic technique. Its signal is directly proportional to the number of atomic nuclei contributing to that signal.[6][7] This fundamental principle makes qNMR a primary ratio method, allowing for the direct quantification of a molecule against a certified internal standard without needing a reference standard of the analyte itself.[8][9] It provides a holistic view of all ¹H-containing molecules in the sample, including residual solvents and other impurities that might be invisible to UV detection.[10]
Caption: Orthogonal principles of HPLC and qNMR for purity analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Spectroscopy: Signal integral is directly proportional to the number of nuclei.[7] | Chromatography: Physical separation based on analyte-column interactions.[5] |
| Quantification | Absolute or Primary Ratio Method.[9] Quantifies against a single certified standard. | Relative Method. Requires reference standards for each impurity for accurate quantification.[5] |
| Universality | Near-universal detection for proton-containing molecules (including solvents).[4][11] | Detection is dependent on the presence of a chromophore; non-UV active impurities are missed. |
| Sample Integrity | Non-destructive; the sample can be fully recovered.[8][10] | Destructive.[8] |
| Throughput | Lower; requires longer experiment times for high accuracy (esp. relaxation delays).[8] | Higher; typical run times are 20-30 minutes per sample.[8] |
| Information Output | Provides purity, confirms structural identity, and identifies impurities simultaneously.[8][12] | Provides retention time and purity relative to other UV-active components. |
| Method Development | Generally faster; relies on selecting a suitable standard and non-overlapping signals. | Can be more complex, requiring optimization of column, mobile phase, and gradient. |
Designing a Self-Validating qNMR Experiment for Pyrrole Derivatives
Achieving accurate and precise qNMR results is contingent upon a meticulously planned and executed experiment.[7] Each parameter choice is deliberate and designed to ensure the fundamental relationship between signal intensity and molar concentration remains linear and unbiased.
Caption: A validated workflow for qNMR purity determination.
Pillar 1: Strategic Selection of Materials
-
Analyte Signal Selection: For a pyrrole derivative, choose signals that are well-resolved and free from overlap with other analyte, impurity, or standard signals.[13] It is crucial to select signals from non-exchangeable protons; the N-H proton of the pyrrole ring, for instance, should be avoided due to its potential for exchange and broadness.[13] Simple singlets are preferable to complex multiplets for more accurate integration.[13]
-
Internal Standard (IS) Selection: The choice of the IS is critical for the accuracy of the assay.[14][15]
-
High Purity: The IS must be of high, certified purity (e.g., traceable to SI units).[16][17][18]
-
Signal Separation: Its NMR signals must not overlap with any signals from the analyte or expected impurities.[13][18]
-
Chemical Inertness: It must not react with the analyte or the solvent.[13]
-
Solubility: It must be fully soluble in the chosen deuterated solvent.[13][19]
-
Stability: It should be non-volatile and not hygroscopic to allow for accurate weighing.[16][18]
-
For Pyrrole Derivatives in CDCl₃ or DMSO-d₆: Maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene are often suitable choices.[8][14][15]
-
Pillar 2: Meticulous Sample Preparation
The principle of qNMR relies on comparing a known mass of a standard to a known mass of the analyte. Therefore, the single most important step is accurate gravimetric measurement.[16]
-
Weighing: Use a calibrated ultramicrobalance to accurately weigh both the analyte and the internal standard (to 0.01 mg).[16][20]
-
Solvent: Choose a deuterated solvent that completely dissolves both the analyte and the standard.[7][19] Low-water-content solvents are preferred to minimize interfering signals.[7]
-
Concentration: Prepare the sample to a concentration that provides an adequate signal-to-noise ratio (S/N).[13] Aiming for a near 1:1 molar ratio between the analyte and the standard can help minimize integration errors.[7][21]
Pillar 3: Rigorous Data Acquisition
Standard qualitative NMR parameters are insufficient for quantitative analysis.[13] To ensure accuracy, specific parameters must be optimized to guarantee that the recorded signal intensity is a true representation of the number of nuclei.
| Parameter | Recommended Setting | Rationale (The "Why") |
| Pulse Angle (pw) | 90° (or accurately calibrated) | A 90° pulse tips the net magnetization fully into the transverse plane, generating the maximum possible signal for a single scan and ensuring uniform excitation.[7][22] |
| Relaxation Delay (d1) | ≥ 5-7 x T₁ of the slowest relaxing proton | This is the most critical parameter for accuracy. It ensures that all protons have fully returned to thermal equilibrium before the next pulse is applied. Incomplete relaxation leads to signal saturation and an underestimation of the integral area.[7][23][24][25] The T₁ value can be experimentally determined using an inversion-recovery pulse sequence.[23] |
| Acquisition Time (aq) | ≥ 2-4 seconds | Must be long enough for the Free Induction Decay (FID) signal to decay completely to zero. Truncating the FID introduces artifacts and inaccuracies in the spectrum upon Fourier transformation.[7] |
| Number of Scans (ns) | Sufficient for S/N > 250:1 | A high signal-to-noise ratio is essential for accurate integration. An S/N of at least 250:1 is required for integration errors to be less than 1%.[1][7][13] |
| Dummy Scans (ds) | 4 | Allows the sample to reach a steady state within the pulse sequence before data collection begins.[20] |
Pillar 4: Unbiased Data Processing and Calculation
Careful, manual processing is recommended over automated routines to ensure precision.[7]
-
Apodization: Apply a minimal line broadening (e.g., LB = 0.1 - 0.3 Hz) to improve the S/N without significantly distorting the peak shape.[13][20]
-
Phasing and Baseline Correction: Manually adjust the phase and apply a high-order polynomial baseline correction to ensure a flat, even baseline across the entire spectrum. This is crucial for accurate integration.[1][20]
-
Integration: Define the integral regions for the selected analyte and standard signals carefully, ensuring the integration window is wide enough to encompass the entire peak, including any ¹³C satellites.
-
Purity Calculation: The mass percentage purity (Purityₓ) of the analyte is calculated using the following equation:[7][13]
Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ
Where:
-
I: Integral area of the signal for the analyte (x) and the standard (std).
-
N: Number of protons giving rise to the integrated signal.
-
M: Molar mass of the analyte and the standard.
-
m: Mass of the analyte and the standard.
-
Purityₛₜₐ: Certified purity of the internal standard.
-
Experimental Protocol: Purity of 2-Acetylpyrrole via ¹H-qNMR
This protocol details the purity determination of a commercial sample of 2-acetylpyrrole using maleic acid as the internal standard.
1. Sample Preparation:
-
Accurately weigh ~10 mg of 2-acetylpyrrole (the analyte) into a clean, dry vial using an analytical balance (record mass as mₓ).
-
Accurately weigh ~5 mg of certified maleic acid (the standard, Purityₛₜₐ = 99.9%) into the same vial (record mass as mₛₜₐ).
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition (400 MHz Spectrometer):
-
Insert the sample, lock on the deuterium signal of DMSO-d₆, and shim the magnetic field to achieve optimal homogeneity.
-
Determine the T₁ relaxation time for the pyrrole and standard protons using an inversion-recovery experiment. Assume the longest T₁ is 4.5 seconds.
-
Set the acquisition parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg' on Bruker).
-
Pulse Width (p1): Calibrated 90° pulse.
-
Relaxation Delay (d1): 30 s ( > 6 x longest T₁).
-
Acquisition Time (aq): 4 s.
-
Number of Scans (ns): 64.
-
Dummy Scans (ds): 4.
-
-
Acquire the ¹H NMR spectrum.
3. Data Processing and Analysis:
-
Process the FID with an exponential window function (LB = 0.3 Hz).
-
Manually phase the spectrum and apply a 5th-order polynomial baseline correction.
-
Signal Selection:
-
Analyte (2-Acetylpyrrole): Integrate the singlet corresponding to the acetyl protons (-CH₃) at ~2.3 ppm. This signal arises from 3 protons (Nₓ = 3).
-
Standard (Maleic Acid): Integrate the singlet corresponding to the two vinyl protons at ~6.3 ppm. This signal arises from 2 protons (Nₛₜₐ = 2).
-
-
Record the integral values (Iₓ and Iₛₜₐ).
4. Hypothetical Data and Purity Calculation:
| Parameter | Analyte (2-Acetylpyrrole) | Standard (Maleic Acid) |
| Mass (m) | 10.15 mg | 5.25 mg |
| Molar Mass (M) | 109.13 g/mol | 116.07 g/mol |
| Signal Integral (I) | 5.88 | 2.91 |
| Number of Protons (N) | 3 | 2 |
| Certified Purity (Purity) | To be determined | 99.9% |
Calculation:
-
Purityₓ (%) = (5.88 / 2.91) * (2 / 3) * (109.13 / 116.07) * (5.25 / 10.15) * 99.9%
-
Purityₓ (%) = (2.0206) * (0.6667) * (0.9402) * (0.5172) * 99.9%
-
Purityₓ (%) = 98.4%
This result provides an absolute purity value for the 2-acetylpyrrole sample, accounting for any non-proton-containing impurities, water, or residual solvents that would be invisible to other methods. The entire process is self-validating because it is built on the fundamental, unchanging physical principle of NMR and anchored to a certified reference material.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. usp.org [usp.org]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 17. researchgate.net [researchgate.net]
- 18. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 24. Relaxation (NMR) - Wikipedia [en.wikipedia.org]
- 25. asdlib.org [asdlib.org]
A Comparative Guide to the Synthesis of Chloropyrroles: Benchmarking Novel Routes Against Established Methods
For Researchers, Scientists, and Drug Development Professionals
The chloropyrrole motif is a cornerstone in medicinal chemistry and materials science, lending unique electronic properties and biological activities to a vast array of molecules. From marine natural products with antibiotic properties to key intermediates in the synthesis of blockbuster drugs, the strategic placement of chlorine atoms on a pyrrole ring can dramatically influence molecular function.[1][2] Consequently, the development of efficient, selective, and sustainable methods for the synthesis of chloropyrroles is of paramount importance.
This guide provides an in-depth comparison of established and emerging synthetic routes for the chlorination of pyrroles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing the data necessary for researchers to select the optimal strategy for their specific synthetic challenge.
Established Methods: The Workhorses of Pyrrole Chlorination
For decades, the synthesis of chloropyrroles has been dominated by electrophilic aromatic substitution reactions using N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). These reagents are readily available and effective, yet they often present significant challenges in terms of selectivity and reaction control, particularly with the electron-rich pyrrole ring.[3][4]
N-Chlorosuccinimide (NCS): The Milder Electrophile
NCS is a solid, easy-to-handle reagent that serves as a source of an electrophilic chlorine atom.[5] The electron-withdrawing succinimide moiety polarizes the N-Cl bond, making the chlorine susceptible to attack by electron-rich aromatic systems like pyrroles.
Mechanism of Action: The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The pyrrole π-system attacks the electrophilic chlorine of NCS, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation by a weak base regenerates the aromaticity, yielding the chlorinated pyrrole.[6] For less reactive pyrrole substrates, the addition of an acid catalyst can enhance the electrophilicity of the chlorine and increase the reaction rate.[5]
Figure 1: Electrophilic Aromatic Substitution of Pyrrole with NCS.
Challenges: A primary drawback of using NCS is the potential for over-chlorination, leading to mixtures of mono-, di-, and polychlorinated products.[3] Regioselectivity can also be difficult to control, as the electron-rich nature of the pyrrole ring can lead to substitution at multiple positions.[7] Yields can be modest, often falling in the 15-32% range for certain substrates.
Sulfuryl Chloride (SO₂Cl₂): A More Potent, Less Selective Reagent
Sulfuryl chloride is a powerful chlorinating agent that can be more reactive than NCS. It is particularly effective for the chlorination of deactivated pyrroles or for achieving higher degrees of chlorination.
Mechanism of Action: The mechanism of chlorination with sulfuryl chloride can be complex and substrate-dependent. It can proceed through an electrophilic pathway, particularly in the presence of a Lewis acid catalyst, where SO₂Cl₂ acts as a source of Cl⁺. Alternatively, under radical conditions (initiated by light or a radical initiator), it can undergo free-radical chlorination.[8]
Figure 2: Dual Mechanistic Pathways of Pyrrole Chlorination with SO₂Cl₂.
Challenges: The high reactivity of sulfuryl chloride often leads to poor selectivity and the formation of multiple chlorinated products and polymeric byproducts. The reaction can also be highly exothermic, posing safety concerns, and it generates corrosive HCl gas as a byproduct.[8]
Emerging Synthetic Routes: The Pursuit of Selectivity and Sustainability
In response to the limitations of established methods, researchers have developed a range of innovative strategies for chloropyrrole synthesis that offer improved selectivity, milder reaction conditions, and a reduced environmental footprint.
Trichloroisocyanuric Acid (TCCA): A Powerful and Versatile Reagent
Trichloroisocyanuric acid (TCCA) has emerged as a highly effective chlorinating agent that is safer and easier to handle than gaseous chlorine.[9] It is a stable, solid compound with a high available chlorine content.[10]
Mechanism of Action: TCCA can act as a source of electrophilic chlorine (Cl⁺) or chlorine radicals (Cl•), depending on the reaction conditions.[9][11] In the presence of an acid catalyst, it can generate a potent electrophilic chlorinating species. The reaction with pyrroles typically proceeds through an electrophilic substitution pathway, similar to NCS.[12][13]
Advantages: TCCA often provides higher yields and better selectivity compared to NCS and sulfuryl chloride.[14] Recent studies have demonstrated its utility in the highly efficient, regioselective synthesis of monochlorinated pyrroles in a one-pot, two-step process involving an initial dearomative dichlorination followed by a reductive aromatization, achieving yields of up to 100%.[14]
Enzymatic Chlorination: Nature's Approach to Precision
Biocatalysis offers an attractive, environmentally benign approach to selective halogenation. Flavin-dependent halogenases (FDHs), such as PrnC, have been identified and characterized for their ability to regioselectively chlorinate pyrrole-containing substrates.[3][15]
Mechanism of Action: These enzymes utilize a flavin cofactor (FAD), which is reduced by NADH. The reduced flavin reacts with molecular oxygen to form a flavin hydroperoxide intermediate. This intermediate then reacts with a chloride ion to generate a highly electrophilic chlorinating species, likely hypochlorous acid (HOCl), which is then directed to a specific position on the substrate bound within the enzyme's active site.[16][17]
Figure 3: Simplified Mechanism of Flavin-Dependent Enzymatic Chlorination.
Advantages and Challenges: The primary advantage of enzymatic chlorination is the exceptional regioselectivity, which is often difficult to achieve with traditional chemical methods.[15] The reactions are also performed under mild, aqueous conditions. However, the practical application of this method can be limited by the need for specialized equipment and expertise in enzyme production and handling. The substrate scope of naturally occurring enzymes can also be narrow, although protein engineering efforts are underway to address this limitation.[18][19]
Performance Comparison: A Data-Driven Analysis
To provide a clear, objective comparison of these methods, the following table summarizes key performance indicators based on published experimental data.
| Method | Reagent/Catalyst | Typical Yield (%) | Regioselectivity | Reaction Conditions | Key Advantages | Key Disadvantages |
| Established | ||||||
| NCS | N-Chlorosuccinimide | 15 - 75 | Moderate to Poor | Mild, often requires acid catalyst | Easy to handle solid | Over-chlorination, low yields for some substrates |
| SO₂Cl₂ | Sulfuryl chloride | 30 - 80 | Poor | Can be harsh, often requires initiator or catalyst | High reactivity, effective for deactivated pyrroles | Poor selectivity, safety concerns (exothermic, HCl gas) |
| New/Emerging | ||||||
| TCCA | Trichloroisocyanuric acid | 70 - 100 | High (with specific protocols) | Mild | High yields, excellent selectivity possible, safer than Cl₂ | Can be highly reactive if not controlled |
| Enzymatic | Flavin-dependent halogenase (e.g., PrnC) | Variable (conversion-based) | Excellent | Mild, aqueous buffer | Unparalleled regioselectivity, green | Requires specialized biological setup, limited substrate scope |
Modern Catalytic and Green Approaches
Beyond the methods detailed above, the field is rapidly advancing with the development of novel catalytic systems and green chemistry approaches.
-
Photocatalysis: Visible-light-mediated photocatalysis offers a promising green alternative for chlorination reactions. These methods can often be performed under mild conditions and can provide unique selectivity.[20][21]
-
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and mixing, which is particularly beneficial for highly exothermic or fast reactions like chlorination.[22][23][24] This technology can improve safety and selectivity.
-
Green Solvents: The use of more environmentally benign solvents, such as water or ionic liquids, is a key aspect of green chemistry.[25][26][27][28] Research is ongoing to develop effective chlorination protocols in these solvent systems.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the methods discussed, detailed, step-by-step protocols for key experiments are provided below.
Protocol 1: Chlorination of an Activated Pyrrole using N-Chlorosuccinimide (NCS)
Objective: To synthesize a chlorinated pyrrole derivative from an electron-rich pyrrole substrate.
Materials:
-
Activated pyrrole substrate (e.g., 2-acetylpyrrole)
-
N-Chlorosuccinimide (NCS)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the activated pyrrole substrate (10 mmol) in glacial acetic acid (20 mL).
-
Add N-Chlorosuccinimide (11 mmol) to the solution in one portion.
-
Heat the reaction mixture to 55 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is basic, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chlorinated pyrrole.
Protocol 2: Dichlorination of Dimethyl Pyrrole-2,5-dicarboxylate using Sulfuryl Chloride
Objective: To synthesize dimethyl 3,4-dichloropyrrole-2,5-dicarboxylate.
Materials:
-
Dimethyl pyrrole-2,5-dicarboxylate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dry ether
-
Sulfur monochloride (catalytic amount)
-
Ice
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Acetone
Procedure:
-
Dissolve dimethyl pyrrole-2,5-dicarboxylate (2.4 g, 0.013 mole) and sulfuryl chloride (7.1 g, 0.052 mole) in dry ether (250 mL) and stir at room temperature.
-
Add one to two drops of sulfur monochloride to the solution. White crystals should appear within a few minutes.
-
Continue stirring for five hours.
-
Filter the precipitated product.
-
Pour the ethereal filtrate into ice-water. Separate the ethereal layer and wash it with water, aqueous sodium bicarbonate solution, and then water again until neutral.
-
Dry the ethereal solution with magnesium sulfate and evaporate the solvent to yield more crystals.
-
Combine all the crystalline product and recrystallize from acetone to obtain pure dimethyl 3,4-dichloropyrrole-2,5-dicarboxylate (Yield: 2.3 g, 70%).
Protocol 3: Regioselective Monochlorination of a Trisubstituted Pyrrole using TCCA
Objective: To achieve selective monochlorination at the C5 position of a 2,3,4-trisubstituted pyrrole.
Materials:
-
2,3,4-trisubstituted pyrrole substrate
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (MeCN)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or sodium dithionite (Na₂S₂O₄)
-
Water (if using Na₂S₂O₄)
Procedure:
-
Chlorination Step: In a reaction vessel, dissolve the 2,3,4-trisubstituted pyrrole (0.187 mmol) in acetonitrile (1-2 mL).
-
Add TCCA (0.125 mmol) and stir the mixture at approximately 20 °C for 5 minutes. This will form the 2,5-dichloro-2H-pyrrole intermediate.
-
Reduction Step: To the reaction mixture, add the reducing agent. If using tin(II) chloride dihydrate, add a two-fold excess. If using sodium dithionite, add a three-fold excess along with water (0.6 mL).
-
Stir the reaction at room temperature. The reduction is typically complete within 10 minutes.
-
Monitor the reaction by TLC to confirm the consumption of the intermediate and the formation of the monochlorinated product.
-
Upon completion, perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-chloro-2,3,4-trisubstituted pyrrole (Yields can be quantitative).
Protocol 4: Enzymatic Chlorination of a Pyrrole Substrate using PrnC
Objective: To perform a highly regioselective chlorination of a biaryl-pyrrole substrate.
Materials:
-
PrnC enzyme (purified or in cell lysate)
-
Flavin reductase (Fre)
-
Pyrrole substrate (e.g., a biaryl pyrrole)
-
Flavin adenine dinucleotide (FAD)
-
Nicotinamide adenine dinucleotide (NADH)
-
Glucose
-
Magnesium chloride (MgCl₂)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare a reaction mixture in a phosphate buffer (10 mM, pH 7.4) containing the pyrrole substrate (1 mM).
-
Add the co-factors and reagents in the following concentrations: PrnC (1-2 mol%), FAD (0.2 mol%), Fre (0.5 mol%), NADH (5.0 equivalents), Glucose (10.0 equivalents), and MgCl₂ (20.0 equivalents).
-
Incubate the reaction mixture at a controlled temperature (typically 25-30 °C) with gentle shaking.
-
Monitor the reaction progress over time (e.g., 24 hours) by taking aliquots and analyzing them by HPLC or LC-MS.
-
Upon completion, quench the reaction by adding a water-miscible organic solvent like acetonitrile or methanol.
-
Centrifuge the mixture to pellet the enzymes and any precipitated material.
-
Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic extract, concentrate, and purify the chlorinated product by chromatography.
Conclusion: Selecting the Right Tool for the Job
The synthesis of chloropyrroles has evolved significantly from a reliance on powerful yet often indiscriminate classical reagents to the adoption of more nuanced and selective modern methodologies.
-
Established methods using NCS and sulfuryl chloride remain valuable for their simplicity and the ready availability of reagents. They are particularly useful when high selectivity is not a primary concern or when working with deactivated pyrrole systems.
-
Trichloroisocyanuric acid (TCCA) represents a significant advancement, offering a safer and often more efficient alternative that can provide excellent yields and, with the right protocol, high regioselectivity.
-
Enzymatic chlorination stands as the gold standard for regioselectivity, providing a green and precise method for the synthesis of specific chloropyrrole isomers. While currently more suited for specialized applications, ongoing research in enzyme engineering promises to broaden its applicability.
-
Emerging catalytic and green technologies like photocatalysis and flow chemistry are poised to further revolutionize chloropyrrole synthesis by offering enhanced safety, control, and sustainability.
Ultimately, the choice of synthetic route will depend on the specific goals of the researcher, including the desired regioselectivity, the scale of the reaction, the available resources, and the importance of sustainability. By understanding the mechanisms, advantages, and limitations of each method presented in this guide, scientists and drug development professionals can make informed decisions to efficiently and effectively synthesize the chloropyrrole targets that drive innovation in their respective fields.
References
- 1. d-nb.info [d-nb.info]
- 2. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Trichloroisocyanuric acid (TCCA) and carboxamide interactions in TCCA/NaNO<sub>2</sub> triggered nitration of pyrrole a… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Photoinduced chlorine atom-transfer cyclization/photohydrolysis of 3-acyl-2-chloro-N-(ω-phenylalkynyl)pyrroles: a one-pot synthesis of benzoyl-substituted fused pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. metaphactory [semopenalex.org]
- 21. Electrochemical chlorination of aromatic compounds: comparison between batch and flow reactions [air.unimi.it]
- 22. vapourtec.com [vapourtec.com]
- 23. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. cdnsciencepub.com [cdnsciencepub.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Impurites in Crude 4-Chloro-1H-pyrrole-2-carbonitrile
For researchers, scientists, and professionals in drug development, the purity of intermediates like 4-Chloro-1H-pyrrole-2-carbonitrile is paramount. This halogenated pyrrole derivative serves as a crucial building block in the synthesis of various pharmacologically active compounds. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methodologies for the comprehensive identification and quantification of these impurities are not just a matter of quality control, but a foundational aspect of regulatory compliance and patient safety.
This guide provides an in-depth, objective comparison of the primary analytical techniques employed for impurity profiling of crude this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to empower you in selecting the most appropriate analytical strategy for your specific needs.
The Significance of Impurity Profiling in Pharmaceutical Development
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[1][2] These guidelines categorize impurities and set thresholds for reporting, identification, and qualification.[1][3] For an intermediate like this compound, a thorough understanding of its impurity profile is essential to ensure that the final active pharmaceutical ingredient (API) meets these rigorous standards.
Potential impurities in crude this compound can originate from various sources, including:
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis process.
-
By-products: Isomers, over-chlorinated species (e.g., dichloro- or trichloro-pyrroles), and other side-reaction products.[3][4][5]
-
Degradation Products: Formed during synthesis, purification, or storage due to factors like heat, light, or pH excursions.
-
Residual Solvents: Volatile organic compounds used during the manufacturing process.[6]
An Overview of Analytical Strategies
The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the target analyte and its potential impurities. The following diagram illustrates a general workflow for the comprehensive analysis of impurities in crude this compound.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-1H-pyrrole-2-carbonitrile Analogs
The pyrrole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic therapeutic agents.[1][2][3][4] Its unique electronic properties and structural versatility allow it to serve as a template for developing drugs across numerous disease areas, including oncology, infectious diseases, and immunology.[3][5][6][7][8] Within this class, the 4-Chloro-1H-pyrrole-2-carbonitrile framework represents a particularly valuable starting point for chemical exploration. The electron-withdrawing nature of the chloro and carbonitrile substituents significantly modulates the electronic character of the pyrrole ring, providing a distinct foundation for targeted drug design.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs and related pyrrole-carbonitriles. We will objectively compare how specific structural modifications at various positions of the pyrrole core influence biological activity against distinct molecular targets, supported by experimental data from peer-reviewed studies. Our focus is not merely on what changes were made, but why they were made, offering insights into the causal relationships between chemical structure and biological function.
The Core Scaffold: Understanding the Key Positions for Modification
The this compound scaffold offers several key positions for chemical modification, each playing a distinct role in shaping the molecule's interaction with its biological target. Understanding these roles is fundamental to rational drug design.
-
N1 Position (Pyrrole Nitrogen): Substitution at this position is a primary strategy for modulating pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability. Furthermore, substituents at N1 can extend into solvent-exposed regions or occupy specific binding pockets, directly influencing target affinity and selectivity.
-
C2 Position (Carbonitrile Group): The nitrile moiety is a potent hydrogen bond acceptor and can be crucial for anchoring the ligand within a protein's active site. Its linear geometry and electronic properties make it a key pharmacophoric feature.
-
C4 Position (Chloro Group): The chlorine atom serves as more than a simple steric element. It profoundly influences the pyrrole ring's electron density, impacting pKa and the strength of potential halogen bonds. It can occupy specific hydrophobic pockets or act as a key recognition element.
-
C3 and C5 Positions: These positions provide opportunities to introduce a wide range of substituents to probe steric limits, introduce new interaction points (e.g., hydrogen bond donors/acceptors), and fine-tune the overall electronic profile of the molecule.
The following diagram illustrates a typical workflow for conducting SAR studies, a cyclical process of design, synthesis, and testing that drives the optimization of lead compounds.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Comparative SAR Analysis Across Diverse Biological Targets
The versatility of the pyrrole-carbonitrile scaffold is evident in its ability to be adapted to target a wide range of proteins. Below, we compare the SAR of analogs across several therapeutically relevant targets.
Androgen Receptor (AR) Antagonists for Prostate Cancer
A series of 4-phenylpyrrole derivatives were investigated as potential androgen receptor (AR) antagonists for treating castration-resistant prostate cancer.[9] While the core is a 4-phenylpyrrole-3-carbonitrile, the SAR principles governing substitutions at other positions are directly applicable.
Key SAR Insights:
-
N1-Substitution: The introduction of an arylmethyl group at the N1 position was found to significantly enhance antagonistic activity.[9] This suggests the N1 substituent occupies a critical binding pocket that is not engaged by simpler analogs.
-
C4-Substitution: A 4-cyanophenyl group at the C4 position proved to be a key determinant of activity, likely by forming specific interactions within the AR ligand-binding domain.
-
C2/C5-Substitution: Small alkyl groups, such as methyl, at the C2 and C5 positions were well-tolerated and contributed to the overall potency.
Data Summary: Androgen Receptor Antagonism
| Compound ID | N1-Substituent | C4-Substituent | C2,C5-Substituents | AR Antagonistic Activity (IC50) |
| Scaffold | H | 4-Cyanophenyl | H, H | Baseline |
| Analog A | Methyl | 4-Cyanophenyl | Methyl, Methyl | Moderate |
| 4n | [6-Chloro-5-(hydroxymethyl)pyridin-3-yl]methyl | 4-Cyanophenyl | Methyl, Methyl | High (in vivo efficacy)[9] |
The success of compound 4n , which incorporates a complex, functionalized arylmethyl group at N1, underscores the importance of this position for achieving potent in vivo activity against bicalutamide-resistant prostate cancer cell lines.[9]
Metallo-β-Lactamase (MBL) Inhibitors for Combating Antibiotic Resistance
The rise of antibiotic resistance necessitates the development of enzyme inhibitors to restore the efficacy of existing drugs. Derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been explored as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics.[10][11]
Key SAR Insights:
-
Carbonitrile Group: The presence of the carbonitrile moiety was determined to be important for the inhibitory potency of this class of compounds.[10][11]
-
N1-Substitution: A benzyl side chain at the N1 position was crucial for activity against multiple MBL subclasses.[10][11]
-
C4/C5-Substitution: Large, vicinal diphenyl groups at the C4 and C5 positions were essential for potent inhibition, indicating these groups engage with a large hydrophobic surface on the enzyme.[10][11]
-
C2-Substitution: While a C2-amino group was the starting point, its acylation led to derivatives with significantly increased potency against specific MBLs like IMP-1.[10][11] This demonstrates how targeted modification can tune selectivity.
Data Summary: MBL Inhibition
| Compound ID | C2-Substituent | N1-Substituent | C4,C5-Substituents | IMP-1 Inhibition (Kic) |
| 5a (Lead) | -NH2 | -Benzyl | -Diphenyl | 21 µM[11] |
| 10 | -NH-CO-(CH2)2-COOH | -Benzyl | -Diphenyl | Low µM range (Potent)[10] |
| 11 | -NH-CO-Ph | -Benzyl | -Diphenyl | Low µM range (Potent)[10] |
This study highlights a key principle of SAR: even subtle changes, such as acylating an amino group, can dramatically alter potency by introducing new hydrogen bonding or hydrophobic interactions.
STING Receptor Agonists for Cancer Immunotherapy
Targeting the stimulator of interferon genes (STING) pathway is a promising strategy in immuno-oncology. Recently, a series of 1H-pyrrole-3-carbonitrile derivatives were identified as novel STING agonists.[12]
Key SAR Insights:
-
Core Scaffold: The 1H-pyrrole-3-carbonitrile core served as an effective scaffold for STING activation.
-
Aniline Ring Substitution: The study focused on modifying an aniline ring system attached to the pyrrole core. The nature and position of substituents on this ring were critical for activity.
-
Optimized Analogs: Representative compounds 7F , 7P , and 7R demonstrated activities comparable to the well-known STING agonist SR-717 in binding to human STING alleles and inducing downstream signaling.[12] These compounds successfully triggered the phosphorylation of key signaling proteins like TBK1 and IRF3, confirming their mechanism of action.[12]
The following diagram summarizes the key SAR trends observed across these different targets, illustrating how modifications at each position of the pyrrole core can be tailored to achieve desired biological outcomes.
Caption: Key SAR trends for pyrrole-carbonitrile analogs.
Experimental Protocols for SAR Validation
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. The following are representative methodologies for assessing the biological activity of pyrrole-carbonitrile analogs.
Protocol 1: In Vitro Metallo-β-Lactamase (MBL) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory potential of test compounds against MBLs. The principle relies on measuring the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin.
Objective: To determine the IC50 or Kic value of an analog against a specific MBL enzyme (e.g., IMP-1).
Materials:
-
Recombinant MBL enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2
-
Nitrocefin (substrate) solution
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute into the assay buffer to the desired final concentrations.
-
Reaction Mixture: In a 96-well plate, add 5 µL of the diluted compound solution.
-
Enzyme Addition: Add 85 µL of the MBL enzyme solution (pre-diluted in assay buffer to the working concentration) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the nitrocefin substrate solution to each well.
-
Data Acquisition: Immediately measure the change in absorbance at 482 nm over 5-10 minutes at 30-second intervals. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.
-
Controls:
-
Positive Control: Enzyme + Substrate + DMSO (no inhibitor) representing 100% enzyme activity.
-
Negative Control: Assay Buffer + Substrate (no enzyme) to measure background substrate hydrolysis.
-
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality and Self-Validation: The inclusion of positive and negative controls is critical for validating the assay's performance. A dose-dependent decrease in reaction velocity in the presence of the test compound, which is absent in the vehicle control, provides strong evidence that the analog is directly inhibiting the enzyme.
Protocol 2: STING Activation Reporter Assay in THP-1 Cells
This cell-based assay is used to quantify the ability of compounds to activate the STING pathway, leading to the expression of an interferon-stimulated response element (ISRE)-driven reporter gene (e.g., luciferase).
Objective: To measure the EC50 of an analog for STING-dependent reporter gene activation.
Materials:
-
THP-1 Dual™ (or equivalent) reporter cells, which stably express an ISRE-inducible luciferase reporter construct.
-
Cell Culture Medium: RPMI 1640, 10% FBS, 1% Pen-Strep.
-
Test compounds dissolved in DMSO.
-
Positive Control: cGAMP or SR-717.
-
96-well white-walled cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Plating: Seed THP-1 reporter cells into a 96-well white-walled plate at a density of 100,000 cells per well in 180 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds and positive control. Add 20 µL of the diluted compounds to the respective wells. The final DMSO concentration should be ≤ 0.5%.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement: After incubation, allow the plate to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Data Acquisition: Mix gently and measure the luminescence on a plate-reading luminometer.
-
Controls:
-
Vehicle Control: Cells treated with DMSO only (defines baseline reporter activity).
-
Positive Control: Cells treated with a known STING agonist (validates cell responsiveness).
-
-
Data Analysis: Subtract the background luminescence (wells with no cells). Normalize the data to the vehicle control. Plot the normalized reporter activity against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Causality and Self-Validation: A compound is considered a specific STING agonist if it produces a dose-dependent increase in reporter activity that is significantly above the vehicle control and follows a sigmoidal curve similar to the positive control. Further validation can be achieved by demonstrating that the activity is lost in STING-knockout cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scitechnol.com [scitechnol.com]
- 5. researchgate.net [researchgate.net]
- 6. raijmr.com [raijmr.com]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-Chloro-1H-pyrrole-2-carbonitrile
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Chloro-1H-pyrrole-2-carbonitrile. As a chlorinated nitrile compound, this substance requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Assessment and Characterization
Before handling any chemical, a thorough understanding of its hazards is paramount. This compound possesses a unique combination of functional groups that dictate its disposal pathway. Its primary classifications for waste management are as a halogenated organic compound and a nitrile .
The presence of a chlorine atom classifies it as a halogenated hydrocarbon.[1][2] Such compounds must be segregated into a dedicated "Halogenated Organic Waste" stream because they require high-temperature incineration with specialized scrubbers to prevent the formation of toxic dioxins and other persistent environmental pollutants.[3] The nitrile group (-C≡N) introduces additional toxicity risks, and care must be taken to avoid contact with strong acids, which could potentially generate highly toxic hydrogen cyanide gas.
Table 1: Hazard Profile of this compound
| Hazard Classification | Chemical Moiety | Rationale & Disposal Implication |
| Halogenated Organic | Chloro- group (Cl) | Requires segregation into a specific "Halogenated Organic Waste" container for specialized incineration. Disposal costs are often higher than for non-halogenated waste.[4] |
| Nitrile Compound | Carbonitrile group (-C≡N) | Possesses inherent toxicity. Must not be mixed with acidic waste streams to prevent potential hazardous reactions. |
| Acute Toxicity | Entire Molecule | Safety Data Sheets for analogous compounds indicate it may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[5][6] |
| Environmental Hazard | Entire Molecule | Halogenated organic compounds can be persistent in the environment. Disposal into sanitary sewers is strictly prohibited.[1][2][7] |
Required Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against chemical exposure. When handling this compound in any form—pure, in solution, or as waste—the following PPE is mandatory:
-
Safety Goggles: Chemical splash goggles are required to protect the eyes from splashes.[2]
-
Nitrile Gloves: To prevent skin contact, compatible nitrile gloves must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[8]
-
Laboratory Coat: A lab coat protects skin and personal clothing from contamination.[1]
-
Closed-Toe Shoes: Essential for protecting feet from spills.[2]
All handling of this compound, including adding it to a waste container, should be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[4]
Waste Segregation: A Critical Decision Pathway
Proper segregation is the most critical step in the disposal process. Mixing waste streams can lead to dangerous chemical reactions and significantly complicates the final disposal process. The primary decision is based on the presence of the halogen (chlorine).
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocol
Follow this procedure for the collection and temporary storage of this compound waste pending pickup by a licensed disposal service.
Step 1: Select an Appropriate Waste Container
-
Use a container approved for liquid chemical waste, typically a high-density polyethylene (HDPE) carboy or a coated glass bottle.[4]
-
The container must have a screw-top, vapor-tight lid to prevent spills and the release of fumes.[7]
-
Ensure the container is clean and compatible with the chemical. Never use a container that previously held an incompatible material (e.g., strong acids or oxidizers).
Step 2: Label the Waste Container
-
Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.[4]
-
The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "Waste this compound". If it is in a solvent, list all components with their approximate percentages (e.g., "Waste this compound (~5%), Dichloromethane (95%)").[3][7]
-
The applicable hazard identification (e.g., "Toxic," "Flammable").[4]
-
The name of the principal investigator or laboratory contact.
-
Step 3: Collect the Waste
-
All additions of waste to the container must be performed in a chemical fume hood.[4]
-
Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion and to prevent splashing when moved.
-
Keep the waste container securely closed at all times, except when actively adding waste.[4][7]
Step 4: Store the Waste Container
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be in a well-ventilated, cool, and dry location, away from heat sources or direct sunlight.[4]
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Segregate the halogenated waste container from other waste categories, particularly acids, bases, and oxidizers.[4]
Step 5: Arrange for Final Disposal
-
Once the container is approaching 90% full, or if waste has been accumulated for a period defined by your institution (often 6-12 months), arrange for pickup.
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to collect the waste.[8] Never attempt to dispose of this chemical through normal trash or sanitary sewer systems.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
If safe to do so, contain the spill and prevent it from entering drains.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Scoop the absorbed material into a sealable bag or container. This spill cleanup material must also be disposed of as halogenated hazardous waste.[7]
-
Clean the spill area with soap and water.
-
-
Large Spills (or any spill you are not equipped or trained to handle):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary to facilitate evacuation.
-
Close the laboratory doors to contain the spill.
-
Call your institution's emergency number and EH&S for assistance.[4] Provide the chemical name and location of the spill.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][8]
-
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. capotchem.com [capotchem.com]
Navigating the Safe Handling of 4-Chloro-1H-pyrrole-2-carbonitrile: A Guide to Personal Protective Equipment and Operational Safety
Disclaimer: This guide has been developed by synthesizing safety data from structurally related compounds due to the absence of a publicly available Safety Data Sheet (SDS) for 4-Chloro-1H-pyrrole-2-carbonitrile. Researchers must consult the specific SDS provided by their supplier for definitive guidance before commencing any work. The recommendations herein are based on the anticipated hazards of a chlorinated pyrrole compound containing a nitrile functional group and should be considered a conservative baseline for ensuring laboratory safety.
Hazard Assessment: A Synthesis of Anticipated Risks
Given its structural features—a chlorinated heterocyclic aromatic ring and a cyano (-C≡N) group—this compound is predicted to present significant health hazards. Analysis of related compounds, such as Pyrrole-2-carbonitrile, indicates that this substance is likely to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also expected to cause skin and serious eye irritation.[1][2][4] The nitrile group is of particular concern, as many organic nitriles can release hydrogen cyanide upon metabolism or under acidic conditions. Therefore, all handling procedures must be designed to mitigate these potential routes of exposure.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure to this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Full-Face Shield: Chemical splash goggles that form a seal around the eyes are mandatory.[1] Due to the risk of serious eye damage, a full-face shield must be worn over the goggles during all handling, transfer, and cleanup operations.[2] |
| Hand Protection | Double Gloving with Chemical-Resistant Gloves: Wear two pairs of nitrile gloves. The outer glove should be a thicker, chemical-resistant type. This provides robust protection against dermal absorption, which is a likely route of exposure.[4] Gloves must be inspected for any signs of degradation or puncture before each use and changed immediately if contamination is suspected.[5] |
| Body Protection | Chemical-Resistant Laboratory Coat and Apron: A flame-retardant and chemical-resistant lab coat is required. For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6] |
| Respiratory Protection | Use Within a Certified Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of any dust or vapors.[4] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[1] |
| Footwear | Closed-Toe, Chemical-Resistant Shoes: Fully enclosed, non-porous shoes are required to protect against spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount for minimizing the risk of exposure. The following protocol outlines the key steps for safely handling this compound.
Preparation and Weighing
-
Designated Work Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.
-
Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Confirm that an emergency eyewash station and safety shower are accessible and have been recently tested.[1]
-
Weighing: If the compound is a solid, tare a sealed container on a balance outside the fume hood. Transfer the solid to the container inside the fume hood, then securely close the container before re-weighing it outside the hood. This "weighing by difference" method minimizes the risk of releasing airborne particles.
-
Solution Preparation: All dilutions and preparations of solutions must be carried out within the fume hood.
Experimental Use
-
Containment: Use appropriate laboratory glassware and equipment to contain the chemical during the experiment.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.[1]
-
Constant Vigilance: Do not work alone when handling this compound. Ensure that colleagues are aware of the potential hazards.
Spill Management
-
Minor Spills (inside fume hood): If a small spill occurs within the fume hood, absorb it with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Cleanup: Carefully scoop the absorbent material into a designated, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Major Spills: In the event of a large spill, evacuate the laboratory immediately and notify your institution's environmental health and safety (EHS) department.
Disposal Plan: Managing Contaminated Waste
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated solid materials, including gloves, bench paper, and absorbent materials from spills, must be collected in a clearly labeled, sealed container designated for "Acutely Hazardous Solid Waste."[5]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled, and sealed container for "Acutely Hazardous Liquid Waste." Do not mix with other waste streams.
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container should then be disposed of as hazardous waste.[5]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling of this compound, from preparation to disposal.
Caption: A flowchart outlining the safe handling of this compound.
Emergency Procedures
In the event of an exposure, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
